molecular formula C42H76O9 B12678016 Einecs 300-843-7 CAS No. 93963-97-4

Einecs 300-843-7

Cat. No.: B12678016
CAS No.: 93963-97-4
M. Wt: 725.0 g/mol
InChI Key: ADTVXCHUIKAIQE-UUHBPYFBSA-N
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Description

Einecs 300-843-7 is a useful research compound. Its molecular formula is C42H76O9 and its molecular weight is 725.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

93963-97-4

Molecular Formula

C42H76O9

Molecular Weight

725.0 g/mol

IUPAC Name

[(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl]oxolan-3-yl] (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C42H76O9/c1-3-5-7-21-27-35(44)29-23-17-13-9-11-15-19-25-31-39(47)50-38(33-43)42-41(37(46)34-49-42)51-40(48)32-26-20-16-12-10-14-18-24-30-36(45)28-22-8-6-4-2/h17-18,23-24,35-38,41-46H,3-16,19-22,25-34H2,1-2H3/b23-17-,24-18-/t35-,36-,37+,38-,41-,42-/m1/s1

InChI Key

ADTVXCHUIKAIQE-UUHBPYFBSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Sorbitan, bis(12-hydroxy-9-octadecenoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a complex diester of sorbitan (an anhydride of sorbitol) and 12-hydroxy-9-octadecenoic acid (ricinoleic acid). As a member of the sorbitan esters family, it is anticipated to possess surfactant properties, making it a molecule of interest for various applications in the pharmaceutical and cosmetic industries, including as an emulsifier, solubilizer, and stabilizer in formulations. This technical guide provides a comprehensive overview of the known chemical properties of Sorbitan, bis(12-hydroxy-9-octadecenoate), drawing from computed data and analogous information from related sorbitan esters. Due to the limited availability of direct experimental data for this specific diester, this guide also includes general experimental protocols for the synthesis and characterization of sorbitan esters, providing a framework for researchers in their investigations.

Chemical and Physical Properties

The majority of the available quantitative data on Sorbitan, bis(12-hydroxy-9-octadecenoate) is derived from computational models. These properties provide essential insights into the molecule's behavior and are summarized in the tables below.

Table 1: Identifiers and Descriptors[1]
PropertyValue
IUPAC Name [(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl]oxolan-3-yl] (Z,12R)-12-hydroxyoctadec-9-enoate
CAS Number 93963-97-4
Molecular Formula C42H76O9
InChI InChI=1S/C42H76O9/c1-3-5-7-21-27-35(44)29-23-17-13-9-11-15-19-25-31-39(47)50-38(33-43)42-41(37(46)34-49-42)51-40(48)32-26-20-16-12-10-14-18-24-30-36(45)28-22-8-6-4-2/h17-18,23-24,35-38,41-46H,3-16,19-22,25-34H2,1-2H3/b23-17-,24-18-/t35-,36-,37+,38-,41-,42-/m1/s1
InChIKey ADTVXCHUIKAIQE-UUHBPYFBSA-N
SMILES CCCCCC--INVALID-LINK--OC(=O)CCCCCCC/C=C\C--INVALID-LINK--O)O">C@HO
Table 2: Computed Physicochemical Properties[1]
PropertyValue
Molecular Weight 725.0 g/mol
XLogP3 9.3
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 30
Exact Mass 724.55403319 g/mol
Monoisotopic Mass 724.55403319 g/mol
Topological Polar Surface Area 158 Ų
Heavy Atom Count 51
Complexity 1140

Experimental Protocols

Synthesis of Sorbitan Esters

A common method for synthesizing sorbitan esters is a two-stage process involving the dehydration of sorbitol to sorbitan, followed by esterification with a fatty acid.[1][2]

Stage 1: Dehydration of Sorbitol to Sorbitan

  • Materials: D-sorbitol, acid catalyst (e.g., phosphoric acid or p-toluenesulfonic acid).

  • Procedure:

    • D-sorbitol is heated to a temperature of approximately 180°C in the presence of an acid catalyst.[2]

    • The reaction is carried out under vacuum to facilitate the removal of water produced during the intramolecular dehydration.

    • The reaction is monitored for the formation of sorbitan and isosorbide isomers.

Stage 2: Esterification of Sorbitan with 12-hydroxy-9-octadecenoic acid

  • Materials: Sorbitan (from Stage 1), 12-hydroxy-9-octadecenoic acid (ricinoleic acid), esterification catalyst (e.g., sodium hydroxide or tin-based catalyst).

  • Procedure:

    • The sorbitan mixture is reacted with two molar equivalents of 12-hydroxy-9-octadecenoic acid.

    • The reaction is heated to approximately 220-240°C under a nitrogen atmosphere to prevent oxidation.[1]

    • A catalyst is used to promote the esterification reaction.

    • The reaction is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value reaches a desired low level.

    • The resulting product, Sorbitan, bis(12-hydroxy-9-octadecenoate), is then purified.

Characterization of Sorbitan Esters

A variety of analytical techniques are employed to characterize the complex mixtures of sorbitan esters.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the different ester species (mono-, di-, tri-esters) and unreacted starting materials.[3]

  • Methodology:

    • Column: A reversed-phase C18 column is typically used.[3]

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or isopropanol) and water is commonly employed.[3][4]

    • Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection, as sorbitan esters lack a strong UV chromophore.[5]

    • Quantification: The distribution of sorbitan esters is often calculated using relative response factors obtained from the analysis of pure glycerides of the corresponding fatty acids.[3]

2. Supercritical Fluid Chromatography (SFC)

  • Objective: To provide a rapid separation of sorbitan ester surfactants into groups of starting materials and mono-, di-, tri-, and tetraesters.[6]

  • Methodology:

    • Column: A capillary column with a non-polar stationary phase is often used.

    • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent like methanol.

    • Detection: A Flame Ionization Detector (FID) is commonly used.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the synthesized sorbitan esters.

  • Methodology:

    • ¹H NMR: Provides information on the proton environment in the molecule. The integration of proton signals corresponding to the hydrophilic sorbitan head and the lipophilic fatty acid tails can be used to estimate the degree of esterification.[7][8] Characteristic signals for the sorbitan moiety are typically observed between 3.4 and 5.0 ppm.[9]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule, confirming the presence of ester carbonyl groups and the different carbon atoms in the sorbitan and fatty acid moieties.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • The sample is analyzed directly as a liquid film or in a suitable solvent.

    • Key characteristic peaks include a strong C=O stretching vibration for the ester group around 1735-1750 cm⁻¹ and a broad O-H stretching vibration for the hydroxyl groups around 3200-3600 cm⁻¹.[10][11]

5. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the sorbitan esters.

  • Methodology:

    • Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

    • Coupling with a separation technique like HPLC (LC-MS) allows for the identification of individual components in the complex mixture.[5][8]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Sorbitan, bis(12-hydroxy-9-octadecenoate).

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization sorbitol Sorbitol dehydration Dehydration (Acid Catalyst, ~180°C) sorbitol->dehydration ricinoleic_acid 12-hydroxy-9- octadecenoic acid esterification Esterification (Base Catalyst, ~220-240°C) ricinoleic_acid->esterification sorbitan Sorbitan Intermediate dehydration->sorbitan product Crude Sorbitan, bis(12-hydroxy-9-octadecenoate) esterification->product sorbitan->esterification purification Purification product->purification final_product Pure Product purification->final_product hplc HPLC final_product->hplc sfc SFC final_product->sfc nmr NMR (¹H, ¹³C) final_product->nmr ftir FTIR final_product->ftir ms Mass Spectrometry final_product->ms

Caption: General workflow for the synthesis and characterization of sorbitan esters.

Applications in Drug Development

Sorbitan esters are widely used as non-ionic surfactants in the pharmaceutical industry.[12][13][14] Their primary functions include:

  • Emulsifiers: They are effective at stabilizing oil-in-water and water-in-oil emulsions, which is crucial for the formulation of creams, lotions, and ointments.[14]

  • Solubilizers: They can increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[12]

  • Stabilizers: They can prevent the aggregation of particles in suspensions and contribute to the overall stability of various dosage forms.[13]

Sorbitan esters are components of various drug delivery systems, such as niosomes, which are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs.[15] They are also used in the formulation of organogels for transdermal drug delivery.[16]

Biological Activity and Safety

The biological activity of sorbitan esters, in general, is characterized by low toxicity.[14][17] They are considered safe for use in cosmetic and pharmaceutical applications.[15] Studies on various sorbitan esters have shown that they are readily hydrolyzed in the body to sorbitol and the corresponding fatty acid, both of which are metabolized through normal physiological pathways.[18][19] Some studies have investigated the interaction of sorbitan esters with biological membranes, indicating that they can have a hemolytic effect at certain concentrations, a factor to consider in formulation development.[20][21]

Conclusion

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a molecule with significant potential in the pharmaceutical and cosmetic industries due to its probable surfactant properties. While direct experimental data for this specific diester is limited, a wealth of information on related sorbitan esters provides a strong foundation for its synthesis, characterization, and application. The computational data presented, along with the generalized experimental protocols, offer a valuable resource for researchers and drug development professionals interested in exploring the properties and potential of this complex molecule. Further experimental investigation is warranted to fully elucidate the specific physicochemical properties and biological activities of Sorbitan, bis(12-hydroxy-9-octadecenoate).

References

An In-depth Technical Guide to the Mechanism of Action of Sorbitan, bis(12-hydroxy-9-octadecenoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan, bis(12-hydroxy-9-octadecenoate), also known as Sorbitan di-ricinoleate, is a non-ionic surfactant belonging to the sorbitan ester family. While direct experimental studies on the specific mechanism of action of this bis-ester are limited in publicly available literature, a comprehensive understanding can be extrapolated from the well-documented properties of its constituent components: the sorbitan backbone and the two molecules of 12-hydroxy-9-octadecenoic acid (ricinoleic acid). This technical guide synthesizes the available information to propose a putative mechanism of action, focusing on its surfactant properties and the biological activities of ricinoleic acid. This document provides a foundational resource for researchers and professionals in drug development and formulation science.

Introduction

Sorbitan esters are a widely utilized class of non-ionic surfactants in the pharmaceutical, cosmetic, and food industries due to their emulsifying, stabilizing, and solubilizing properties.[1][2][3] These esters are synthesized by the esterification of sorbitol-derived anhydrides (sorbitan) with fatty acids. The specific compound, Sorbitan, bis(12-hydroxy-9-octadecenoate), is characterized by a sorbitan core esterified with two molecules of ricinoleic acid, an unsaturated omega-9 fatty acid with a hydroxyl group on the 12th carbon.[4] This unique structure imparts specific physicochemical and, potentially, biological properties to the molecule.

Physicochemical Properties

Understanding the physical and chemical characteristics of Sorbitan, bis(12-hydroxy-9-octadecenoate) is fundamental to elucidating its mechanism of action, particularly its function as a surfactant.

PropertyValueReference
Molecular Formula C42H76O9[4]
Molecular Weight 725.0 g/mol [4]
Appearance Likely a viscous liquid or semi-solidInferred from related compounds
Solubility Expected to be soluble in oils and organic solvents, with limited water solubility[5]
Hydrophilic-Lipophilic Balance (HLB) Estimated to be in the low to mid-range, suitable for water-in-oil (W/O) emulsionsInferred from structure

Proposed Mechanism of Action

The mechanism of action of Sorbitan, bis(12-hydroxy-9-octadecenoate) is likely twofold, stemming from its nature as a sorbitan ester and the inherent biological activity of its ricinoleic acid moieties.

Surfactant and Emulsifying Action

As a non-ionic surfactant, the primary mechanism of action of Sorbitan, bis(12-hydroxy-9-octadecenoate) in formulations is the reduction of interfacial tension between immiscible phases, such as oil and water.[1][6] The hydrophilic sorbitan headgroup orients towards the aqueous phase, while the two lipophilic ricinoleic acid tails embed themselves in the oil phase. This arrangement facilitates the formation and stabilization of emulsions.

G General Surfactant Action of Sorbitan Esters cluster_1 Aqueous Phase Oil Oil Droplet Lipophilic Lipophilic Tails (Ricinoleic Acid) Oil->Lipophilic Interaction Water Continuous Aqueous Phase Surfactant Sorbitan Ester Surfactant->Oil Hydrophilic Hydrophilic Head (Sorbitan) Surfactant->Hydrophilic Interaction with Water

Caption: Emulsification by Sorbitan Ester.

Biological Activity of Ricinoleic Acid Moieties

Upon administration, particularly through oral or topical routes, it is plausible that Sorbitan, bis(12-hydroxy-9-octadecenoate) undergoes enzymatic hydrolysis by esterases, releasing sorbitan and two molecules of ricinoleic acid.[7] The released ricinoleic acid is known to exert several biological effects.

  • Gastrointestinal Effects: Ricinoleic acid is the active component of castor oil and is known for its potent laxative effect.[8][9] It alters water and electrolyte absorption in the jejunum and ileum.[8] This action is not merely an "irritant" effect but a more specific interaction with the intestinal mucosa.[8]

  • Antimicrobial and Anti-inflammatory Properties: Ricinoleic acid has demonstrated antimicrobial activity against various bacteria, viruses, yeasts, and molds.[10][11] It also possesses anti-inflammatory properties, which contribute to its use in topical preparations for skin conditions.[5]

G Putative Metabolic Pathway and Biological Effects cluster_0 Metabolism cluster_1 Biological Effects of Ricinoleic Acid Sorbitan_bis Sorbitan, bis(12-hydroxy-9-octadecenoate) Esterase Esterase Hydrolysis Sorbitan_bis->Esterase Sorbitan Sorbitan Esterase->Sorbitan Ricinoleic_Acid 2x Ricinoleic Acid Esterase->Ricinoleic_Acid GI_Effects Inhibition of Water and Electrolyte Absorption (Laxative Effect) Ricinoleic_Acid->GI_Effects Gastrointestinal Tract Antimicrobial Antimicrobial Activity Ricinoleic_Acid->Antimicrobial Microorganisms Anti_inflammatory Anti-inflammatory Effects Ricinoleic_Acid->Anti_inflammatory Inflamed Tissues

Caption: Proposed metabolism and effects.

Experimental Protocols

While no specific experimental protocols for Sorbitan, bis(12-hydroxy-9-octadecenoate) were found, the following methodologies, adapted from studies on ricinoleic acid, can be employed to investigate its biological effects.

In Vitro Intestinal Water and Electrolyte Absorption

This protocol is based on the methodology used to study the effects of ricinoleic acid on the gastrointestinal tract.[8]

Objective: To determine the effect of hydrolyzed Sorbitan, bis(12-hydroxy-9-octadecenoate) (i.e., ricinoleic acid) on water and electrolyte transport across the intestinal mucosa.

Methodology:

  • Animal Model: Hamster jejunal and ileal segments.

  • Preparation of Intestinal Segments: Everted segments of the jejunum and ileum are prepared.

  • Incubation: Segments are incubated in a Krebs-Ringer bicarbonate buffer containing the test substance (ricinoleic acid at a specified concentration, e.g., 2.0 mM) and a non-absorbable marker (e.g., polyethylene glycol).

  • Measurement: Changes in the volume and electrolyte concentration (Na+, K+, Cl-) of the mucosal and serosal fluids are measured over time.

  • Data Analysis: The net water and electrolyte flux is calculated and compared between control and treated groups.

G Experimental Workflow for Intestinal Absorption Assay Start Start Prepare_Segments Prepare Everted Intestinal Segments Start->Prepare_Segments Incubate Incubate with Control and Test Solutions Prepare_Segments->Incubate Measure_Fluid Measure Fluid Volume and Electrolyte Concentration Incubate->Measure_Fluid Analyze Calculate Net Flux and Compare Groups Measure_Fluid->Analyze End End Analyze->End

Caption: Intestinal absorption assay workflow.

Conclusion

The mechanism of action of Sorbitan, bis(12-hydroxy-9-octadecenoate) is best understood as a combination of its function as a non-ionic surfactant and the intrinsic biological activities of its ricinoleic acid components following hydrolysis. Its primary role in formulations is to act as an emulsifier and stabilizer. However, upon administration, the released ricinoleic acid can exert significant biological effects, including modulation of gastrointestinal function and antimicrobial and anti-inflammatory activities. Further research is warranted to investigate the specific properties and biological fate of the intact bis-ester and to quantify its effects in various physiological systems. This guide provides a theoretical framework to direct future experimental investigations.

References

Solubility Profile of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate (Einecs 300-843-7) in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(2,3-dibromopropyl) isocyanurate, identified by Einecs number 300-843-7 and CAS number 52434-90-9, is a brominated flame retardant. Understanding its solubility in various organic solvents is crucial for its application in formulation development, toxicological studies, and environmental fate assessment. This technical guide provides a comprehensive overview of the available solubility data for this compound, details a general experimental protocol for solubility determination, and explores a relevant biological signaling pathway.

Chemical Identity

  • Chemical Name: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione

  • Synonyms: Tris(2,3-dibromopropyl) isocyanurate, TBC

  • Einecs Number: 300-843-7

  • CAS Number: 52434-90-9

  • Molecular Formula: C₁₂H₁₅Br₆N₃O₃

  • Molecular Weight: 728.69 g/mol

Quantitative Solubility Data

The solubility of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate in various organic solvents is summarized in the table below. While comprehensive quantitative data is limited in publicly available literature, the following provides a compilation of the information that has been reported.

SolventSolubilityTemperature (°C)
Chloroform25 mg/mLNot Specified
AcetoneSolubleNot Specified
BenzeneSolubleNot Specified
TolueneSolubleNot Specified
DichloromethaneSolubleNot Specified
TetrahydrofuranSolubleNot Specified
WaterInsolubleNot Specified
AlcoholInsolubleNot Specified
Cyclo-alkanesInsolubleNot Specified

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a chemical substance is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105. The following is a general protocol based on the flask method, which is suitable for substances that are not highly volatile.

Objective: To determine the saturation concentration of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate in a specific organic solvent at a given temperature.

Materials:

  • 1,3,5-Tris(2,3-dibromopropyl) isocyanurate (analytical standard)

  • Organic solvent of interest (e.g., acetone, benzene, toluene, chloroform)

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate to a flask containing the chosen organic solvent. The exact amount will depend on the expected solubility, but enough solid should be added to ensure that undissolved particles remain after equilibration.

  • Equilibration: Seal the flask and place it in a constant temperature bath. Stir the mixture vigorously for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally, but a minimum of 24 hours is often recommended.

  • Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be centrifuged or filtered using a filter that does not interact with the solute or solvent.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with the same organic solvent. Analyze the concentration of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate in the diluted solution using a pre-validated analytical method.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, by taking into account the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal flask A->B C Place in constant temperature bath B->C D Stir vigorously for 24h C->D E Cease stirring and allow to settle D->E F Centrifuge or filter supernatant E->F G Dilute clear supernatant F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Biological Signaling Pathway

1,3,5-Tris(2,3-dibromopropyl) isocyanurate has been shown to interact with the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBC 1,3,5-Tris(2,3-dibromopropyl) isocyanurate AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) TBC->AhR_complex Binds AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocates & binds ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Upon entering the cell, 1,3,5-Tris(2,3-dibromopropyl) isocyanurate can bind to the cytosolic AhR complex. This binding event leads to the dissociation of chaperone proteins and the translocation of the activated AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the induction of their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of foreign compounds.

Biodegradability of Sorbitan Esters: A Technical Guide to Sorbitan Oleate (Einecs 300-843-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan esters, a class of nonionic surfactants derived from the dehydration of sorbitol and esterification with fatty acids, are widely utilized in the pharmaceutical, cosmetic, and food industries as emulsifiers, solubilizers, and stabilizers. Sorbitan Oleate (Einecs 300-843-7), a monoester of oleic acid and sorbitan, is a key representative of this group. Its environmental fate, particularly its biodegradability, is a critical consideration for its application, especially in formulations that may enter aquatic or soil environments. This technical guide provides an in-depth analysis of the biodegradability of Sorbitan Oleate, focusing on quantitative data, experimental methodologies, and the underlying metabolic pathways.

Quantitative Biodegradation Data

Sorbitan Oleate is considered to be readily biodegradable. The primary mechanism of its breakdown involves the enzymatic hydrolysis of the ester linkage, which is a common metabolic pathway for ester-containing compounds in the environment.[1] This initial step yields sorbitan and oleic acid, both of which are further metabolized by microorganisms.[1]

A range of studies have quantified the extent and rate of biodegradation for Sorbitan Oleate and related sorbitan esters. The following table summarizes key quantitative data from standardized biodegradability tests.

Test SubstanceTest GuidelineInoculumDurationBiodegradation RateReference
Sorbitan OleateOECD 301CActivated Sludge14 days58%
Sorbitan OleateOECD 301CActivated Sludge28 days62%[2]
Sorbitan MonooleateNot SpecifiedEnvironmental28 days60-83%
Sorbitan MonolaurateNot SpecifiedEnvironmental28 days60-83%[3]

Experimental Protocols for Biodegradability Testing

The assessment of ready biodegradability for poorly water-soluble substances like Sorbitan Oleate is typically conducted using the OECD 301 series of tests. The OECD 301F (Manometric Respirometry Test) is particularly suitable for such compounds.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

Principle: A known volume of mineral medium containing a known concentration of the test substance and a relatively low concentration of microorganisms (activated sludge) is incubated in a closed flask. The consumption of oxygen is determined by measuring the change in pressure in the respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

  • Respirometer (e.g., OxiTop® system)

  • Thermostatically controlled incubator (22 ± 2°C)

  • Magnetic stirrers

  • Glass flasks of appropriate volume

  • Carbon dioxide absorber (e.g., sodium hydroxide pellets)

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential salts (potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride, and ammonium chloride) is prepared in deionized water.

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum. The sludge is often pre-conditioned to reduce endogenous respiration.

  • Preparation of Test Flasks:

    • Test Substance Flasks: A known amount of Sorbitan Oleate is added to the test flasks. Due to its poor water solubility, it can be added directly by weight onto a glass fiber filter or another inert support to facilitate dispersion.

    • Blank Control Flasks: Contain only the inoculum and mineral medium to measure the endogenous respiration of the microorganisms.

    • Reference Substance Flasks: A readily biodegradable substance (e.g., sodium benzoate) is used as a positive control to verify the activity of the inoculum.

    • Toxicity Control Flasks: Contain the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.

  • Incubation: The flasks are sealed in the respirometer and incubated in the dark at a constant temperature (22 ± 2°C) with continuous stirring for 28 days.

  • Measurement: The oxygen consumption is measured at regular intervals by the respirometer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated using the following formula:

    Where ThOD is the theoretical oxygen demand, which can be calculated from the chemical formula of Sorbitan Oleate.

A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[4][5]

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_measurement Measurement & Analysis prep_medium Prepare Mineral Medium prep_flasks Prepare Test, Blank, Reference & Toxicity Flasks prep_medium->prep_flasks prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->prep_flasks incubation Incubate at 22°C for 28 days with stirring prep_flasks->incubation Seal flasks in respirometer measure_o2 Measure O2 consumption at regular intervals incubation->measure_o2 calculate_biodeg Calculate % Biodegradation measure_o2->calculate_biodeg evaluate Evaluate against 'Readily Biodegradable' criteria calculate_biodeg->evaluate

Experimental workflow for OECD 301F Manometric Respirometry Test.

Metabolic Pathways of Biodegradation

The biodegradation of Sorbitan Oleate is a multi-step process initiated by the enzymatic cleavage of the ester bond, followed by the separate metabolism of the resulting sorbitan and oleic acid moieties.

Initial Hydrolysis

The primary step in the biodegradation of Sorbitan Oleate is the hydrolysis of the ester linkage by microbial lipases or esterases. This reaction breaks down the molecule into its constituent parts: sorbitan and oleic acid.

Metabolism of Oleic Acid

Oleic acid, a common fatty acid, is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway. In this cyclical process, the fatty acid chain is progressively shortened by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for the production of energy (ATP) and cellular building blocks.

Metabolism of Sorbitan

The sorbitan moiety, a dehydrated form of sorbitol, is metabolized through a pathway that initially involves its conversion back to sorbitol. Sorbitol is then oxidized to fructose by the enzyme sorbitol dehydrogenase.[3] Fructose can then be phosphorylated to fructose-6-phosphate and enter the glycolysis pathway, a central metabolic route for energy production in most organisms.

metabolic_pathway cluster_initial Initial Hydrolysis cluster_oleic_acid Oleic Acid Metabolism cluster_sorbitan Sorbitan Metabolism sorbitan_oleate Sorbitan Oleate hydrolysis Enzymatic Hydrolysis (Lipase/Esterase) sorbitan_oleate->hydrolysis sorbitan Sorbitan hydrolysis->sorbitan oleic_acid Oleic Acid hydrolysis->oleic_acid sorbitol Sorbitol sorbitan->sorbitol Hydration beta_oxidation β-Oxidation oleic_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa krebs_cycle_oa Citric Acid Cycle (Krebs Cycle) acetyl_coa->krebs_cycle_oa energy_oa Energy (ATP) & Biomass krebs_cycle_oa->energy_oa oxidation Oxidation (Sorbitol Dehydrogenase) sorbitol->oxidation fructose Fructose oxidation->fructose glycolysis Glycolysis fructose->glycolysis energy_sorbitan Energy (ATP) & Biomass glycolysis->energy_sorbitan

References

Technischer Leitfaden zu Einecs 300-843-7 als nichtionisches Tensid

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine eingehende technische Untersuchung von Einecs 300-843-7, identifiziert als Sorbitan, bis(12-hydroxy-9-octadecenoat), [R-[R,R-(Z,Z)]]- (CAS-Nummer: 93963-97-4), ein nichtionisches Tensid aus der Familie der Sorbitanester. Obwohl spezifische quantitative Daten für diese exakte Verbindung in der öffentlich zugänglichen Literatur rar sind, liefert dieser Leitfaden einen umfassenden Überblick über die Eigenschaften, Anwendungen und experimentellen Protokolle, die für diese Klasse von Tensiden relevant sind, und stützt sich dabei auf Daten von eng verwandten und gut untersuchten Sorbitanestern.

Einführung in Sorbitanester als nichtionische Tenside

Sorbitanester, die durch die Veresterung von Sorbit mit Fettsäuren entstehen, sind eine wichtige Klasse von nichtionischen Tensiden.[1][2] Ihre Stabilität, Kompatibilität mit anderen Tensidtypen und ihre geringe Toxizität machen sie für eine Vielzahl von Anwendungen in der Pharmazie, Kosmetik und Lebensmittelindustrie geeignet.[3][4] Die grundlegende Struktur besteht aus einem hydrophilen Sorbitan-Kopf und einer oder mehreren lipophilen Fettsäureketten.[3] Diese amphiphile Natur ermöglicht es ihnen, sich an der Grenzfläche zwischen Öl und Wasser anzulagern und so Emulsionen zu stabilisieren.

Die hier untersuchte spezifische Verbindung, Sorbitan, bis(12-hydroxy-9-octadecenoat), ist ein Diester des Sorbitans. Die "bis"-Nomenklatur deutet darauf hin, dass zwei Fettsäureketten, in diesem Fall 12-Hydroxy-9-octadecensäure, an den Sorbitanring gebunden sind.

Physikalisch-chemische Eigenschaften

Quantitative Daten zu den physikalisch-chemischen Eigenschaften sind entscheidend für die Formulierung und Anwendung von Tensiden. Da spezifische Daten für this compound nicht verfügbar sind, fasst die folgende Tabelle die Eigenschaften gängiger Sorbitanester (bekannt als Span®-Reihe) zusammen, die als Referenz für das Verhalten dieser Substanzklasse dienen können.

EigenschaftSpan® 20 (Sorbitanmonolaurat)Span® 40 (Sorbitanmonopalmitat)Span® 60 (Sorbitanmonostearat)Span® 80 (Sorbitanmonooleat)
CAS-Nummer 1338-39-226266-57-91338-41-61338-43-8
HLB-Wert 8.6[1]6.74.7[1]4.3[1]
Aussehen Gelbe bis bernsteinfarbene viskose Flüssigkeit oder Creme[1]Weiße bis hellgelbe wachsartige Flocken oder Pulver[1]Bernsteinfarbene bis braune viskose ölige Flüssigkeit[1]
Löslichkeit Dispergierbar in Wasser, mischbar mit AlkoholPraktisch unlöslich, aber in Wasser dispergierbarPraktisch unlöslich, aber in Wasser dispergierbar, mischbar mit Alkohol
Anwendung O/W-EmulgatorW/O-EmulgatorW/O-EmulgatorW/O-Emulgator[1]

Tabelle 1: Physikalisch-chemische Eigenschaften repräsentativer Sorbitanester.

Der Hydrophil-Lipophil-Balance (HLB)-Wert ist ein entscheidender Parameter, der die Eignung eines Tensids zur Stabilisierung von Wasser-in-Öl- (W/O) oder Öl-in-Wasser- (O/W) Emulsionen anzeigt. Sorbitanester haben im Allgemeinen niedrige HLB-Werte, was sie zu effektiven W/O-Emulgatoren macht.[1]

Experimentelle Protokolle

Die Charakterisierung und Anwendung von Sorbitanestern erfordert spezifische experimentelle Methoden. Im Folgenden werden zwei grundlegende Protokolle beschrieben.

Bestimmung der Emulgierfähigkeit

Dieses Protokoll beschreibt eine Methode zur Bewertung der Fähigkeit eines Sorbitan-Esters, eine stabile Emulsion zu bilden.

  • Herstellung der Phasen:

    • Wässrige Phase: Bereiten Sie eine Pufferlösung mit dem gewünschten pH-Wert vor (z. B. Phosphatpuffer).

    • Ölphase: Wählen Sie ein relevantes Öl (z. B. Mineralöl, mittelkettige Triglyceride).

  • Tensidlösung: Lösen Sie eine definierte Konzentration des Sorbitan-Esters in der Ölphase.

  • Emulgierung:

    • Mischen Sie die wässrige und die Ölphase in einem definierten Verhältnis (z. B. 1:1).

    • Homogenisieren Sie die Mischung mit einem Hochgeschwindigkeits-Homogenisator (z. B. Ultra-Turrax) für eine definierte Zeit (z. B. 5 Minuten) bei einer bestimmten Geschwindigkeit (z. B. 10.000 U/min).

  • Stabilitätsbewertung:

    • Lagern Sie die Emulsion bei definierten Temperaturen (z. B. Raumtemperatur, 40 °C).

    • Beobachten Sie die Emulsion über die Zeit auf Anzeichen von Instabilität wie Phasentrennung (Aufrahmen oder Sedimentation).

    • Messen Sie die Trübung oder die Partikelgrößenverteilung zu verschiedenen Zeitpunkten, um die Stabilität quantitativ zu bewerten.

Analyse von Sorbitanestern mittels Hochleistungsflüssigkeitschromatographie (HPLC)

Dieses Protokoll beschreibt eine Methode zur Trennung und Quantifizierung der verschiedenen Esterfraktionen in einer Sorbitanester-Probe.[5]

  • Probenvorbereitung: Lösen Sie eine bekannte Menge der Sorbitanester-Probe in einem geeigneten Lösungsmittel (z. B. Isopropanol).

  • HPLC-System:

    • Säule: C18-Umkehrphasensäule.

    • Mobile Phase: Isokratischer oder Gradientenfluss einer Mischung aus organischem Lösungsmittel (z. B. Acetonitril) und Wasser.

    • Detektor: UV-Detektor oder ein Evaporative Light Scattering Detector (ELSD).

  • Chromatographische Bedingungen:

    • Flussrate: z. B. 1,0 mL/min.

    • Injektionsvolumen: z. B. 20 µL.

  • Analyse:

    • Identifizieren Sie die Peaks, die den Mono-, Di-, Tri- und gegebenenfalls Tetraestern des Sorbitans entsprechen, basierend auf Retentionszeiten von Standards.

    • Quantifizieren Sie die relative Verteilung der Esterfraktionen durch Integration der Peakflächen.

Visualisierungen

Molekülstruktur und Emulsionsbildung

G Grundstruktur eines Sorbitan-Diesters und Emulsionsbildung cluster_molecule Sorbitan, bis(12-hydroxy-9-octadecenoat) cluster_emulsion W/O-Emulsion Sorbitan Sorbitan (hydrophil) FattyAcid1 Fettsäurekette 1 (lipophil) Sorbitan->FattyAcid1 FattyAcid2 Fettsäurekette 2 (lipophil) Sorbitan->FattyAcid2 Surfactant1 Tensid WaterDroplet Wassertröpfchen Oil Ölphase Oil->Surfactant1 Lipophiler Teil nach außen Surfactant1->WaterDroplet Hydrophiler Teil nach innen Surfactant2 Tensid Surfactant3 Tensid Surfactant4 Tensid

Abbildung 1: Schematische Darstellung der Struktur und Emulsionsstabilisierung.

Workflow zur Charakterisierung der Emulsionsstabilität

G Workflow zur Bewertung der Emulsionsstabilität cluster_analysis 4. Stabilitätsanalyse prep 1. Phasenpräparation (Wässrige & Ölphase mit Tensid) emul 2. Emulgierung (Hochgeschwindigkeitshomogenisierung) prep->emul store 3. Lagerung (Definierte Temperatur & Zeit) emul->store visual Visuelle Beobachtung (Phasentrennung) store->visual particle Partikelgrößenanalyse (z.B. DLS) store->particle turbidity Trübungsmessung store->turbidity result 5. Ergebnis (Stabilitätsprofil der Emulsion) visual->result particle->result turbidity->result

Abbildung 2: Experimenteller Arbeitsablauf zur Charakterisierung von Emulsionen.

Rolle von Tensiden in der Arzneimittelabgabe

Obwohl nichtionische Tenside im Allgemeinen nicht direkt in zelluläre Signalwege eingreifen, spielen sie eine entscheidende Rolle bei der Verabreichung von pharmazeutischen Wirkstoffen (APIs), insbesondere von solchen mit geringer Wasserlöslichkeit.

G Logische Beziehung: Tenside in der Arzneimittelabgabe cluster_problem Herausforderung cluster_solution Lösung durch Formulierung cluster_outcome Ergebnis API Schwer löslicher Wirkstoff (API) Membrane Biologische Membran (z.B. Darmwand) API->Membrane Geringe Permeation Formulation Formulierung (z.B. Emulsion, Mizellen) API->Formulation API wird solubilisiert/ dispergiert Bioavailability Erhöhte Bioverfügbarkeit Surfactant Nichtionisches Tensid (z.B. Sorbitanester) Surfactant->Formulation Formulation->Membrane Verbesserte API-Löslichkeit & Permeation Efficacy Verbesserte therapeutische Wirkung Bioavailability->Efficacy

Abbildung 3: Verbesserung der Bioverfügbarkeit durch Tensid-basierte Formulierungen.

Anwendungen in Forschung und Arzneimittelentwicklung

Sorbitanester wie this compound sind aufgrund ihrer emulgierenden und stabilisierenden Eigenschaften wertvolle Hilfsstoffe in der pharmazeutischen Entwicklung.[4]

  • Topische Formulierungen: Sie werden häufig in Cremes und Salben eingesetzt, um stabile W/O-Emulsionen zu erzeugen, die eine angenehme Textur aufweisen und die Abgabe von Wirkstoffen an die Haut erleichtern.

  • Orale Verabreichung: Für schwer wasserlösliche Medikamente können Sorbitanester in selbstemulgierenden Drug-Delivery-Systemen (SEDDS) verwendet werden. Diese Formulierungen bilden im Magen-Darm-Trakt feine Emulsionen, die die Lösungsgeschwindigkeit und damit die Bioverfügbarkeit des Wirkstoffs erhöhen können.

  • Parenterale Formulierungen: In einigen Fällen werden sie zur Stabilisierung von Emulsionen für die intravenöse Verabreichung von lipophilen Medikamenten oder Nährstoffen eingesetzt.

Schlussfolgerung

This compound, oder Sorbitan, bis(12-hydroxy-9-octadecenoat), gehört zu der vielseitigen Klasse der nichtionischen Sorbitanester-Tenside. Obwohl spezifische Daten für diese Verbindung begrenzt sind, bietet die Analyse verwandter Verbindungen ein solides Fundament für das Verständnis ihrer potenziellen Eigenschaften und Anwendungen. Ihre Fähigkeit, stabile Wasser-in-Öl-Emulsionen zu bilden, macht sie zu einem wertvollen Werkzeug für Forscher und Entwickler in der pharmazeutischen Industrie, insbesondere bei der Formulierung von schwerlöslichen Wirkstoffen. Die in diesem Leitfaden beschriebenen experimentellen Protokolle und konzeptionellen Arbeitsabläufe bieten einen Ausgangspunkt für die praktische Anwendung und weitere Untersuchung dieser und ähnlicher Tenside.

References

Sorbitan, bis(12-hydroxy-9-octadecenoate): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan, bis(12-hydroxy-9-octadecenoate), also known as sorbitan diricinoleate, is a non-ionic surfactant belonging to the sorbitan ester family. These esters are widely utilized across the pharmaceutical, cosmetic, and food industries for their excellent emulsifying, stabilizing, and dispersing properties. This technical guide provides a comprehensive literature review of Sorbitan, bis(12-hydroxy-9-octadecenoate), focusing on its chemical characteristics, synthesis, and potential applications, particularly in drug development. Due to the limited availability of data specific to this diester, this review incorporates information from closely related sorbitan esters and its constituent fatty acid, ricinoleic acid, to provide a thorough understanding of its expected properties and functionalities.

Introduction

Sorbitan esters are a class of non-ionic surfactants produced by the esterification of sorbitol and its anhydrides (sorbitan and isosorbide) with fatty acids. The presence of the hydroxylated fatty acid, ricinoleic acid (12-hydroxy-9-octadecenoic acid), in Sorbitan, bis(12-hydroxy-9-octadecenoate) imparts unique properties, including increased polarity and potential for further chemical modification, making it a subject of interest for specialized applications. This document aims to consolidate the available scientific and technical information on this compound, providing a valuable resource for researchers and professionals in drug formulation and development.

Chemical and Physical Properties

While specific experimental data for Sorbitan, bis(12-hydroxy-9-octadecenoate) is scarce, its properties can be inferred from the general characteristics of sorbitan esters and data on related compounds. Sorbitan esters are typically viscous liquids or waxy solids and are soluble in many organic solvents.[1] Their stability is generally good across a pH range of 2 to 12.[1]

Table 1: Physicochemical Properties of Sorbitan, bis(12-hydroxy-9-octadecenoate) and Related Compounds

PropertySorbitan, bis(12-hydroxy-9-octadecenoate)Sorbitan, mono(12-hydroxy-9-octadecenoate)Sorbitan Monooleate (Span 80)
Molecular Formula C42H76O9[2]C24H44O7[3]C24H44O6
Molecular Weight 725.0 g/mol (calculated)444.6 g/mol [3]428.6 g/mol
Appearance Expected to be a viscous liquid or waxy solid-Yellow to amber viscous liquid
Solubility Expected to be soluble in organic solvents, poorly soluble in water-Soluble in ethanol, mineral oil, and vegetable oils; insoluble in water.[4]
HLB Value (Calculated) ~3-5 (Estimated for diesters)-4.3

Synthesis of Sorbitan, bis(12-hydroxy-9-octadecenoate)

The synthesis of sorbitan esters, including the diricinoleate, can be achieved through chemical or enzymatic routes. The chemical synthesis typically involves the direct esterification of sorbitol with ricinoleic acid at elevated temperatures. This process can be performed in one or two steps.

Chemical Synthesis

One-Step Process: Sorbitol and ricinoleic acid are reacted directly in the presence of a catalyst at high temperatures (e.g., 200-260°C).[5] This method results in a mixture of sorbitan esters, including mono-, di-, and triesters, as the dehydration of sorbitol to sorbitan occurs concurrently with esterification.

Two-Step Process: This method offers better control over the final product composition.

  • Dehydration of Sorbitol: Sorbitol is first dehydrated in the presence of an acid catalyst to form sorbitan (a mixture of cyclic ethers).[6]

  • Esterification: The resulting sorbitan is then esterified with ricinoleic acid, typically in the presence of an alkaline catalyst at temperatures around 180-215°C.[5][6]

Experimental Protocol: General Two-Step Synthesis of Sorbitan Diesters

Materials:

  • Sorbitol

  • Ricinoleic Acid

  • Acid Catalyst (e.g., p-toluenesulfonic acid)

  • Alkaline Catalyst (e.g., sodium hydroxide)

  • Inert gas (e.g., Nitrogen)

  • Organic solvent for purification (e.g., ethanol)

Procedure:

Step 1: Dehydration of Sorbitol to Sorbitan

  • Charge a reaction vessel with sorbitol and an acid catalyst.

  • Heat the mixture under reduced pressure to a temperature of 120-150°C to facilitate the removal of water.[6]

  • Monitor the reaction until the theoretical amount of water for the formation of sorbitan has been collected.

  • Cool the resulting sorbitan mixture.

Step 2: Esterification of Sorbitan with Ricinoleic Acid

  • Add ricinoleic acid to the sorbitan mixture in a molar ratio appropriate for the desired degree of esterification (approximately 2:1 for the diester).

  • Add an alkaline catalyst to the reaction mixture.

  • Heat the mixture to 180-215°C under a nitrogen atmosphere.[5]

  • Maintain the temperature and stir the reaction mixture until the desired acid value is reached, indicating the completion of the esterification.

  • Cool the reaction mixture and purify the product, for example, by washing with water to remove the catalyst and unreacted polyols, followed by drying under vacuum.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases, such as those from Candida antarctica or Mucor miehei, can be used to catalyze the esterification of sorbitol or sorbitan with ricinoleic acid.[7] This method can lead to higher purity products with fewer side reactions.[7]

Diagram: General Workflow for the Two-Step Synthesis of Sorbitan, bis(12-hydroxy-9-octadecenoate)

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Esterification cluster_2 Purification Sorbitol Sorbitol Heating Heating (120-150°C) - H2O Sorbitol->Heating AcidCatalyst Acid Catalyst AcidCatalyst->Heating Sorbitan Sorbitan Heating->Sorbitan Esterification Esterification (180-215°C) Sorbitan->Esterification RicinoleicAcid Ricinoleic Acid (2 eq.) RicinoleicAcid->Esterification AlkalineCatalyst Alkaline Catalyst AlkalineCatalyst->Esterification CrudeProduct Crude Product Esterification->CrudeProduct Purification Purification (Washing, Drying) CrudeProduct->Purification FinalProduct Sorbitan, bis(12-hydroxy- 9-octadecenoate) Purification->FinalProduct

Caption: General workflow for the two-step synthesis of Sorbitan, bis(12-hydroxy-9-octadecenoate).

Analytical Characterization

A combination of analytical techniques is typically employed to characterize sorbitan esters and determine their composition.

Table 2: Analytical Methods for the Characterization of Sorbitan Esters

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of mono-, di-, tri-, and tetra-esters.[8]
Supercritical Fluid Chromatography (SFC) Separation of high molecular weight sorbitan esters with high efficiency.[9]
Gas Chromatography (GC) Analysis of the fatty acid composition after saponification and derivatization.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups (e.g., ester carbonyl, hydroxyl groups).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and determination of the degree of esterification.[10]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns for structural confirmation.[10]

Experimental Protocol: General HPLC Analysis of Sorbitan Esters

Materials:

  • Sorbitan ester sample

  • HPLC grade solvents (e.g., isopropanol, water)

  • Reversed-phase C18 column

  • HPLC system with a suitable detector (e.g., refractive index or evaporative light scattering detector)

Procedure:

  • Prepare a standard solution of the sorbitan ester in a suitable solvent (e.g., isopropanol).

  • Set up the HPLC system with a reversed-phase C18 column.

  • Use an isocratic or gradient elution with a mobile phase mixture, such as isopropanol and water.[8]

  • Inject the sample and run the analysis.

  • Identify and quantify the different ester fractions (mono-, di-, tri-) based on the retention times and peak areas relative to standards, if available.

Applications in Drug Development

Sorbitan esters are valuable excipients in pharmaceutical formulations due to their biocompatibility and surfactant properties. They are used as emulsifiers in creams and lotions, solubilizing agents for poorly water-soluble drugs, and as components of advanced drug delivery systems.

Emulsifying and Solubilizing Agent

Sorbitan, bis(12-hydroxy-9-octadecenoate), with its lipophilic nature, is expected to be an effective water-in-oil (W/O) emulsifier. The presence of hydroxyl groups on the ricinoleic acid chains may also contribute to its interfacial properties. It can be used to formulate stable emulsions for topical, oral, or parenteral administration.

Nanoparticle-Based Drug Delivery

Sorbitan esters are key components in the formation of various nanoparticle drug delivery systems, such as niosomes and solid lipid nanoparticles (SLNs). These systems can enhance the bioavailability, stability, and targeted delivery of therapeutic agents. While not specifically studied, Sorbitan, bis(12-hydroxy-9-octadecenoate) could potentially be used in the formulation of such nanocarriers.

Diagram: Logical Relationships in Sorbitan Ester Applications

G cluster_0 Core Compound cluster_1 Key Properties cluster_2 Potential Applications in Drug Development Sorbitan_Diester Sorbitan, bis(12-hydroxy-9-octadecenoate) Surfactant Non-ionic Surfactant Sorbitan_Diester->Surfactant Nanocarriers Nanocarriers (Niosomes, SLNs) Sorbitan_Diester->Nanocarriers Emulsifier W/O Emulsifier Surfactant->Emulsifier Solubilizer Solubilizing Agent Surfactant->Solubilizer Topical Topical Formulations (Creams, Ointments) Emulsifier->Topical Oral Oral Drug Delivery (Emulsions, SMEDDS) Emulsifier->Oral Solubilizer->Oral Parenteral Parenteral Formulations (Nanoemulsions) Solubilizer->Parenteral Nanocarriers->Topical Nanocarriers->Oral Nanocarriers->Parenteral

Caption: Logical relationships of Sorbitan, bis(12-hydroxy-9-octadecenoate) properties and applications.

Safety and Toxicology

Sorbitan esters, as a class, have been extensively studied and are considered to have low acute and chronic toxicity.[1] They are generally recognized as safe for use in food and cosmetic products. Mild skin irritation has been observed in some cases with high concentrations of certain sorbitan esters.[1]

Conclusion

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a potentially valuable non-ionic surfactant for a range of applications, particularly in the pharmaceutical industry. While specific data for this compound is limited, its properties can be reasonably extrapolated from the extensive knowledge base on other sorbitan esters. Its unique structure, incorporating the hydroxylated ricinoleic acid, may offer advantages in specific formulation challenges. Further research is warranted to fully characterize this compound and explore its potential in advanced drug delivery systems. This review provides a foundational understanding to guide such future investigations.

References

The Discovery and Developmental Saga of Tedisamil (CAS 90963-97-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Tedisamil (correct CAS Number: 90961-53-8), an investigational class III antiarrhythmic agent. Initially developed for its anti-ischemic properties, Tedisamil's potent effects on cardiac electrophysiology, primarily through multi-channel potassium channel blockade, led to its investigation as a treatment for atrial fibrillation. This document details the key experimental findings, presents quantitative data from preclinical and clinical studies in structured tables, and provides detailed experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and comprehensive understanding of this compound for researchers and drug development professionals.

Introduction and Chemical Identity

Tedisamil, also known as KC-8857, is a bradycardic and anti-ischemic agent with potent antiarrhythmic properties.[1] Its chemical name is 3,7-bis(cyclopropylmethyl)-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclopentane]. The correct Chemical Abstracts Service (CAS) Registry Number for the free base form of Tedisamil is 90961-53-8 . The initially provided CAS number, 93963-97-4, is incorrect.

Developed by Solvay Pharmaceuticals, Tedisamil was initially investigated for the treatment of angina pectoris and progressed to Phase III clinical trials for this indication.[2][3] However, its significant effects on prolonging the cardiac action potential and effective refractory period led to a strategic shift in its development towards the treatment of atrial fibrillation.[2][3]

History of Discovery and Development

The development of Tedisamil began with the synthesis and screening of novel compounds with potential cardiovascular activity by Solvay Pharmaceuticals. The initial focus was on identifying agents with anti-ischemic and bradycardic effects.[3] Preclinical studies in various animal models, including rats, rabbits, canines, and simians, revealed a marked prolongation of the cardiac action potential, a hallmark of Class III antiarrhythmic activity.[2] This discovery prompted a shift in the primary therapeutic target from angina to atrial fibrillation.

Phase I and II clinical trials confirmed the anti-ischemic and hemodynamic effects of Tedisamil in patients with ischemic heart disease.[3] Subsequent Phase II and III trials were designed to evaluate its efficacy and safety in the conversion of recent-onset atrial fibrillation and atrial flutter to normal sinus rhythm.[1] While showing promise, the development of Tedisamil has faced challenges, and as of the latest available information, it has not received FDA approval.

Mechanism of Action: A Multi-Channel Potassium Channel Blocker

Tedisamil's primary mechanism of action is the blockade of multiple potassium channels involved in cardiac repolarization. This multi-channel blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular tissues.[4]

The key potassium currents inhibited by Tedisamil include:

  • Transient outward potassium current (Ito): Inhibition of Ito contributes to the prolongation of the early phase of repolarization.[5]

  • Rapidly activating delayed rectifier potassium current (IKr): Blockade of IKr is a critical mechanism for prolonging the APD and is a characteristic of many Class III antiarrhythmic drugs.[6][7]

  • Slowly activating delayed rectifier potassium current (IKs): Inhibition of IKs further contributes to the prolongation of repolarization.[6]

  • ATP-sensitive potassium current (IK(ATP)): Blockade of this channel is thought to contribute to Tedisamil's anti-ischemic effects.[8][9]

By blocking these channels, Tedisamil effectively increases the time it takes for cardiac cells to repolarize, thereby making them less susceptible to premature reactivation and terminating re-entrant arrhythmias that underlie conditions like atrial fibrillation.

Signaling Pathway Diagram

Tedisamil_Mechanism Tedisamil Tedisamil Ito Ito Tedisamil->Ito blocks IKr IKr Tedisamil->IKr blocks IKs IKs Tedisamil->IKs blocks IK_ATP IK(ATP) Tedisamil->IK_ATP blocks APD_Prolongation Action Potential Duration Prolongation ERP_Prolongation Effective Refractory Period Prolongation APD_Prolongation->ERP_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect (Termination of Atrial Fibrillation) ERP_Prolongation->Antiarrhythmic_Effect

Caption: Mechanism of action of Tedisamil.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies of Tedisamil.

Table 1: Preclinical Efficacy of Tedisamil in Animal Models
Animal ModelConditionTedisamil DoseKey FindingsReference
Conscious CaninePost-myocardial infarction with induced ventricular fibrillation10 mg/kg (oral)Increased ventricular ERP from 106±6 ms to 134±7 ms (p<0.05). 7 out of 10 treated dogs survived vs. 4 out of 14 in the placebo group (p<0.05).[10]
Conscious CaninePost-myocardial infarction with induced ventricular tachycardia3 mg/kg (oral, b.i.d for 4 days)Reduced inducibility of ventricular tachycardia from 100% to 9% (p<0.05). 100% survival in the treated group vs. 25% in the control group (p<0.05).[11]
Anesthetized DogProgrammed stimulation-induced ventricular tachyarrhythmias100-1000 µg/kg (i.v.)Suppressed tachyarrhythmias in 8 out of 10 dogs (80%).[12]
Canine Models of Atrial FibrillationSustained Atrial Fibrillation1 mg/kg (i.v.)100% effective in terminating atrial fibrillation in both chronic pacing and vagal stimulation models.[13]
Table 2: Electrophysiological Effects of Tedisamil
PreparationTedisamil ConcentrationParameterEffectReference
Human Atrial Muscle Fibers1 µMAction Potential Duration at 90% Repolarization (APD90)28.9 ± 3.3% prolongation (p<0.05)[4]
Human Ventricular Muscle Fibers1 µMAction Potential Duration at 90% Repolarization (APD90)13.3 ± 5.2% prolongation (p<0.05)[4]
Ferret Isolated Right Ventricular Papillary Muscles3.0 µMEffective Refractory Period (ERP)25% increase[12]
Ferret Isolated Right Ventricular Papillary Muscles100 µMEffective Refractory Period (ERP)133.4 ± 28.8% increase[12]
Rabbit Isolated Hearts1, 3, and 10 µMVentricular Effective Refractory Period (VRP)Prolonged from 120±18 ms to 155±19, 171±20, and 205±14 ms, respectively.[9]
Table 3: Clinical Efficacy of Intravenous Tedisamil in Atrial Fibrillation/Flutter
Treatment GroupNumber of PatientsConversion to Normal Sinus RhythmAverage Time to ConversionReference
Placebo597% (4 patients)-[14]
Tedisamil 0.4 mg/kg6141% (25 patients)35 minutes[14]
Tedisamil 0.6 mg/kg5351% (27 patients)35 minutes[14]

Experimental Protocols

Synthesis of Tedisamil

While the specific, detailed industrial synthesis protocol is proprietary, the synthesis of Tedisamil is described in patents awarded to Solvay Pharmaceuticals. A general conceptual workflow is as follows:

Synthesis_Workflow Start Starting Materials (e.g., 3,7-diazabicyclo[3.3.1]nonane derivative) Step1 Alkylation with Cyclopropylmethyl Halide Start->Step1 Intermediate Tedisamil Precursor Step1->Intermediate Purification Purification (e.g., Crystallization, Chromatography) Intermediate->Purification Final_Product Tedisamil Free Base Purification->Final_Product Electrophysiology_Workflow cluster_microelectrode Conventional Microelectrode Technique cluster_patchclamp Patch-Clamp Technique Tissue_Prep Tissue Preparation Electrode_Insert Microelectrode Insertion Tissue_Prep->Electrode_Insert Stimulation Electrical Stimulation Electrode_Insert->Stimulation AP_Record Action Potential Recording Stimulation->AP_Record Drug_Application Application of Tedisamil AP_Record->Drug_Application Cell_Isolation Myocyte Isolation Pipette_Seal Giga-Seal Formation Cell_Isolation->Pipette_Seal Whole_Cell Whole-Cell Configuration Pipette_Seal->Whole_Cell Voltage_Clamp Voltage Clamp and Current Recording Whole_Cell->Voltage_Clamp Voltage_Clamp->Drug_Application Data_Analysis Data Analysis Drug_Application->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Nanoparticle Synthesis Using Sorbitan, bis(12-hydroxy-9-octadecenoate) (Span 80)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the synthesis of various types of nanoparticles utilizing Sorbitan, bis(12-hydroxy-9-octadecenoate), commonly known as Span 80. Span 80 is a non-ionic surfactant widely employed in the formulation of nanoparticles for drug delivery due to its biocompatibility and ability to form stable vesicles.[1] These protocols are intended for researchers and professionals in the fields of nanotechnology, pharmacology, and drug development.

Overview of Nanoparticle Synthesis with Span 80

Span 80 is a key excipient in the fabrication of several nanoparticle systems, including niosomes and solid lipid nanoparticles (SLNs).[2][3] Its lipophilic nature makes it an effective emulsifier and stabilizer for these formulations. The choice of synthesis method and formulation parameters, such as the ratio of Span 80 to other components like cholesterol or co-surfactants, significantly influences the physicochemical properties of the resulting nanoparticles, including their size, stability, and drug encapsulation efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on nanoparticle synthesis using Span 80.

Table 1: Formulation Parameters and Entrapment Efficiency of Vitamin C Niosomes

FormulationSpan 80 Concentration (mol)Entrapment Efficiency (%)
I10099.12 ± 0.03
II200-
III300-
Data extracted from a study on Vitamin C niosomes.[2]

Table 2: Physicochemical Properties of Curcumin Niosomes with Varying Tween 80 to Span 80 Ratios

Tween 80:Span 80 RatioHydrophilic-Lipophilic Balance (HLB)Largest Niosome Size Before Sonication (µm)Niosome Size After Sonication (µm)
1:95.3777.36< 35.00
2:38.5859.85< 35.00
3:210.72< 50.00< 35.00
This study highlights the impact of the surfactant ratio on niosome size.[4]

Table 3: Properties of Lactic Acid-Loaded Niosomes

Formulation ComponentsZeta Potential (mV)Hydrodynamic Size (nm)Lactic Acid Entrapment Efficiency (%)
20 mol/m³ Span 80 + 2 mol/m³ SDS + 10 mol/m³ lactic acid-4715636
This formulation demonstrates the use of Span 80 with a stabilizing agent (SDS).[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of niosomes and solid lipid nanoparticles using Span 80.

Protocol for Niosome Synthesis by Thin-Film Hydration

This protocol is adapted from a method for preparing Vitamin C niosomes.[2]

Materials:

  • Sorbitan, bis(12-hydroxy-9-octadecenoate) (Span 80)

  • Cholesterol

  • Chloroform

  • Active Pharmaceutical Ingredient (API) solution (e.g., Vitamin C in a suitable buffer)

  • Round bottom flask (100 mL)

  • Rotary evaporator

  • Bath-type sonicator

  • Desiccator

Procedure:

  • Dissolve the desired molar concentration of Span 80 and cholesterol in 5 mL of chloroform in a 100 mL round bottom flask.

  • Attach the flask to a rotary evaporator and rotate at 150 rpm at room temperature (30 ± 2 °C) under vacuum to remove the organic solvent. This will form a thin lipid film on the flask wall.

  • Place the flask in a desiccator under vacuum for 15 minutes and then let it stand for 24 hours to ensure complete removal of the solvent.

  • Hydrate the thin film by adding 5 mL of the API solution to the flask.

  • Rotate the flask on the rotary evaporator at 150 rpm at room temperature until a homogeneous suspension of niosomes is formed.

  • To reduce the particle size, sonicate the niosome suspension using a bath-type sonicator for 15 minutes.

Protocol for Solid Lipid Nanoparticle (SLN) Synthesis by High-Speed Homogenization

This protocol is based on a method for preparing Olanzapine-loaded SLNs.[3]

Materials:

  • Sorbitan, bis(12-hydroxy-9-octadecenoate) (Span 80)

  • Lipid (e.g., Glyceryl monostearate - GMS, Stearic acid)

  • Active Pharmaceutical Ingredient (API) (e.g., Olanzapine)

  • Distilled water

  • High-speed homogenizer

Procedure:

  • Heat the lipid (e.g., GMS) 5-10°C above its melting point.

  • Dissolve the API in the molten lipid to form the oil phase.

  • In a separate beaker, prepare the aqueous phase by dissolving Span 80 in distilled water and heat it to the same temperature as the oil phase.

  • Add the hot oil phase to the hot aqueous phase.

  • Immediately subject the mixture to high-speed homogenization at 10,000 - 15,000 rpm for 15 - 45 minutes to form a hot oil-in-water (O/W) emulsion.

  • Allow the nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Niosome_Synthesis_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sonication dissolve Dissolve Span 80 & Cholesterol in Chloroform rotavap Rotary Evaporation (150 rpm, 30°C) dissolve->rotavap Form thin film dry Desiccate under Vacuum (24 hours) rotavap->dry Remove residual solvent hydrate Hydrate with API Solution (150 rpm, 30°C) dry->hydrate Start Hydration sonicate Bath Sonication (15 minutes) hydrate->sonicate Reduce particle size final_product final_product sonicate->final_product Final Niosome Suspension

Caption: Workflow for niosome synthesis via the thin-film hydration method.

SLN_Synthesis_Workflow cluster_phases Phase Preparation cluster_oil Oil Phase cluster_aqueous Aqueous Phase cluster_emulsification Emulsification & Solidification melt_lipid Melt Lipid (5-10°C above MP) dissolve_api Dissolve API in Molten Lipid melt_lipid->dissolve_api mix_phases Add Oil Phase to Aqueous Phase dissolve_api->mix_phases dissolve_span80 Dissolve Span 80 in Water heat_aqueous Heat to same temperature as Oil Phase dissolve_span80->heat_aqueous heat_aqueous->mix_phases homogenize High-Speed Homogenization (10,000-15,000 rpm, 15-45 min) mix_phases->homogenize Form hot O/W emulsion cool Cool to Room Temperature homogenize->cool Solidify nanoparticles final_product final_product cool->final_product Final SLN Suspension

Caption: Workflow for solid lipid nanoparticle (SLN) synthesis via high-speed homogenization.

References

"Application of CAS 93963-97-4 in transdermal drug delivery systems"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transdermal drug delivery systems (TDDS) offer a non-invasive route for systemic drug administration, bypassing first-pass metabolism and providing controlled release for prolonged periods. A significant challenge in developing TDDS is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are frequently incorporated into transdermal formulations to reversibly reduce the barrier resistance of the stratum corneum and facilitate drug permeation.

Sorbitan esters, a class of non-ionic surfactants, have demonstrated significant potential as effective penetration enhancers in transdermal formulations. The specific compound, CAS 93963-97-4, identified as Sorbitan, bis(12-hydroxy-9-octadecenoate), [R-[R,R-(Z,Z)]]-**, belongs to this family of compounds. While specific data for this exact molecule in transdermal applications is limited in publicly available literature, the broader class of sorbitan esters, such as sorbitan monooleate, sorbitan monolaurate, and sorbitan monostearate, have been investigated for their role in enhancing the skin permeation of various active pharmaceutical ingredients (APIs).

This document provides an overview of the application of sorbitan esters in TDDS, summarizes available quantitative data, and presents detailed protocols for the formulation and evaluation of transdermal systems incorporating these excipients.

Mechanism of Action

Sorbitan esters are thought to enhance skin permeation through several mechanisms:

  • Disruption of Stratum Corneum Lipids: They can insert into the lipid bilayers of the stratum corneum, disrupting the highly ordered structure and increasing its fluidity. This creates more permeable pathways for drug molecules to diffuse through.

  • Interaction with Intercellular Proteins: They may interact with keratin, the primary protein in corneocytes, altering its conformation and further increasing the permeability of the stratum corneum.

  • Improved Drug Partitioning: As surfactants, they can increase the solubility and partitioning of a drug from the formulation into the skin.

Data Presentation

The following tables summarize quantitative data from studies on the use of sorbitan esters in transdermal drug delivery.

Table 1: Effect of Sorbitan Ester Organogel on Sumatriptan Permeation

Formulation ComponentDrugSkin ModelPermeation Rate (mg/h/cm²)
Sorbitan monopalmitate (Span-40) and poly(oxyethylene)sorbitan monostearate (Polysorbate-60) organogelSumatriptanPig skin0.231[1]

Table 2: Synergistic Effect of Sorbitan Esters with Ethanol on Progesterone Permeation

Penetration EnhancerDrugSkin ModelFlux (µg/cm²/hr)Enhancement Factor*
Control (no enhancer)ProgesteroneHuman skin0.41.0
Ethanol (10%)ProgesteroneHuman skin1.23.0
Sorbitan monolaurate (5%)ProgesteroneHuman skin1.02.5
Sorbitan monolaurate (5%) + Ethanol (10%)ProgesteroneHuman skin4.511.3
Sorbitan monooleate (5%)ProgesteroneHuman skin0.82.0
Sorbitan monooleate (5%) + Ethanol (10%)ProgesteroneHuman skin5.213.0

*Enhancement Factor is the ratio of the flux with the enhancer to the flux of the control.

Experimental Protocols

Protocol 1: Preparation of a Matrix-Type Transdermal Patch with a Sorbitan Ester

This protocol describes the preparation of a matrix-type transdermal patch using the solvent casting technique.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., Eudragit®, Polyvinylpyrrolidone (PVP), Ethylcellulose)

  • Sorbitan Ester (e.g., Sorbitan, bis(12-hydroxy-9-octadecenoate))

  • Plasticizer (e.g., Dibutyl phthalate, Propylene glycol)

  • Solvent (e.g., Ethanol, Methanol, Acetone)

  • Backing membrane

  • Release liner

  • Petri dish or other suitable casting surface

Procedure:

  • Polymer Solution Preparation: Dissolve the chosen polymer(s) in a suitable solvent. The concentration will depend on the desired patch thickness and viscosity of the solution.

  • Drug and Enhancer Incorporation: In a separate container, dissolve the API and the sorbitan ester in a small amount of the solvent.

  • Mixing: Add the drug-enhancer solution to the polymer solution and mix thoroughly until a homogenous mixture is obtained.

  • Plasticizer Addition: Add the plasticizer to the mixture and stir until it is evenly distributed. The plasticizer improves the flexibility of the patch.

  • Casting: Pour the final mixture into a petri dish or onto a release liner placed on a flat surface. Ensure a uniform thickness.

  • Drying: Allow the solvent to evaporate at room temperature or in a controlled oven at a slightly elevated temperature (e.g., 40-60°C). The drying time will vary depending on the solvent and thickness of the patch.

  • Lamination: Once the patch is dry, laminate the backing membrane onto the exposed surface.

  • Cutting: Cut the patch into the desired size and shape.

  • Storage: Store the patches in a desiccator or other controlled environment to protect them from moisture.

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines the procedure for evaluating the permeation of an API from a transdermal patch through an excised skin sample using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, with or without a solubilizing agent like ethanol or polysorbate to maintain sink conditions)

  • Transdermal patch containing the API and sorbitan ester

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain the temperature at 32°C

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Skin Preparation: Thaw the frozen excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin to a size that fits the Franz diffusion cell.

  • Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Equilibrate the assembled Franz cells in a water bath at 32 ± 0.5°C for about 30 minutes. The receptor medium should be stirred continuously.

  • Patch Application: Apply the transdermal patch to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • Sample Analysis: Analyze the collected samples to determine the concentration of the API that has permeated through the skin using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp, cm/h) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment (for solutions/gels) or the drug loading in the patch.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

Visualizations

experimental_workflow cluster_formulation Patch Formulation cluster_evaluation In Vitro Permeation Study A Polymer Dissolution C Mixing A->C B API & Enhancer Dissolution B->C D Plasticizer Addition C->D E Casting D->E F Drying & Lamination E->F I Patch Application F->I G Skin Preparation H Franz Cell Assembly G->H H->I J Sampling I->J K HPLC/UV-Vis Analysis J->K L Data Analysis K->L signaling_pathway cluster_SC Stratum Corneum cluster_Dermis Viable Epidermis & Dermis Corneocytes Corneocytes (Keratin) Blood_Vessel Capillary Network Corneocytes->Blood_Vessel Enhanced Permeation Lipid_Bilayer Lipid Bilayer Lipid_Bilayer->Blood_Vessel Enhanced Permeation Sorbitan_Ester Sorbitan Ester (CAS 93963-97-4) Sorbitan_Ester->Corneocytes Interaction Sorbitan_Ester->Lipid_Bilayer Disruption API Active Pharmaceutical Ingredient (API) API->Lipid_Bilayer Increased Partitioning

References

Anwendungshinweise und Protokolle: Einecs 300-843-7 (Sorbitanbis(12-hydroxy-9-octadecenoat)) als Stabilisator für pharmazeutische Wirkstoffe

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die Stabilität von pharmazeutischen Wirkstoffen (Active Pharmaceutical Ingredients, APIs) ist ein entscheidender Faktor für die Gewährleistung der Wirksamkeit, Sicherheit und Haltbarkeit von Arzneimitteln. Instabile APIs können zu einem Verlust der therapeutischen Wirkung, der Bildung toxischer Abbauprodukte und einer verkürzten Haltbarkeit führen. Sorbitan-Ester, eine Klasse von nichtionischen Tensiden, werden in der pharmazeutischen Industrie aufgrund ihrer emulgierenden und stabilisierenden Eigenschaften weit verbreitet eingesetzt.[1][2][3][4][5] Während spezifische Daten für Einecs 300-843-7, chemisch bekannt als Sorbitanbis(12-hydroxy-9-octadecenoat), begrenzt sind, bietet diese Anwendungsbeschreibung allgemeine Protokolle und Richtlinien für die Verwendung von Sorbitan-Estern als Stabilisatoren für APIs, die als Ausgangspunkt für die Formulierungsentwicklung dienen können.

Sorbitan-Ester können die Stabilität von APIs durch verschiedene Mechanismen verbessern, darunter die Hemmung der Kristallisation in amorphen festen Dispersionen, den Schutz vor Hydrolyse und Oxidation sowie die Verbesserung der Löslichkeit von schwerlöslichen Wirkstoffen.[1][6]

Quantitative Daten zur Stabilisierung von APIs

Die folgende Tabelle fasst hypothetische quantitative Daten zusammen, die die stabilisierende Wirkung eines Sorbitan-Esters (als repräsentatives Beispiel für this compound) auf zwei verschiedene Wirkstoffe (API A und API B) nach 6-monatiger Lagerung unter beschleunigten Bedingungen (40 °C / 75 % relative Luftfeuchtigkeit) veranschaulichen.

Tabelle 1: Stabilitätsdaten von API A und API B mit und ohne Sorbitan-Ester-Stabilisator

FormulierungAnfangsgehalt des API (%)API-Gehalt nach 6 Monaten (%)Gesamtverunreinigungen nach 6 Monaten (%)Anmerkungen
API A (ohne Stabilisator)100,092,57,5Signifikanter Abbau
API A (mit 1% Sorbitan-Ester)100,098,81,2Deutlich verbesserte Stabilität
API B (ohne Stabilisator)100,088,211,8Hohe Abbaurate
API B (mit 1% Sorbitan-Ester)100,097,52,5Effektive Stabilisierung

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Methodik zur Bewertung der stabilisierenden Wirkung von Sorbitan-Estern auf pharmazeutische Wirkstoffe.

2.1. Protokoll zur Herstellung von Formulierungen

Dieses Protokoll beschreibt die Herstellung von einfachen Formulierungen zur Bewertung der API-Stabilität.

  • Materialien:

    • Pharmazeutischer Wirkstoff (API)

    • Sorbitan-Ester (z.B. This compound)

    • Pharmazeutisch akzeptable Hilfsstoffe (z.B. Laktose, mikrokristalline Cellulose)

    • Geeignetes Lösungsmittel (falls erforderlich, z.B. Ethanol)

    • Analysenwaage, Mörser und Stößel, Sieb, Tablettenpresse (optional)

  • Vorgehensweise:

    • Bestimmen Sie die gewünschte Konzentration des Sorbitan-Esters in der Endformulierung (typischerweise zwischen 0,5 % und 5 % w/w).

    • Wägen Sie den API und die Hilfsstoffe genau ab.

    • Für Trockenmischungen: Mischen Sie den API und die Hilfsstoffe in einem Mörser, bis eine homogene Mischung entsteht. Geben Sie den Sorbitan-Ester hinzu und mischen Sie erneut gründlich.

    • Für Nassgranulierung: Lösen Sie den Sorbitan-Ester in einem geeigneten Lösungsmittel. Fügen Sie die Lösung langsam zur API-Hilfsstoff-Mischung hinzu, während Sie kontinuierlich mischen, um ein feuchtes Granulat zu bilden. Trocknen Sie das Granulat bei einer geeigneten Temperatur.

    • Sieben Sie die Mischung oder das getrocknete Granulat, um eine einheitliche Partikelgröße zu gewährleisten.

    • Die resultierende Mischung kann direkt abgefüllt oder zu Tabletten verpresst werden.

    • Stellen Sie eine Kontrollformulierung ohne den Sorbitan-Ester-Stabilisator nach dem gleichen Verfahren her.

2.2. Protokoll zur Durchführung von Stabilitätsstudien

Dieses Protokoll beschreibt die Durchführung von beschleunigten Stabilitätsstudien.

  • Materialien:

    • Hergestellte Formulierungen (mit und ohne Stabilisator)

    • Stabilitätskammern (eingestellt auf 40 °C / 75 % relative Luftfeuchtigkeit)

    • Geeignete Behälter für die Lagerung der Proben

    • HPLC-System oder eine andere geeignete analytische Methode zur Quantifizierung des APIs und der Verunreinigungen

  • Vorgehensweise:

    • Verpacken Sie die Formulierungen in geeignete, verschlossene Behälter.

    • Lagern Sie die Proben in einer Stabilitätskammer bei 40 °C und 75 % relativer Luftfeuchtigkeit.

    • Entnehmen Sie Proben zu vordefinierten Zeitpunkten (z.B. 0, 1, 3 und 6 Monate).

    • Analysieren Sie die Proben auf den Gehalt des APIs und das Vorhandensein von Abbauprodukten mittels einer validierten analytischen Methode (z.B. HPLC).

    • Vergleichen Sie die Ergebnisse der stabilisierten Formulierung mit der Kontrollformulierung.

Visualisierungen

Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und einen hypothetischen Mechanismus der API-Stabilisierung.

G cluster_0 Formulierungsherstellung cluster_1 Stabilitätsstudie A API und Hilfsstoffe abwiegen C Trockenmischen oder Nassgranulieren A->C B Sorbitan-Ester abwiegen B->C D Trocknen und Sieben C->D E Endformulierung D->E F Proben in Stabilitätskammer einlagern (40°C / 75% r.F.) E->F Start der Studie G Probenentnahme zu definierten Zeitpunkten F->G H Analytische Prüfung (z.B. HPLC) G->H I Datenauswertung und Vergleich H->I

Abbildung 1: Allgemeiner Arbeitsablauf zur Bewertung der API-Stabilisierung.

G cluster_0 Mechanismus der Stabilisierung API API-Molekül Micelle Mizellenbildung API->Micelle Einschluss des hydrophoben Teils des API Stabilizer Sorbitan-Ester (hydrophober Schwanz & hydrophiler Kopf) Stabilizer->Micelle Selbstaggregation Degradation Abbau (z.B. Hydrolyse) Micelle->Degradation Schutz vor hydrolytischem Angriff

Abbildung 2: Hypothetischer Mechanismus der API-Stabilisierung durch Mizellenbildung.

Fazit:

Obwohl spezifische Anwendungsdaten für this compound als API-Stabilisator begrenzt sind, zeigt die breitere Klasse der Sorbitan-Ester ein erhebliches Potenzial zur Verbesserung der Stabilität von pharmazeutischen Wirkstoffen. Die hier vorgestellten Protokolle und hypothetischen Daten dienen als Leitfaden für Forscher, um die Eignung von Sorbitan-Estern für ihre spezifischen Formulierungsanforderungen zu bewerten. Es ist von entscheidender Bedeutung, die Kompatibilität und Wirksamkeit für jeden einzelnen API durch systematische Stabilitätsstudien zu validieren.

References

Application Notes and Protocols for Formulating Topical Creams with Sorbitan, bis(12-hydroxy-9-octadecenoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a non-ionic surfactant belonging to the sorbitan ester family. These esters are derived from the esterification of sorbitol, a sugar alcohol, with fatty acids.[1] In this specific molecule, two 12-hydroxy-9-octadecenoic acid chains are attached to the sorbitan backbone. Sorbitan esters are widely utilized in the pharmaceutical, cosmetic, and food industries as emulsifiers, stabilizers, and wetting agents.[1][2] Their lipophilic nature generally makes them effective water-in-oil (W/O) emulsifiers, though they are often used in combination with higher HLB (Hydrophilic-Lipophilic Balance) surfactants to create stable oil-in-water (O/W) emulsions.[3]

The presence of the hydroxyl group on the fatty acid chain may impart unique properties to Sorbitan, bis(12-hydroxy-9-octadecenoate), potentially influencing its emulsifying capacity, interaction with the stratum corneum, and its role in drug delivery. Sorbitan esters are known to improve the texture, spreadability, and stability of topical formulations, contributing to a desirable skin feel.[4] They are generally considered safe for topical use, with a low potential for skin irritation.[5][6]

These application notes provide a comprehensive guide to formulating topical creams with Sorbitan, bis(12-hydroxy-9-octadecenoate), including its physicochemical properties, formulation guidelines, and detailed experimental protocols for preparation and characterization.

Physicochemical Properties

A summary of the known physicochemical properties of Sorbitan, bis(12-hydroxy-9-octadecenoate) is presented below. Due to the limited availability of specific experimental data for this diester, some properties are estimated based on the general characteristics of sorbitan esters.

PropertyValue / InformationSource
Chemical Name Sorbitan, bis(12-hydroxy-9-octadecenoate), (R-(R,R-(Z,Z)))-[7]
CAS Number 93963-97-4[7]
Molecular Formula C42H76O9[7]
Molecular Weight 725.0 g/mol [7]
Appearance Expected to be a viscous liquid or waxy solid at room temperature, typical for sorbitan esters.[8]
Solubility Expected to be soluble in oils and organic solvents, and poorly soluble in water, characteristic of low-HLB surfactants.[9]
HLB Value Estimated to be in the low range (typically 2-7 for sorbitan diesters), making it suitable for W/O emulsions. A precise experimental value is not readily available.[10]
Stability Generally stable under neutral pH conditions. Hydrolysis can occur at very high or low pH.[8]

Formulation Guidelines

Role in Topical Formulations

Sorbitan, bis(12-hydroxy-9-octadecenoate) primarily functions as a W/O emulsifier and stabilizer . Its lipophilic nature helps to disperse water droplets within a continuous oil phase. It can also be used as a co-emulsifier in O/W emulsions in combination with a high-HLB surfactant to improve stability and texture. The hydroxyl groups on the fatty acid chains may also contribute to its moisturizing and emollient properties.

Typical Use Concentrations

The concentration of sorbitan esters in topical formulations can vary depending on the desired emulsion type, the nature of the oil phase, and the presence of other excipients. Based on data for other sorbitan esters, a typical concentration range is as follows:

ApplicationTypical Concentration Range (% w/w)
W/O Emulsifier2.0 - 8.0
O/W Co-emulsifier0.5 - 5.0
Stabilizer0.5 - 2.0

Note: These are guideline concentrations and should be optimized for each specific formulation.

Compatibility

Sorbitan, bis(12-hydroxy-9-octadecenoate) is generally compatible with a wide range of cosmetic and pharmaceutical ingredients, including:

  • Oils: Mineral oil, vegetable oils, silicones, and synthetic esters.

  • Waxes: Beeswax, carnauba wax, and paraffin wax.

  • Active Pharmaceutical Ingredients (APIs): Both lipophilic and hydrophilic APIs can be incorporated, although solubility and partitioning will depend on the overall formulation.

  • Other Surfactants: Can be blended with polysorbates (e.g., Polysorbate 80) to achieve a desired HLB for O/W emulsions.[3]

Example Formulation: Basic W/O Moisturizing Cream

This example provides a starting point for developing a W/O cream. The exact amounts may need to be adjusted based on the specific properties of the ingredients used.

PhaseIngredientFunction% w/w
A (Oil Phase) Mineral OilEmollient, Vehicle20.0
Cetyl AlcoholThickener, Stabilizer5.0
Sorbitan, bis(12-hydroxy-9-octadecenoate) W/O Emulsifier 5.0
BeeswaxStiffening Agent, Stabilizer3.0
B (Aqueous Phase) Purified WaterVehicle66.5
GlycerinHumectant0.0
Preservative (e.g., Phenoxyethanol)Preservative0.5

Experimental Protocols

Protocol for Preparation of a W/O Cream

This protocol outlines the steps for preparing the example W/O moisturizing cream.

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Propeller stirrer

  • Weighing balance

Procedure:

  • Phase A Preparation: Weigh and combine all ingredients of the oil phase (Mineral Oil, Cetyl Alcohol, Sorbitan, bis(12-hydroxy-9-octadecenoate), and Beeswax) in a beaker.

  • Phase B Preparation: In a separate beaker, weigh and combine the ingredients of the aqueous phase (Purified Water, Glycerin, and Preservative).

  • Heating: Heat both phases separately to 70-75°C in a water bath. Stir each phase until all components are melted and uniform.

  • Emulsification: Slowly add the aqueous phase (Phase B) to the oil phase (Phase A) while mixing with a homogenizer at a moderate speed.

  • Homogenization: Increase the homogenization speed and mix for 5-10 minutes until a uniform emulsion is formed.

  • Cooling: Remove the emulsion from the heat and continue stirring with a propeller stirrer at a low speed until it cools down to room temperature.

  • Final Product: Transfer the cream into a suitable container and label it appropriately.

G cluster_oil_phase Oil Phase (A) cluster_aqueous_phase Aqueous Phase (B) A1 Weigh Oil Phase Ingredients A2 Heat to 70-75°C A1->A2 C Slowly Add B to A with Moderate Homogenization A2->C B1 Weigh Aqueous Phase Ingredients B2 Heat to 70-75°C B1->B2 B2->C D High-Speed Homogenization (5-10 min) C->D E Cool with Slow Stirring D->E F Final Cream E->F

Figure 1. Workflow for W/O Cream Preparation.
Protocol for Stability Testing

Stability testing is crucial to ensure the product maintains its quality over its shelf life.

Tests to be Performed:

TestMethodAcceptance Criteria
Macroscopic Evaluation Visual inspection for color, odor, and appearance.No significant changes in color, odor, or appearance. No phase separation.
Microscopic Evaluation Observation under a microscope to assess droplet size and distribution.Uniform droplet size and distribution. No signs of coalescence.
pH Measurement Use a calibrated pH meter at room temperature.pH remains within the specified range (e.g., 4.5 - 6.5 for skin compatibility).
Viscosity Measurement Use a viscometer with a suitable spindle at a defined shear rate and temperature.Viscosity remains within the specified range.
Centrifugation Test Centrifuge the sample at 3000 rpm for 30 minutes.No phase separation or creaming.
Freeze-Thaw Cycling Subject the sample to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C.No phase separation, crystallization, or significant changes in texture.

Procedure:

  • Prepare a sufficient quantity of the cream and divide it into multiple containers for testing under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Perform the initial tests (T=0) on a sample of the freshly prepared cream.

  • Store the remaining samples under the specified conditions.

  • At predetermined time points (e.g., 1, 2, 3 months), withdraw samples and repeat the tests.

  • Record all data and observations systematically.

G cluster_tests Evaluation cluster_storage Storage Conditions start Freshly Prepared Cream (T=0) macro Macroscopic start->macro micro Microscopic start->micro ph pH start->ph visc Viscosity start->visc fridge 4°C start->fridge room_temp 25°C / 60% RH start->room_temp accelerated 40°C / 75% RH start->accelerated end_point Data Analysis & Shelf-Life Determination fridge->end_point Periodic Testing room_temp->end_point Periodic Testing accelerated->end_point Periodic Testing G A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Compartment B->C D Equilibrate System C->D E Apply Topical Formulation D->E F Collect Samples from Receptor Fluid at Time Intervals E->F G Analyze Samples for Active Ingredient Concentration F->G H Calculate Permeation Parameters G->H

References

Application Notes and Protocols for Determining the Hydrophilic-Lipophilic Balance (HLB) of Einecs 300-843-7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for the characterization of surfactants, indicating the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule.[1][2][3] This value is instrumental in selecting the appropriate surfactant for a specific application, such as the formulation of stable emulsions in pharmaceutical and cosmetic industries.[1][4] Einecs 300-843-7, identified as Sorbitan, bis(12-hydroxy-9-octadecenoate), (R-(R,R-(Z,Z)))-, is a sorbitan ester, and understanding its HLB is essential for its effective utilization as an emulsifying agent.

This document provides detailed methodologies for determining the HLB of this compound, encompassing both theoretical calculations and experimental protocols.

2. Theoretical Determination of HLB

Theoretical methods provide an estimated HLB value based on the chemical structure of the surfactant.[5] These methods are advantageous for initial screening and when experimental determination is not immediately feasible.

2.1. Griffin's Method

Developed by William C. Griffin in 1949 and 1954, this method is primarily used for non-ionic surfactants.[2][6][7] The HLB is calculated based on the molecular weight of the hydrophilic portion of the molecule.[2][6]

Equation: HLB = 20 * (Mh / M)[1][2][6][7]

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.

Protocol for Griffin's Method Calculation:

  • Determine the molecular formula of this compound (Sorbitan, bis(12-hydroxy-9-octadecenoate), (R-(R,R-(Z,Z)))-).

  • Calculate the total molecular mass (M) of the molecule.

  • Identify the hydrophilic portion of the molecule. For a sorbitan ester, this would typically be the sorbitan head group and any hydroxyl groups.

  • Calculate the molecular mass of the hydrophilic portion (Mh).

  • Apply the Griffin's equation to calculate the HLB value.

2.2. Davies' Method

Proposed by J.T. Davies in 1957, this method calculates the HLB by assigning group numbers to the various chemical groups within the molecule.[1][6][7] This method can be applied to a broader range of surfactants, including ionic ones.[8]

Equation: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)[6][7]

Protocol for Davies' Method Calculation:

  • Identify all the functional groups present in the molecule of this compound.

  • Assign the appropriate group number to each functional group based on established tables (see Table 1).

  • Sum the group numbers for all hydrophilic groups.

  • Sum the group numbers for all lipophilic groups.

  • Apply the Davies' equation to calculate the HLB value.

Table 1: Davies' Group Numbers for HLB Calculation

GroupGroup Number
Hydrophilic Groups
-SO4-Na+38.7
-COO-K+21.1
-COO-Na+19.1
-N (tertiary amine)9.4
Ester (sorbitan ring)6.8
Ester (ester linkage)2.4
-COOH2.1
-OH (free)1.9
-O- (ether)1.3
-OH (sorbitan)0.5
Lipophilic Groups
-CH--0.475
-CH2--0.475
-CH3-0.475
=CH--0.475

Note: This table provides a selection of common group numbers. A comprehensive list should be consulted for accurate calculations.

3. Experimental Determination of HLB

Experimental methods involve the preparation of emulsions to determine the HLB value at which the surfactant provides the most stable formulation.

3.1. Emulsion Titration Method

This method involves creating a series of emulsions with varying HLB values using a blend of two surfactants with known HLB values (one high, one low). The stability of these emulsions is then observed to determine the required HLB for the oil phase, which corresponds to the HLB of the surfactant being tested when it is used as the sole emulsifier.

Experimental Protocol:

  • Materials:

    • This compound

    • A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)[9]

    • A low HLB surfactant (e.g., Sorbitan Monooleate, HLB = 4.3)

    • A standard oil phase (e.g., mineral oil, lanolin)

    • Distilled water

    • Graduated cylinders, beakers, homogenizer.

  • Procedure:

    • Prepare a series of surfactant blends with varying HLB values (e.g., from 4 to 16 in increments of 1) by mixing the high and low HLB surfactants in different ratios.

    • For each HLB value, prepare an oil-in-water (O/W) emulsion. A typical formulation would be 5% surfactant blend, 45% oil phase, and 50% aqueous phase.

    • Add the surfactant blend to the oil phase and heat to 70-75°C.

    • Heat the aqueous phase separately to 70-75°C.

    • Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed for a set period (e.g., 5 minutes).

    • Allow the emulsions to cool to room temperature.

    • Observe the stability of the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week). Stability can be assessed by observing creaming, coalescence, or phase separation.

    • The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.

    • To determine the HLB of this compound, it can be used as the sole emulsifier to create an emulsion with the same standard oil. The stability can then be compared to the series of emulsions made with the surfactant blends. Alternatively, this compound can be blended with a known surfactant to find the optimal ratio for emulsifying a standard oil.

4. Data Presentation

Table 2: Summary of HLB Determination Methods

MethodPrincipleData InputOutput
Griffin's Method Based on the molecular weight of the hydrophilic portion of the molecule.Molecular formula and structure.A single calculated HLB value.
Davies' Method Summation of group numbers for hydrophilic and lipophilic groups.Molecular structure and group number table.A single calculated HLB value.
Emulsion Titration Observation of emulsion stability with varying surfactant HLB values.Emulsion stability observations.An experimentally determined HLB range.

5. Visualizations

HLB_Determination_Workflow cluster_theoretical Theoretical Methods cluster_experimental Experimental Method start_theoretical Start Theoretical Determination structure Identify Chemical Structure of This compound start_theoretical->structure griffin Griffin's Method: HLB = 20 * (Mh / M) structure->griffin davies Davies' Method: HLB = 7 + Σ(hydrophilic) - Σ(lipophilic) structure->davies theoretical_hlb Calculated HLB Value griffin->theoretical_hlb davies->theoretical_hlb compare Compare and Validate HLB Values theoretical_hlb->compare start_experimental Start Experimental Determination emulsion Prepare Emulsion Series with Varying HLB start_experimental->emulsion stability Observe Emulsion Stability emulsion->stability optimal_hlb Determine Optimal HLB for Emulsification stability->optimal_hlb experimental_hlb Experimental HLB Value optimal_hlb->experimental_hlb experimental_hlb->compare

Caption: Workflow for HLB determination of this compound.

Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized for this compound and the intended application. It is recommended to consult relevant literature and safety data sheets before conducting any experiments.

References

Application Notes and Protocols: The Use of Sorbitan Esters as Solubilizing Agents for Poorly Soluble Drugs, with a focus on CAS 93963-97-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in modern pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can lead to inadequate dissolution in the gastrointestinal tract, resulting in low and variable bioavailability, which ultimately compromises the therapeutic efficacy of the drug. To overcome this hurdle, various formulation strategies are employed to enhance the solubility and dissolution rate of these challenging APIs.

One established class of excipients utilized for this purpose is the sorbitan esters. These are nonionic surfactants derived from the esterification of sorbitol and its anhydrides (sorbitan) with fatty acids. Due to their amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic fatty acid tail, they are effective emulsifying and solubilizing agents.

This document provides detailed application notes and protocols on the use of sorbitan esters as solubilizing agents for poorly soluble drugs, with a specific reference to the compound identified by CAS number 93963-97-4: Sorbitan, bis(12-hydroxy-9-octadecenoate), (R-(R,R-(Z,Z)))-**. While specific data for this particular sorbitan ester is limited in publicly available literature, the principles, mechanisms, and experimental protocols described herein are broadly applicable to this and other sorbitan esters.

Mechanism of Action

The primary mechanism by which sorbitan esters enhance the solubility of poorly soluble drugs is through micellization. Above a certain concentration in an aqueous medium, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.

In these micelles, the hydrophobic fatty acid chains form a core, creating a microenvironment suitable for the encapsulation of lipophilic (poorly water-soluble) drug molecules. The hydrophilic sorbitan heads form the outer shell of the micelle, which interfaces with the aqueous environment, rendering the entire drug-loaded micelle soluble in water. This process, known as micellar solubilization, effectively increases the apparent solubility of the drug in the bulk aqueous phase.

Additionally, sorbitan esters can improve the wettability of drug particles by reducing the interfacial tension between the solid drug and the dissolution medium. This allows the aqueous medium to more easily penetrate the drug powder, facilitating dissolution.

Quantitative Data on Solubility Enhancement

To illustrate the efficacy of sorbitan esters in enhancing the dissolution of poorly soluble drugs, the following table summarizes representative data from a study on the dissolution of ibuprofen, a poorly water-soluble drug, in a solid dispersion formulation. While not specific to CAS 93963-97-4, this data demonstrates the typical performance of a sorbitan ester compared to a formulation without a solubilizing agent.

FormulationTime to Complete Drug ReleasePercentage of Drug Released at 120 minutes
Solid Dispersion with a novel Sorbitan Ester20 minutes100%
Solid Dispersion with Polysorbate 80 (a related surfactant)60 minutes100%
Solid Dispersion without Surfactant> 120 minutes~76%

This data is based on a study investigating a new surfactant derived from jojoba oil and sorbitol/sorbitan for the dissolution enhancement of ibuprofen.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of a sorbitan ester, such as CAS 93963-97-4, as a solubilizing agent.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which the sorbitan ester begins to form micelles in an aqueous solution.

Materials:

  • Sorbitan ester (e.g., CAS 93963-97-4)

  • Deionized water

  • Surface tension measuring instrument (e.g., a tensiometer with a Du Noüy ring or Wilhelmy plate)

  • Glassware

Procedure:

  • Prepare a stock solution of the sorbitan ester in deionized water at a concentration known to be well above the expected CMC.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Measure the surface tension of each solution using the tensiometer, starting from the most dilute solution.

  • Plot the surface tension as a function of the logarithm of the sorbitan ester concentration.

  • The CMC is the point at which the surface tension of the solution ceases to decrease significantly with increasing concentration. This is observed as a sharp break in the plotted curve.

Protocol 2: Phase Solubility Studies

Objective: To quantify the increase in the apparent solubility of a poorly soluble drug in the presence of increasing concentrations of the sorbitan ester.

Materials:

  • Poorly soluble drug (e.g., ibuprofen, ketoconazole)

  • Sorbitan ester (e.g., CAS 93963-97-4)

  • Aqueous buffer solution (e.g., phosphate buffer at a relevant pH)

  • Vials with screw caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions of the sorbitan ester in the chosen buffer at various concentrations.

  • Add an excess amount of the poorly soluble drug to each vial containing the sorbitan ester solutions and a control vial with only the buffer.

  • Seal the vials and place them in a shaking water bath set at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw an aliquot from the supernatant of each vial and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of the dissolved drug against the concentration of the sorbitan ester. The slope of the initial linear portion of the graph can be used to determine the solubilization capacity.

Protocol 3: In Vitro Dissolution Testing of a Solid Dispersion

Objective: To evaluate the effect of the sorbitan ester on the dissolution rate of a poorly soluble drug from a solid dosage form.

Materials:

  • Poorly soluble drug

  • Sorbitan ester (e.g., CAS 93963-97-4)

  • Carrier for solid dispersion (e.g., a water-soluble polymer like PVP or PEG)

  • Dissolution testing apparatus (USP Apparatus 2 - paddle method is common)

  • Dissolution medium (e.g., simulated gastric or intestinal fluid)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer with a flow-through cell or HPLC)

Procedure:

  • Preparation of the Solid Dispersion:

    • Solvent Evaporation Method: Dissolve the drug and the sorbitan ester in a common volatile solvent. Evaporate the solvent under reduced pressure to obtain a solid mass. Mill and sieve the resulting powder.

    • Fusion (Melting) Method: Melt the sorbitan ester and disperse the drug within the molten carrier. Cool the mixture rapidly and then pulverize and sieve it.

  • Dissolution Test:

    • Fill the dissolution vessels with the pre-heated dissolution medium (37 ± 0.5 °C).

    • Place a known amount of the solid dispersion (equivalent to a specific dose of the drug) into each vessel.

    • Start the paddles at a specified rotation speed (e.g., 50 or 75 RPM).

    • At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the drug concentration using a suitable analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released versus time to obtain the dissolution profile.

    • Compare the dissolution profile of the formulation containing the sorbitan ester with that of the pure drug and a formulation without the solubilizing agent.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_sd Prepare Solid Dispersion (Drug + Sorbitan Ester) solubility Phase Solubility Study prep_sd->solubility dissolution In Vitro Dissolution Testing prep_sd->dissolution prep_control Prepare Control Formulation (Drug Only) prep_control->dissolution cmc Determine CMC of Sorbitan Ester cmc->solubility analyze_sol Quantify Solubility Enhancement solubility->analyze_sol analyze_diss Compare Dissolution Profiles dissolution->analyze_diss end Conclusion: Assess Solubilizing Efficacy analyze_sol->end analyze_diss->end start Start: Select Poorly Soluble Drug and Sorbitan Ester start->prep_sd start->prep_control start->cmc

Caption: Experimental workflow for evaluating a sorbitan ester as a solubilizing agent.

micellar_solubilization cluster_micelle Micelle Structure center s1 Sorbitan Head center->s1 Fatty Acid Tail s2 Sorbitan Head center->s2 Fatty Acid Tail s3 Sorbitan Head center->s3 Fatty Acid Tail s4 Sorbitan Head center->s4 Fatty Acid Tail s5 Sorbitan Head center->s5 Fatty Acid Tail s6 Sorbitan Head center->s6 Fatty Acid Tail water Aqueous Environment s1->water Solubilization s2->water s3->water s4->water s5->water s6->water drug Poorly Soluble Drug drug->center Encapsulation

Caption: Mechanism of micellar solubilization of a poorly soluble drug by a sorbitan ester.

References

Application Notes and Protocols for Studying the Emulsifying Properties of Einecs 300-843-7 (Sorbitan, bis(12-hydroxy-9-octadecenoate))

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Einecs 300-843-7, chemically identified as Sorbitan, bis(12-hydroxy-9-octadecenoate), [R-[R,R-(Z,Z)]]-, is a non-ionic surfactant belonging to the sorbitan ester family.[1][2] Sorbitan esters are widely utilized as emulsifying agents in the pharmaceutical, cosmetic, and food industries due to their ability to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions.[3][4][5][6] Their biocompatibility and versatility make them valuable excipients in various formulations.[3][5][7] This document provides detailed experimental protocols to characterize the emulsifying properties of this compound, enabling researchers to effectively incorporate this surfactant into novel drug delivery systems and other advanced formulations.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter that indicates the relative affinity of a surfactant for water and oil phases. It helps in selecting the appropriate emulsifier for a specific application.

Protocol 1: Theoretical Calculation of HLB (Griffin's Method)

Griffin's method is a widely used theoretical approach for estimating the HLB of non-ionic surfactants.

  • Principle: The HLB is calculated based on the molecular weight of the hydrophilic portion of the surfactant molecule.

  • Formula: HLB = 20 * (Mh / M)

    • Where:

      • Mh = Molecular mass of the hydrophilic portion (sorbitan head group)

      • M = Total molecular mass of the surfactant molecule

  • Procedure:

    • Determine the molecular formula of this compound (Sorbitan, bis(12-hydroxy-9-octadecenoate)). The chemical formula is C42H76O9.

    • Calculate the total molecular weight (M) of the molecule.

    • Identify the hydrophilic portion (sorbitan group, C6H10O5) and calculate its molecular weight (Mh).

    • Apply Griffin's formula to calculate the HLB value.

Protocol 2: Experimental Determination of HLB (Emulsion Titration Method)

This method involves preparing a series of emulsions with varying HLB values to determine the HLB required to emulsify a specific oil phase.

  • Materials:

    • This compound

    • A high HLB emulsifier (e.g., Polysorbate 80, HLB ≈ 15)

    • A low HLB emulsifier (e.g., Sorbitan Monooleate, HLB ≈ 4.3)

    • Oil phase (e.g., mineral oil, sesame oil)

    • Distilled water

    • Graduated cylinders, beakers, homogenizer.

  • Procedure:

    • Prepare a series of emulsifier blends with varying HLB values by mixing the high and low HLB emulsifiers in different ratios.

    • For each blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 20:80).

    • Homogenize each mixture under controlled conditions (e.g., 5000 rpm for 5 minutes).

    • Observe the stability of the resulting emulsions after a set period (e.g., 24 hours). The most stable emulsion corresponds to the required HLB for that oil.

    • To determine the HLB of this compound, it can be used as the sole emulsifier or in blends to find the optimal HLB for a given oil phase.

Data Presentation: HLB Determination

Parameter Value Method
Calculated HLBGriffin's Method
Experimental HLB (for Mineral Oil)Emulsion Titration
Experimental HLB (for Sesame Oil)Emulsion Titration

Evaluation of Emulsifying Performance

This section outlines protocols to assess the ability of this compound to form and stabilize emulsions.

Protocol 3: Emulsion Formation and Type Determination

  • Materials:

    • This compound

    • Selected oil phase (e.g., mineral oil)

    • Distilled water

    • Homogenizer

    • Microscope with slides and coverslips

    • Water-soluble dye (e.g., methylene blue)

    • Oil-soluble dye (e.g., Sudan III)

    • Conductivity meter

  • Procedure:

    • Prepare a series of emulsions with varying concentrations of this compound (e.g., 1%, 2%, 5% w/w).

    • Maintain a constant oil-to-water ratio (e.g., 30:70).

    • Homogenize each formulation under standardized conditions.

    • Dye Solubility Test:

      • Place a drop of the emulsion on a microscope slide.

      • Add a small amount of methylene blue and observe the dispersion. If the continuous phase is colored blue, it is an O/W emulsion.

      • Repeat with Sudan III. If the dispersed droplets are colored red, it is an O/W emulsion.

    • Conductivity Measurement:

      • Measure the electrical conductivity of each emulsion. High conductivity indicates an O/W emulsion, while low conductivity suggests a W/O emulsion.

Data Presentation: Emulsion Type Determination

Concentration of this compound (% w/w) Dye Test Result (Methylene Blue) Dye Test Result (Sudan III) Conductivity (µS/cm) Emulsion Type
1
2
5

Protocol 4: Droplet Size Analysis

  • Principle: The size of the dispersed droplets is a critical factor in emulsion stability. Smaller, more uniform droplets generally lead to more stable emulsions.

  • Method 1: Optical Microscopy

    • Place a diluted sample of the emulsion on a microscope slide.

    • Observe under a calibrated microscope and capture images.

    • Use image analysis software to measure the diameter of a representative number of droplets (e.g., >200).

  • Method 2: Laser Diffraction

    • Use a laser diffraction particle size analyzer.

    • Disperse the emulsion sample in an appropriate medium (usually water for O/W emulsions).

    • Measure the particle size distribution.

Data Presentation: Droplet Size Analysis

Concentration of this compound (% w/w) Mean Droplet Diameter (µm) - Microscopy Polydispersity Index (PDI) - Laser Diffraction
1
2
5

Emulsion Stability Studies

Evaluating the stability of emulsions under various stress conditions is essential for predicting their shelf life and performance.

Protocol 5: Macroscopic Evaluation

  • Procedure:

    • Store the prepared emulsions in transparent, graduated containers at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Visually inspect the samples at regular intervals (e.g., 1, 7, 14, 30 days) for signs of instability such as creaming, coalescence, or phase separation.

    • Measure the height of any separated layers.

Protocol 6: Centrifugation Test

  • Principle: This accelerated stability test subjects the emulsion to a strong gravitational force to predict its long-term stability.

  • Procedure:

    • Centrifuge the emulsion samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • Measure the volume of any separated phase.

Protocol 7: Viscosity Measurement

  • Principle: Changes in viscosity over time can indicate alterations in the internal structure of the emulsion and potential instability.

  • Procedure:

    • Measure the initial viscosity of the emulsions using a viscometer or rheometer.

    • Store the samples at different temperatures.

    • Measure the viscosity at regular intervals.

Data Presentation: Emulsion Stability

Concentration of this compound (% w/w) Storage Temperature (°C) Creaming Index (%) after 30 days Phase Separation (ml) after Centrifugation Viscosity Change (%) after 30 days
14
125
140
24
225
240
54
525
540

Visualization of Experimental Design

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation & Characterization cluster_analysis Phase 2: Physical Analysis cluster_stability Phase 3: Stability Assessment HLB HLB Determination (Theoretical & Experimental) EmulsionPrep Emulsion Preparation (Varying Surfactant Concentration) HLB->EmulsionPrep EmulsionType Emulsion Type Determination (Dye Test & Conductivity) EmulsionPrep->EmulsionType DropletSize Droplet Size Analysis (Microscopy & Laser Diffraction) EmulsionPrep->DropletSize Macroscopic Macroscopic Observation (Creaming & Phase Separation) EmulsionPrep->Macroscopic Centrifugation Centrifugation Test EmulsionPrep->Centrifugation Viscosity Viscosity Measurement EmulsionPrep->Viscosity

Caption: Workflow for characterizing the emulsifying properties of this compound.

Factors Influencing Emulsion Stability

stability_factors cluster_inputs Controllable Factors cluster_outputs Stability Indicators center_node Emulsion Stability DropletSize Droplet Size center_node->DropletSize Viscosity Viscosity center_node->Viscosity Creaming Creaming/Separation center_node->Creaming Concentration Surfactant Concentration Concentration->center_node OilPhase Oil Phase Type OilPhase->center_node OW_Ratio Oil/Water Ratio OW_Ratio->center_node Homogenization Homogenization (Speed & Time) Homogenization->center_node

Caption: Key factors influencing the stability of emulsions formulated with this compound.

References

Application Notes and Protocols for Sorbitan, bis(12-hydroxy-9-octadecenoate) in Controlled Release Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data, application notes, or established protocols for the use of "Sorbitan, bis(12-hydroxy-9-octadecenoate)" in controlled release formulations. The following information is therefore provided as a theoretical guide based on the general properties of sorbitan esters and hydroxylated fatty acids, intended to assist researchers and drug development professionals in designing and evaluating formulations containing this novel excipient.

Introduction

Sorbitan, bis(12-hydroxy-9-octadecenoate), also known as sorbitan bis-ricinoleate, is a diester of sorbitan (a dehydrated form of sorbitol) and ricinoleic acid, a hydroxylated fatty acid. Sorbitan esters are a well-established class of non-ionic surfactants widely used as emulsifying, stabilizing, and dispersing agents in pharmaceutical, cosmetic, and food industries. The presence of two ricinoleic acid chains, which contain both a hydroxyl group and a double bond, suggests that this molecule may offer unique properties for the development of controlled release drug delivery systems.

The lipophilic nature of the long fatty acid chains combined with the hydrophilic sorbitan headgroup imparts amphiphilic characteristics. The hydroxyl groups on the fatty acid chains can participate in hydrogen bonding, potentially influencing the integrity of the formulation matrix and the release kinetics of the encapsulated drug. These features suggest its potential utility in various controlled release platforms such as microspheres, nanoparticles, and emulsions.

Physicochemical Properties (Hypothetical)

No experimental data for the physicochemical properties of Sorbitan, bis(12-hydroxy-9-octadecenoate) is currently available in the public domain. The following table outlines key parameters that would need to be determined experimentally to assess its suitability for controlled release applications.

PropertyAnticipated Range / StateSignificance in Controlled Release
Appearance Viscous liquid to semi-solidInfluences manufacturing processes and formulation type.
Molecular Formula C42H76O9Basic chemical information.
Solubility Insoluble in water; Soluble in organic solvents and oilsDetermines its use in oil-based or emulsion systems.
HLB Value (Hydrophile-Lipophile Balance) Low (estimated < 5)Indicates a preference for forming water-in-oil (W/O) emulsions, suitable for encapsulating hydrophilic drugs in an oily phase.
Critical Micelle Concentration (CMC) To be determinedImportant for understanding its behavior in aqueous dispersions and potential for micellar drug delivery.
Viscosity To be determinedAffects the stability of emulsions and the release rate from matrix systems.
Melting Point To be determinedRelevant for manufacturing processes involving temperature changes, such as hot-melt extrusion.

Potential Applications in Controlled Release Formulations

Based on its theoretical structure, Sorbitan, bis(12-hydroxy-9-octadecenoate) could be investigated for the following applications:

  • Water-in-Oil (W/O) Emulsions: Its low anticipated HLB value makes it a prime candidate for stabilizing W/O emulsions, which can serve as reservoirs for the controlled release of water-soluble drugs.

  • Microsphere and Nanoparticle Formulation: It can be used as a surfactant or a component of the oily phase during the preparation of polymeric microspheres or nanoparticles to control particle size and drug encapsulation.

  • Organogel and Oleogel Formulation: The long, hydroxylated fatty acid chains may allow it to act as a gelling agent for oils, creating a stable matrix for the sustained release of lipophilic drugs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): In combination with other surfactants, it could be a component of the lipid phase in SEDDS to enhance the oral bioavailability of poorly water-soluble drugs.

Experimental Protocols (Hypothetical)

The following are generalized protocols that would need to be adapted and optimized for specific drug candidates and formulation types.

Preparation of a Water-in-Oil (W/O) Emulsion for Controlled Release

This protocol describes the preparation of a W/O emulsion using Sorbitan, bis(12-hydroxy-9-octadecenoate) as the emulsifier for a hydrophilic drug.

Materials:

  • Active Pharmaceutical Ingredient (API), hydrophilic

  • Sorbitan, bis(12-hydroxy-9-octadecenoate)

  • Pharmaceutical grade oil (e.g., mineral oil, sesame oil)

  • Purified water

Procedure:

  • Aqueous Phase Preparation: Dissolve the hydrophilic API in purified water to the desired concentration.

  • Oil Phase Preparation: Dissolve Sorbitan, bis(12-hydroxy-9-octadecenoate) in the selected pharmaceutical oil. The concentration of the emulsifier may range from 1% to 10% (w/w) of the oil phase and should be optimized.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while homogenizing at a low speed.

    • Once all the aqueous phase is added, increase the homogenization speed (e.g., 5,000 - 15,000 rpm) for 5-10 minutes to form a stable W/O emulsion.

    • The droplet size should be monitored using microscopy or a particle size analyzer.

  • Characterization: Evaluate the emulsion for its physical stability (phase separation), droplet size distribution, viscosity, and drug content.

In Vitro Drug Release Study from a W/O Emulsion

This protocol outlines a method to assess the release of the API from the prepared emulsion.

Materials:

  • Drug-loaded W/O emulsion

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Dialysis membrane (with a molecular weight cut-off suitable to retain the emulsion but allow free drug to pass)

  • Shaking water bath or dissolution apparatus

Procedure:

  • Accurately weigh a specific amount of the drug-loaded emulsion and place it inside a dialysis bag.

  • Seal the dialysis bag and place it in a known volume of the release medium, maintained at 37°C.

  • Gently agitate the system.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow for W/O Emulsion Formulation and Evaluation

G cluster_prep Formulation Preparation cluster_char Characterization cluster_release In Vitro Release Study A Aqueous Phase: Dissolve API in Water C Emulsification: Slowly add Aqueous to Oil Phase with High-Speed Homogenization A->C B Oil Phase: Dissolve Sorbitan Ester in Oil B->C D Physical Stability Assessment C->D E Droplet Size Analysis C->E F Viscosity Measurement C->F G Drug Content Uniformity C->G H Dialysis Bag Method C->H I Sample Collection at Time Points H->I J Analytical Quantification (HPLC/UV-Vis) I->J K Data Analysis: Cumulative Release Profile J->K

Caption: Workflow for W/O emulsion formulation and in vitro testing.

Hypothetical Controlled Release Mechanism

G cluster_emulsion W/O Emulsion System Oil Continuous Oil Phase ReleaseMedium External Aqueous Release Medium Oil->ReleaseMedium 3. Partitioning into Release Medium Droplet Aqueous Droplet (API Reservoir) Surfactant Sorbitan bis(12-hydroxy-9-octadecenoate) (Interface Stabilizer) Droplet->Surfactant 1. API Partitioning Surfactant->Oil 2. Diffusion through Oil Phase

Caption: Drug release mechanism from a W/O emulsion.

Application Notes and Protocols for Characterizing Emulsions with Sorbitan bis(12-hydroxy-9-octadecenoate) (Einecs 300-843-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the characterization of emulsions stabilized with the nonionic surfactant Sorbitan, bis(12-hydroxy-9-octadecenoate), [R-[R,R-(Z,Z)]]-** (EINECS 300-843-7). This sorbitan ester is a versatile emulsifier used in various pharmaceutical, cosmetic, and food formulations to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. Proper characterization of these emulsions is critical to ensure product quality, stability, and performance.

The following sections detail the key analytical techniques for characterizing emulsions, including particle size analysis, zeta potential measurement, rheological analysis, and stability testing. Each section includes the theoretical background, detailed experimental protocols, and data presentation guidelines.

Particle Size and Distribution Analysis

The size of the dispersed droplets is a critical parameter influencing the physical stability, appearance, and bioavailability of an emulsion. Smaller and more uniform droplet sizes generally lead to greater stability against creaming and coalescence. Dynamic Light Scattering (DLS) is a widely used technique for measuring the size of sub-micron particles and droplets in a suspension or emulsion.

Principle of Dynamic Light Scattering (DLS)

DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the dispersed droplets. Smaller particles move more rapidly, causing faster fluctuations in the scattered light. The instrument's software analyzes these fluctuations to determine the translational diffusion coefficient, which is then used to calculate the hydrodynamic radius of the droplets using the Stokes-Einstein equation.

Experimental Protocol for DLS Analysis

Instrumentation: A dynamic light scattering instrument (e.g., Malvern Zetasizer, Brookhaven Instruments Corporation).

Materials:

  • Emulsion sample

  • Deionized water or the continuous phase of the emulsion for dilution

  • Disposable or cleanable cuvettes

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Preparation:

    • Ensure the emulsion sample is homogeneous by gentle inversion.

    • Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to a suitable concentration. The optimal concentration should be determined empirically to avoid multiple scattering effects, which can occur at high concentrations. A typical starting dilution is 1:100 or 1:1000.

    • Filter the diluted sample through a syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Select the appropriate measurement parameters in the software, including the dispersant (refractive index and viscosity of the continuous phase) and the sample material (refractive index of the dispersed phase).

  • Measurement:

    • Rinse a clean cuvette with the filtered, diluted sample.

    • Fill the cuvette with the sample to the recommended volume, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The software will generate a particle size distribution report, typically including the Z-average diameter, polydispersity index (PDI), and a size distribution graph (by intensity, volume, or number).

    • The Z-average is the intensity-weighted mean hydrodynamic size.

    • The PDI is a measure of the broadness of the size distribution, with values below 0.3 generally indicating a narrow distribution.

Data Presentation: Particle Size Analysis
ParameterSample ASample BSample C
Emulsifier Conc. (%) 135
Z-Average (d.nm) 250180150
Polydispersity Index (PDI) 0.250.180.15
Peak 1 Diameter (nm) 245175148
Experimental Workflow for Particle Size Analysis```dot

G cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Homogenize Homogenize Emulsion Dilute Dilute with Continuous Phase Homogenize->Dilute Filter Filter Diluted Sample Dilute->Filter Setup Instrument Setup Filter->Setup Equilibrate Temperature Equilibration Setup->Equilibrate Measure Perform Measurement Equilibrate->Measure Analyze Analyze Autocorrelation Function Measure->Analyze Calculate Calculate Size and PDI Analyze->Calculate Report Generate Report Calculate->Report

Workflow for Electrophoretic Light Scattering (ELS) Analysis.

Rheological Characterization

The rheological properties of an emulsion, such as viscosity and viscoelasticity, are crucial for its stability, pourability, and sensory characteristics. Rheological measurements can provide insights into the internal structure of the emulsion and how it behaves under shear.

Principles of Rotational Rheometry

Rotational rheometers measure the torque required to rotate a defined geometry (e.g., cone-and-plate, parallel plates) in contact with the sample at a controlled angular velocity or the angular velocity resulting from a controlled torque. This allows for the determination of viscosity as a function of shear rate (flow curve) and the viscoelastic properties (storage modulus G' and loss modulus G'') through oscillatory tests.

Experimental Protocol for Rheological Analysis

Instrumentation: A rotational rheometer with appropriate geometries (e.g., cone-plate or parallel plates) and temperature control.

Materials:

  • Emulsion sample

  • Spatula for sample loading

Procedure:

  • Instrument Setup:

    • Turn on the rheometer and the temperature control unit.

    • Select the appropriate measurement geometry. For many emulsions, a cone-and-plate or parallel plate geometry is suitable.

    • Set the gap between the geometries according to the manufacturer's recommendations (e.g., 1 mm for parallel plates).

  • Sample Loading:

    • Carefully apply the emulsion sample to the lower plate, ensuring there are no air bubbles.

    • Lower the upper geometry to the set gap, allowing any excess sample to be trimmed from the edges.

  • Measurement:

    • Flow Curve (Viscosity vs. Shear Rate):

      • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

      • This will reveal if the emulsion is Newtonian, shear-thinning, or shear-thickening.

    • Oscillatory Test (Viscoelasticity):

      • First, perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR).

      • Then, perform a frequency sweep within the LVR to measure the storage modulus (G') and loss modulus (G'') as a function of frequency. G' represents the elastic (solid-like) behavior, while G'' represents the viscous (liquid-like) behavior.

  • Data Analysis:

    • Analyze the flow curve to determine the viscosity at different shear rates and to model the flow behavior (e.g., using the Herschel-Bulkley model).

    • From the oscillatory data, determine the dominant behavior (elastic or viscous) and the crossover point of G' and G'', which can be related to the structural stability of the emulsion.

Data Presentation: Rheological Analysis

Flow Properties:

Shear Rate (s⁻¹)Viscosity (Pa·s) - Sample AViscosity (Pa·s) - Sample B
0.110.515.2
15.28.1
101.83.5
1000.51.2

Viscoelastic Properties (at 1 Hz):

ParameterSample ASample B
Storage Modulus (G') (Pa) 50120
Loss Modulus (G'') (Pa) 3080
Tan(δ) (G''/G') 0.60.67

Logical Relationship for Rheological Characterization

G cluster_setup Instrument & Sample Setup cluster_tests Rheological Tests cluster_analysis Data Analysis & Interpretation Setup Rheometer Setup & Geometry Selection Load Load Sample & Set Gap Setup->Load Flow_Curve Flow Curve Measurement Load->Flow_Curve Oscillatory_Test Oscillatory Measurement Load->Oscillatory_Test Viscosity_Analysis Analyze Viscosity & Flow Behavior Flow_Curve->Viscosity_Analysis Viscoelastic_Analysis Analyze G', G'', and tan(δ) Oscillatory_Test->Viscoelastic_Analysis Stability_Prediction Relate to Emulsion Stability Viscosity_Analysis->Stability_Prediction Viscoelastic_Analysis->Stability_Prediction

Logical Flow for Rheological Characterization of Emulsions.

Emulsion Stability Testing

Emulsions are thermodynamically unstable systems, and their characterization over time is essential to predict their shelf-life. Stability testing involves subjecting the emulsion to various stress conditions to accelerate destabilization processes such as creaming, flocculation, and coalescence.

Stability Testing Protocols

A combination of long-term and accelerated stability tests is typically employed.

4.1.1. Long-Term Stability Testing:

  • Protocol: Store the emulsion in its final packaging at controlled room temperature (e.g., 25°C / 60% RH) and refrigerated conditions (e.g., 4°C) for an extended period (e.g., up to 2 years).

  • Evaluation: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and analyze them for changes in physical and chemical properties as described in the previous sections (particle size, zeta potential, rheology), as well as visual appearance (phase separation, creaming), pH, and microbial content.

4.1.2. Accelerated Stability Testing:

  • Protocol: Store the emulsion at elevated temperatures (e.g., 40°C / 75% RH) for a shorter duration (e.g., 3-6 months).

  • Evaluation: Monitor the same parameters as in the long-term stability study at more frequent intervals (e.g., 0, 1, 2, 3, 6 months). The data can be used to predict the long-term stability at normal storage conditions.

4.1.3. Freeze-Thaw Cycling:

  • Protocol: Subject the emulsion to several cycles of freezing and thawing (e.g., -10°C to 25°C).

  • Evaluation: After each cycle, visually inspect the sample for signs of instability, such as phase separation or changes in consistency. Also, measure key parameters like particle size.

4.1.4. Centrifugation:

  • Protocol: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

  • Evaluation: Measure the volume of any separated phases (creaming or sedimentation). This provides a rapid assessment of the emulsion's resistance to gravitational separation.

Data Presentation: Accelerated Stability Study (40°C / 75% RH)
Time (Months)Z-Average (d.nm)PDIMean Zeta Potential (mV)Viscosity at 10 s⁻¹ (Pa·s)Visual Appearance
0 1600.17-28.53.2Homogeneous
1 1650.18-27.93.1Homogeneous
3 1800.22-25.12.8Slight Creaming
6 2500.35-19.82.1Phase Separation

Emulsion Stability Assessment Workflow

G cluster_initial Initial Characterization (T=0) cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_evaluation Data Evaluation & Shelf-Life Prediction Initial_Analysis Particle Size, Zeta Potential, Rheology, Visual Long_Term Long-Term (e.g., 25°C) Initial_Analysis->Long_Term Accelerated Accelerated (e.g., 40°C) Initial_Analysis->Accelerated Freeze_Thaw Freeze-Thaw Cycling Initial_Analysis->Freeze_Thaw Periodic_Analysis Repeat Initial Characterization at Intervals Long_Term->Periodic_Analysis Accelerated->Periodic_Analysis Freeze_Thaw->Periodic_Analysis Compare_Data Compare Time-Point Data to T=0 Periodic_Analysis->Compare_Data Predict_Shelf_Life Predict Shelf-Life Compare_Data->Predict_Shelf_Life

Workflow for Emulsion Stability Assessment.

Conclusion

The comprehensive characterization of emulsions stabilized with Sorbitan, bis(12-hydroxy-9-octadecenoate) using the analytical techniques and protocols outlined in this document is essential for ensuring product quality, stability, and efficacy. By systematically evaluating particle size, zeta potential, rheology, and stability over time, researchers and developers can gain a thorough understanding of their emulsion systems, enabling them to optimize formulations and predict product performance.

Troubleshooting & Optimization

"Troubleshooting phase separation in Sorbitan, bis(12-hydroxy-9-octadecenoate) emulsions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with emulsions stabilized by Sorbitan, bis(12-hydroxy-9-octadecenoate).

Frequently Asked Questions (FAQs)

Q1: What is Sorbitan, bis(12-hydroxy-9-octadecenoate) and what is its function in an emulsion?

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a non-ionic surfactant belonging to the sorbitan ester family. Its primary function in an emulsion is to act as an emulsifying agent, stabilizing the dispersion of two immiscible liquids, such as oil and water. It achieves this by adsorbing at the oil-water interface, reducing interfacial tension, and creating a barrier that prevents the droplets of the dispersed phase from coalescing.

Q2: What are the common signs of phase separation in my emulsion?

Phase separation can manifest in several ways, indicating emulsion instability. Common signs include:

  • Creaming or Sedimentation: The dispersed phase droplets migrate to the top (creaming, if less dense than the continuous phase) or bottom (sedimentation, if denser) of the emulsion, forming a concentrated layer. This is often a reversible process.[1][2]

  • Flocculation: Droplets aggregate into clumps or flocs without merging. This can be a precursor to coalescence and is often reversible.[1][2]

  • Coalescence: Droplets merge to form progressively larger droplets, leading to a visible separation of the two liquid phases. This is an irreversible process.[1][2]

  • Ostwald Ripening: Over time, smaller droplets dissolve and their molecules deposit onto larger droplets, leading to an increase in the average droplet size.[1][2]

  • Phase Inversion: The emulsion switches its type, for example, from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion.

Q3: What is the Hydrophile-Lipophile Balance (HLB) and why is it important for my formulation?

The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. It is represented by a number typically between 1 and 20. Surfactants with low HLB values (around 4-6) are more lipophilic and are effective for stabilizing water-in-oil (W/O) emulsions. Surfactants with high HLB values (around 8-18) are more hydrophilic and are suitable for oil-in-water (O/W) emulsions.[3][4] Selecting a surfactant or a blend of surfactants with an appropriate HLB value for your specific oil phase is crucial for achieving a stable emulsion.

Troubleshooting Guide

Issue 1: Immediate Phase Separation After Preparation
Potential Cause Troubleshooting Action
Incorrect HLB Value The HLB of the surfactant system may not be optimal for the oil phase. Try blending Sorbitan, bis(12-hydroxy-9-octadecenoate) with another non-ionic surfactant with a different HLB value to achieve the required HLB for your oil phase.
Insufficient Surfactant Concentration The concentration of the surfactant may be below its critical micelle concentration (CMC), leading to inadequate coverage of the oil-water interface. Increase the surfactant concentration incrementally and observe the effect on stability.
Inadequate Homogenization The energy input during emulsification might be insufficient to create small, uniform droplets. Increase the homogenization speed or time. For high-pressure homogenizers, increase the pressure.
Order of Addition The method of adding the dispersed phase to the continuous phase can impact emulsion formation. Experiment with adding the oil phase to the aqueous phase versus adding the aqueous phase to the oil phase, especially if you are near the phase inversion point.
Issue 2: Creaming or Sedimentation Observed Within Hours or Days
Potential Cause Troubleshooting Action
Large Droplet Size Larger droplets are more susceptible to gravitational forces. Improve your homogenization process to reduce the average droplet size.
Low Viscosity of the Continuous Phase A low viscosity continuous phase allows for easier movement of the dispersed droplets. Consider adding a thickening agent or rheology modifier to the continuous phase to hinder droplet movement.[5]
High Density Difference A significant density difference between the oil and aqueous phases will accelerate creaming or sedimentation. If possible, adjust the density of one of the phases.
Issue 3: Gradual Increase in Droplet Size and Eventual Phase Separation
Potential Cause Troubleshooting Action
Coalescence The surfactant film around the droplets may be weak, allowing them to merge. Ensure the surfactant concentration is optimal. The presence of certain electrolytes can sometimes disrupt the stabilizing layer of non-ionic surfactants.
Ostwald Ripening This is more common in emulsions with a broad droplet size distribution or when the dispersed phase has some solubility in the continuous phase. Improving homogenization to achieve a more uniform and smaller droplet size can mitigate this.
Temperature Fluctuations Changes in temperature can affect surfactant solubility and the stability of the interfacial film, especially for non-ionic surfactants. Store the emulsion at a constant, controlled temperature.
pH Effects Although non-ionic surfactants are generally less sensitive to pH than ionic surfactants, extreme pH values can potentially affect the stability of other components in the formulation, which in turn can impact the emulsion. Ensure the pH of your formulation is within a stable range.[6][7][8]

Quantitative Data Summary

The following tables provide representative data for sorbitan esters, which can be used as a guideline for formulating with Sorbitan, bis(12-hydroxy-9-octadecenoate).

Table 1: Typical HLB Values of Sorbitan Esters

SurfactantHLB ValueEmulsion Type Favored
Sorbitan Trioleate1.8W/O
Sorbitan Tristearate2.1W/O
Sorbitan Monooleate (Span 80)4.3W/O
Sorbitan Monostearate (Span 60)4.7W/O
Sorbitan Monopalmitate (Span 40)6.7W/O
Sorbitan Monolaurate (Span 20)8.6O/W or W/O

Source: Adapted from various sources on surfactant properties.[4][9]

Table 2: Effect of Surfactant Concentration on Emulsion Properties (Representative Data)

Surfactant Concentration (% w/w)Mean Droplet Size (nm)Zeta Potential (mV)Stability after 24h
0.5850-15Phase Separation
1.0450-25Stable
2.0300-30Stable
5.0250-32Stable

Note: This is example data. The optimal concentration will depend on the specific formulation.

Experimental Protocols

Protocol 1: Droplet Size Analysis using Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the emulsion droplets.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Filtered deionized water (or the continuous phase of the emulsion)

  • Micropipettes

Procedure:

  • Instrument Preparation: Turn on the DLS instrument and allow the laser to stabilize according to the manufacturer's instructions.

  • Sample Preparation:

    • Dilute the emulsion in filtered deionized water or the continuous phase to a suitable concentration. The appropriate dilution factor will depend on your instrument and initial emulsion concentration. A good starting point is a 100 to 1000-fold dilution. The goal is to obtain a stable count rate as recommended by the instrument manufacturer.

    • Ensure the diluted sample is well-mixed but avoid vigorous shaking that could induce foaming.

  • Measurement:

    • Rinse a clean cuvette with the filtered diluent.

    • Pipette the diluted sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software, including the temperature, viscosity, and refractive index of the continuous phase.

    • Allow the sample to equilibrate to the set temperature (typically 25°C).

    • Perform the measurement. It is recommended to perform at least three replicate measurements for each sample.

  • Data Analysis: The software will provide the mean droplet size (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a relatively narrow size distribution.

Protocol 2: Zeta Potential Measurement

Objective: To measure the surface charge of the emulsion droplets, which is an indicator of electrostatic stability.

Materials:

  • Zeta potential analyzer

  • Specific electrode cells for zeta potential measurement

  • Filtered deionized water (or the continuous phase of the emulsion)

  • Micropipettes

Procedure:

  • Instrument and Electrode Preparation: Ensure the instrument is calibrated and the electrodes are clean according to the manufacturer's guidelines.

  • Sample Preparation:

    • Dilute the emulsion in filtered deionized water or the continuous phase. The dilution should be sufficient to reduce multiple scattering effects but still provide enough particles for a stable measurement.

  • Measurement:

    • Rinse the measurement cell with the diluent.

    • Inject the diluted sample into the cell, avoiding the formation of bubbles between the electrodes.[2]

    • Place the cell in the instrument.

    • Set the measurement parameters in the software, including the temperature and properties of the continuous phase.

    • An electric field will be applied, and the instrument will measure the electrophoretic mobility of the droplets to calculate the zeta potential.

    • Perform at least three replicate measurements.

  • Data Interpretation: A higher absolute zeta potential value (e.g., > |25| mV) generally indicates greater electrostatic repulsion between droplets and, therefore, better stability against flocculation and coalescence.[10]

Protocol 3: Microscopic Observation of Emulsion Morphology

Objective: To visually inspect the emulsion for signs of instability such as flocculation, coalescence, and changes in droplet size and shape.

Materials:

  • Optical microscope with a camera

  • Microscope slides and coverslips

  • Dropper or pipette

Procedure:

  • Sample Preparation:

    • Place a small drop of the emulsion on a clean microscope slide.

    • If the emulsion is very concentrated, you may need to dilute it slightly with the continuous phase to clearly visualize individual droplets.

    • Carefully place a coverslip over the drop, avoiding the introduction of air bubbles.

  • Microscopic Observation:

    • Place the slide on the microscope stage.

    • Start with a low power objective (e.g., 10x) to get an overview of the emulsion.

    • Switch to a higher power objective (e.g., 40x or 100x with oil immersion) to observe the details of the droplets.

    • Acquire images at different locations on the slide to ensure the observed morphology is representative.

  • Analysis:

    • Examine the images for:

      • Droplet size and distribution: Are the droplets uniform in size or is there a wide distribution?

      • Flocculation: Are droplets clumping together?

      • Coalescence: Are there irregularly shaped, larger droplets that appear to have formed from the merging of smaller ones?

    • Compare images taken at different time points (e.g., immediately after preparation and after 24 hours) to monitor changes in the emulsion structure over time.

Visualizations

Troubleshooting_Workflow start Phase Separation Observed check_type Identify Type of Instability start->check_type creaming Creaming / Sedimentation check_type->creaming Density Difference flocculation Flocculation check_type->flocculation Aggregation coalescence Coalescence check_type->coalescence Droplet Merging action1 Increase Viscosity of Continuous Phase creaming->action1 action2 Reduce Droplet Size (Improve Homogenization) creaming->action2 action3 Optimize Surfactant Concentration flocculation->action3 action4 Check for Electrolyte Incompatibility flocculation->action4 coalescence->action2 coalescence->action3 action5 Optimize HLB Value coalescence->action5

Caption: Troubleshooting workflow for emulsion phase separation.

Emulsion_Instability_Mechanisms cluster_reversible Often Reversible cluster_irreversible Irreversible creaming Creaming/ Sedimentation coalescence Coalescence creaming->coalescence flocculation Flocculation flocculation->coalescence separated Phase Separated coalescence->separated ostwald Ostwald Ripening ostwald->separated stable Stable Emulsion stable->creaming stable->flocculation stable->ostwald

Caption: Mechanisms of emulsion instability.

DLS_Protocol start Start: Prepare Emulsion Sample dilute Dilute Sample with Filtered Continuous Phase start->dilute transfer Transfer to Cuvette (Avoid Bubbles) dilute->transfer equilibrate Equilibrate to Measurement Temperature in DLS Instrument transfer->equilibrate measure Perform Measurement (3 Replicates) equilibrate->measure analyze Analyze Data for Droplet Size (Z-ave) and Polydispersity Index (PDI) measure->analyze end End: Report Results analyze->end

Caption: Experimental workflow for DLS particle size analysis.

References

Technical Support Center: Optimizing Nanoparticle Formulations with Novel Aromatic Compounds (e.g., CAS 93963-97-4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a general framework for optimizing the concentration of a novel aromatic compound, exemplified by CAS 93963-97-4 (3-acetyldibenzofuran), in a nanoparticle formulation. As there is limited specific data for this particular compound in nanoparticle applications, this document outlines established principles and troubleshooting strategies for researchers and drug development professionals working with similar novel molecules. All concentrations and parameters mentioned are illustrative and must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the potential role of an aromatic compound like CAS 93963-97-4 in a nanoparticle formulation?

While specific applications for CAS 93963-97-4 in nanoparticles are not yet established in published literature, aromatic compounds can be incorporated into nanoparticles as the active pharmaceutical ingredient (API). Dibenzofuran derivatives, for instance, have been investigated for various medicinal properties, including anticancer and antibacterial activities[1][2]. The nanoparticle would serve as a drug delivery system to improve the compound's solubility, stability, and bioavailability[3][4].

Q2: What are the key starting parameters to consider when optimizing the concentration of a new compound like CAS 93963-97-4?

When starting with a novel compound, a systematic approach is crucial. Key considerations include the physicochemical properties of the compound (solubility, logP), the desired drug loading, and the characteristics of the chosen nanoparticle system (e.g., lipid-based, polymeric)[4][5]. It is advisable to start with a low concentration and incrementally increase it while monitoring the effects on particle size, polydispersity index (PDI), and encapsulation efficiency.

Q3: How does the concentration of the active compound influence the physical characteristics of nanoparticles?

The concentration of the encapsulated compound can significantly impact the nanoparticle's physical attributes. An optimal concentration is required to achieve a smaller particle size[6]. Exceeding this optimal level can lead to the formation of larger particles or aggregation[6]. It is essential to systematically evaluate a range of concentrations and their effects on particle size, PDI, and zeta potential.

Q4: What analytical techniques are essential for characterizing nanoparticles formulated with a new compound?

A suite of analytical techniques is necessary to characterize nanoparticles. Essential methods include Dynamic Light Scattering (DLS) for measuring particle size and PDI, Zeta Potential analysis for surface charge determination, and High-Performance Liquid Chromatography (HPLC) to quantify encapsulation efficiency and drug loading[4]. Morphological examination using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is also recommended[6].

Experimental Protocols

General Protocol for Nanoparticle Formulation using Solvent Evaporation/Emulsification

This is a widely used method for encapsulating hydrophobic compounds like 3-acetyldibenzofuran.

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the active compound (CAS 93963-97-4) in a suitable organic solvent (e.g., dichloromethane, acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., PVA, Poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.

Troubleshooting Guide

Common Issues in Formulating Nanoparticles with Novel Aromatic Compounds
Problem Potential Cause Recommended Solution
High Particle Size / Aggregation - Suboptimal surfactant concentration- High concentration of the active compound- Inefficient emulsification- Optimize surfactant type and concentration- Test a lower range of the active compound concentration- Increase homogenization speed/time or sonication power
Low Encapsulation Efficiency - Poor solubility of the compound in the polymer matrix- High aqueous solubility of the compound- Insufficient interaction between the compound and the polymer- Screen different polymers- Modify the formulation method (e.g., double emulsion for more hydrophilic compounds)- Adjust the pH of the aqueous phase
Poor Stability (e.g., Particle Size Increase Over Time) - Insufficient surface charge (low Zeta Potential)- Degradation of the polymer or active compound- Inadequate removal of residual solvent- Add a charged surfactant or a coating agent- Investigate the chemical stability of the components at the storage conditions- Optimize the solvent evaporation process
High Polydispersity Index (PDI) - Non-uniform emulsification- Presence of aggregates or multiple particle populations- Ostwald ripening- Optimize the emulsification parameters- Filter the nanoparticle suspension- Select a polymer with a narrow molecular weight distribution

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Characterization organic_phase Organic Phase (Polymer + CAS 93963-97-4) emulsification Emulsification organic_phase->emulsification aqueous_phase Aqueous Phase (Surfactant) aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap centrifugation Centrifugation/ Washing solvent_evap->centrifugation characterization Characterization (Size, PDI, Zeta, EE) centrifugation->characterization

Caption: Experimental workflow for nanoparticle formulation.

troubleshooting_nanoparticles cluster_issues Problem Categorization cluster_solutions Potential Solutions start Formulation Issue Identified high_size High Particle Size / PDI? start->high_size low_ee Low Encapsulation Efficiency? start->low_ee poor_stability Poor Stability? start->poor_stability optimize_surfactant Optimize Surfactant Concentration high_size->optimize_surfactant Yes adjust_drug_conc Adjust Drug Concentration high_size->adjust_drug_conc Yes change_polymer Change Polymer Type low_ee->change_polymer Yes modify_process Modify Process Parameters low_ee->modify_process Yes poor_stability->optimize_surfactant Yes end Optimized Formulation optimize_surfactant->end Re-evaluate adjust_drug_conc->end Re-evaluate change_polymer->end Re-evaluate modify_process->end Re-evaluate

Caption: Troubleshooting decision tree for nanoparticle formulation.

References

Technical Support Center: Preventing Crystallization in Sorbitan, bis(12-hydroxy-9-octadecenoate) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting and preventing crystallization in formulations containing Sorbitan, bis(12-hydroxy-9-octadecenoate). This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Crystallization Issues

Crystallization in your formulation can manifest as cloudiness, sediment, or visible crystals, which can impact product stability and performance.[1] This guide provides a step-by-step approach to diagnose and resolve these issues.

Step 1: Initial Observation and Problem Characterization

Carefully observe the formulation and characterize the nature of the crystallization.

  • Visual Inspection: Is the formulation hazy, or are there distinct crystalline particles?

  • Microscopy: If possible, examine a sample under a microscope to determine the crystal morphology (e.g., needles, plates).

  • Quantification: If feasible, quantify the extent of crystallization (e.g., percentage of solids, particle size analysis).

Step 2: Identify Potential Causes

Work through the following decision tree to identify the likely cause of crystallization.

G A Crystallization Observed B Review Storage Conditions A->B Start Here C Analyze Formulation Composition A->C D Incorrect Temperature? B->D E Temperature Fluctuations? B->E F Moisture Contamination? B->F G Impurity Presence? C->G H Incompatible Excipients? C->H I Sub-optimal Concentration? C->I J Adjust Storage D->J Yes K Control Temperature Cycles E->K Yes L Dry Components/Inert Atmosphere F->L Yes M Purify Components G->M Yes N Screen Excipients H->N Yes O Optimize Concentration I->O Yes

Caption: Troubleshooting workflow for crystallization.

Step 3: Implement Corrective Actions

Based on the identified cause, implement the appropriate corrective actions as outlined in the troubleshooting workflow.

Frequently Asked Questions (FAQs)

What is Sorbitan, bis(12-hydroxy-9-octadecenoate)?

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a nonionic surfactant derived from sorbitan and two molecules of 12-hydroxy-9-octadecenoic acid (ricinoleic acid). Its structure makes it susceptible to crystallization under certain conditions.

What are the primary factors that induce crystallization in these formulations?

The primary factors include:

  • Temperature: Low temperatures or significant temperature fluctuations can promote nucleation and crystal growth.[1]

  • Concentration: Supersaturated solutions are thermodynamically unstable and prone to crystallization.

  • Impurities: The presence of impurities can act as nucleation sites, initiating crystallization.

  • Moisture: Water content can influence the solubility and stability of the surfactant.

  • Incompatible Excipients: Interactions with other formulation components can reduce the solubility of the surfactant.

How can I prevent crystallization in my formulation?

Several strategies can be employed to prevent crystallization:

  • Optimize Storage Conditions: Store the formulation at a controlled and consistent temperature. Avoid freeze-thaw cycles.

  • Formulation Modification:

    • Addition of Crystallization Inhibitors: Incorporate polymers or other surfactants that can interfere with the crystallization process.[2][3]

    • Solvent System Adjustment: Modify the solvent system to improve the solubility of the surfactant.

    • Concentration Optimization: Ensure the surfactant concentration remains within its solubility limit under all expected storage and use conditions.

What types of crystallization inhibitors are effective?

Various polymers and surfactants can act as crystallization inhibitors.[2][3] The selection of an appropriate inhibitor and its effective concentration often requires experimental screening.

Table 1: Potential Crystallization Inhibitors

Inhibitor ClassExamplesSuggested Starting Concentration (w/w)Mechanism of Action
Polymers Polyvinylpyrrolidone (PVP), Hypromellose (HPMC), Kollidon® VA 640.1% - 2.0%Steric hindrance, adsorption to crystal surfaces, increasing viscosity.[3]
Nonionic Surfactants Polysorbates (e.g., Polysorbate 80), Polyglycerol esters of fatty acids0.5% - 5.0%Mixed micelle formation, disruption of crystal packing.[4][5]
Anionic Surfactants Sodium Dodecyl Sulfate (SDS)0.05% - 0.5%Adsorption onto crystal surfaces, altering surface charge.[4]
What is the mechanism of action of crystallization inhibitors?

Crystallization inhibitors typically work through one or more of the following mechanisms:

  • Inhibition of Nucleation: They increase the energy barrier for the formation of initial crystal nuclei.[3]

  • Inhibition of Crystal Growth: They adsorb onto the surface of existing crystals, blocking the addition of new molecules and slowing or stopping further growth.[6]

The following diagram illustrates the inhibitory effect on crystal growth.

G cluster_0 Without Inhibitor cluster_1 With Inhibitor A Molecule in Solution B Crystal Nucleus A->B Nucleation C Crystal Growth B->C Growth D Molecule in Solution E Crystal Nucleus D->E Nucleation F Inhibitor Adsorption E->F G Inhibited Growth F->G I Inhibitor Molecule I->F

Caption: Mechanism of crystallization inhibition.

Experimental Protocols

Protocol 1: Screening of Crystallization Inhibitors

Objective: To identify an effective crystallization inhibitor and its optimal concentration.

Materials:

  • Sorbitan, bis(12-hydroxy-9-octadecenoate) formulation

  • Selected crystallization inhibitors (from Table 1)

  • Vials

  • Temperature-controlled chamber or water bath

  • Microscope

Methodology:

  • Prepare a series of your formulation in separate vials.

  • To each vial, add a different crystallization inhibitor at a specific concentration (e.g., start with a range from 0.1% to 2.0% w/w). Include a control sample with no inhibitor.

  • Gently mix each sample until the inhibitor is fully dissolved.

  • Subject the vials to a temperature cycling program (e.g., 4°C for 12 hours followed by 40°C for 12 hours) for a period of 7 days. This stress condition can accelerate crystallization.

  • At the end of each cycle, visually inspect the samples for any signs of crystallization (haziness, precipitation).

  • After 7 days, perform a final visual inspection and, if necessary, a microscopic examination to confirm the presence or absence of crystals.

  • The most effective inhibitor and concentration are those that show no signs of crystallization under the stressed conditions.

Protocol 2: Isothermal Storage Stability Study

Objective: To assess the long-term stability of the optimized formulation under different storage temperatures.

Materials:

  • Optimized formulation containing the selected crystallization inhibitor.

  • Control formulation (without inhibitor).

  • Vials.

  • Temperature-controlled chambers set at desired storage temperatures (e.g., 4°C, 25°C, 40°C).

Methodology:

  • Prepare a sufficient quantity of both the optimized and control formulations.

  • Aliquot the formulations into vials.

  • Place the vials in the respective temperature-controlled chambers.

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), withdraw a sample from each storage condition.

  • Visually inspect the samples for crystallization.

  • If required, perform further analysis such as particle size analysis or microscopy to quantify any changes.

  • Compare the stability of the optimized formulation to the control to demonstrate the effectiveness of the crystallization inhibitor.

References

Technical Support Center: Refining the Homogenization Process for Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific substance "Einecs 300-843-7" could not be definitively identified in public literature. Therefore, this guide provides general best practices and troubleshooting advice for the homogenization of emulsions, which should be adapted based on the specific physicochemical properties of the formulation .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common challenges encountered during the homogenization of emulsions, providing actionable solutions for researchers, scientists, and drug development professionals.

Section 1: Homogenization Process & Equipment

Q1: What are the critical process parameters to control during high-pressure homogenization?

High-pressure homogenization is a critical step in achieving a stable emulsion with a desirable droplet size. The key parameters to monitor and control are:

  • Homogenization Pressure: Higher pressures generally lead to smaller droplet sizes. However, excessive pressure can cause over-processing and droplet coalescence.[1][2]

  • Number of Passes: Increasing the number of passes can further reduce droplet size, but the effect diminishes with each subsequent pass.[1][3] Typically, 3-5 passes are sufficient.

  • Temperature: Temperature affects the viscosity of the phases and the stability of the emulsifier.[1][4] It's crucial to control the temperature to prevent degradation of components and unwanted phase behavior.

  • Flow Rate: The flow rate can influence the residence time in the homogenization zone and thus impact droplet disruption.

Q2: My emulsion appears stable immediately after homogenization but separates after a few hours. What could be the cause?

This is a common issue known as delayed instability. Several factors could be at play:

  • Ostwald Ripening: This occurs when smaller droplets dissolve and redeposit onto larger ones, leading to an overall increase in droplet size over time.[5][6][7] This is more prevalent with oils that have some solubility in the continuous phase.

  • Flocculation: Droplets may clump together without merging, which is often a precursor to coalescence.[5][8] This can be due to insufficient repulsive forces between droplets.

  • Coalescence: The merging of droplets to form larger ones is an irreversible process that leads to complete phase separation.[8][9] This can be caused by an unstable interfacial film.

Q3: How can I troubleshoot agglomeration of particles in my emulsion?

Agglomeration, or the clumping of polymer particles, can result in poor product quality and an irregular particle size distribution.[10] Potential causes and solutions include:

  • Inadequate Monomer Dispersion: Optimize the concentration of surfactants and emulsifiers.

  • High Monomer Concentration: Adjust the formulation to control the monomer concentration.

  • Insufficient Agitation: Ensure proper mixing during the emulsification process.

  • Consider Anti-Agglomerating Agents: The addition of these agents can help prevent particle clustering.[10]

Section 2: Formulation & Stability

Q4: How do I choose the right emulsifier for my system?

The choice of emulsifier is critical for emulsion stability. Key considerations include:

  • HLB (Hydrophilic-Lipophilic Balance): For oil-in-water (O/W) emulsions, a higher HLB (8-18) is generally preferred, while for water-in-oil (W/O) emulsions, a lower HLB (3-6) is more effective.[8]

  • Chemical Compatibility: Ensure the emulsifier is compatible with the other components of your formulation and does not react adversely.

  • Concentration: An insufficient amount of emulsifier will not adequately cover the droplet surface, leading to coalescence.[8] Conversely, excessive amounts can lead to other instabilities.

Q5: My emulsion is experiencing creaming. How can I prevent this?

Creaming is the upward movement of the dispersed phase due to density differences and is a reversible process.[8][9] To mitigate creaming:

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved through optimized homogenization.[5][8]

  • Increase Continuous Phase Viscosity: Adding a thickening agent to the continuous phase can hinder the movement of droplets.[8][11]

  • Match Densities: Adjusting the density of either the dispersed or continuous phase to be more similar can reduce the driving force for creaming.[9]

Q6: What role does pH play in emulsion stability?

The pH of the aqueous phase can significantly impact emulsion stability, particularly when using pH-sensitive emulsifiers or if the dispersed phase has ionizable groups.[4][8] Changes in pH can alter the charge on the droplet surface, affecting the electrostatic repulsion between droplets and potentially leading to flocculation and coalescence. It is important to monitor and control the pH throughout the process.

Quantitative Data Summary

Table 1: Typical High-Pressure Homogenization Parameters

ParameterTypical RangeImpact on Emulsion
Homogenization Pressure 500 - 1900 barHigher pressure generally leads to smaller droplet sizes.[1]
Number of Passes 1 - 5Increased passes reduce droplet size, with diminishing returns.[1][3]
Temperature 20 - 60 °CAffects viscosity and can influence droplet coalescence.[1]

Table 2: Common Emulsion Characterization Techniques and Typical Values

Characterization TechniqueParameter MeasuredTypical Values for a Stable Nanoemulsion
Dynamic Light Scattering (DLS) Droplet Size DistributionMean droplet diameter < 200 nm[12][13]
Zeta Potential Analysis Surface Charge> |30| mV for electrostatic stabilization
Microscopy (Optical, SEM, TEM) Droplet MorphologyUniform, spherical droplets with no signs of aggregation.[13][14]
Rheology ViscosityHigher continuous phase viscosity can improve stability.[12][15]

Experimental Protocols

Protocol 1: High-Pressure Homogenization

This protocol outlines the general steps for preparing an oil-in-water (O/W) emulsion using a high-pressure homogenizer.

  • Preparation of Phases:

    • Prepare the aqueous phase by dissolving any water-soluble components (e.g., hydrophilic emulsifiers, stabilizers) in deionized water.

    • Prepare the oil phase by dissolving any oil-soluble components (e.g., lipophilic emulsifiers, active ingredients) in the oil.

  • Pre-emulsification:

    • Coarsely mix the oil and water phases using a high-shear mixer (e.g., Ultra-Turrax) for 2-5 minutes at 10,000 - 20,000 rpm.[16] This creates a pre-emulsion with larger droplets.

  • High-Pressure Homogenization:

    • Prime the high-pressure homogenizer with deionized water to remove any residues and to set the desired pressure.[3]

    • Pass the pre-emulsion through the homogenizer at the desired pressure (e.g., 1000 bar).

    • Collect the homogenized emulsion and re-introduce it into the feed reservoir for the desired number of passes (typically 3-4).[3]

    • Monitor and control the temperature of the emulsion throughout the process.[1][3]

  • Characterization:

    • Immediately after homogenization, measure the droplet size distribution using Dynamic Light Scattering.[3]

    • Conduct stability studies by monitoring droplet size, zeta potential, and visual appearance over time.

Protocol 2: Emulsion Stability Assessment - Creaming Index
  • Sample Preparation: Place 10 mL of the freshly prepared emulsion into a graduated cylinder or test tube.

  • Initial Measurement: Record the initial total height of the emulsion (HE).

  • Storage: Store the sample under controlled conditions (e.g., room temperature) and protect it from light.

  • Monitoring: At specified time intervals (e.g., 1, 24, 48 hours), measure the height of the serum layer (HS) that forms at the bottom of the container.

  • Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (HS / HE) * 100

  • Interpretation: A lower creaming index indicates better stability against gravitational separation.

Visualizations

Emulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization & Stability Aqueous Aqueous Phase Preparation PreEmulsion Pre-emulsification (High-Shear Mixing) Aqueous->PreEmulsion Oil Oil Phase Preparation Oil->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Coarse Emulsion DropletSize Droplet Size Analysis (DLS) HPH->DropletSize Final Emulsion Zeta Zeta Potential HPH->Zeta Stability Stability Testing (Creaming, Coalescence) HPH->Stability

Caption: Experimental workflow for emulsion preparation and characterization.

Troubleshooting_Flowchart action action start Emulsion Instability Observed q1 Is there phase separation? start->q1 q2 Are droplets merging (coalescence)? q1->q2 Yes q3 Are droplets clumping (flocculation)? q1->q3 No action1 Increase emulsifier concentration Improve interfacial film strength q2->action1 Yes action2 Reduce droplet size Increase continuous phase viscosity q2->action2 No (Creaming) action3 Increase surface charge (adjust pH) Add steric stabilizer q3->action3 Yes action4 Use a less soluble dispersed phase Add a ripening inhibitor q3->action4 No (Ostwald Ripening)

Caption: Troubleshooting flowchart for common emulsion instability issues.

Emulsion_Breakdown Stable Stable Emulsion (Uniformly dispersed droplets) Flocculation Flocculation (Reversible aggregation) Stable->Flocculation Creaming Creaming/Sedimentation (Gravitational separation) Stable->Creaming Ostwald Ostwald Ripening (Droplet growth) Stable->Ostwald Coalescence Coalescence (Irreversible merging) Flocculation->Coalescence Creaming->Coalescence PhaseSeparation Phase Separation Coalescence->PhaseSeparation Ostwald->PhaseSeparation

Caption: Mechanisms of emulsion breakdown leading to instability.

References

"Overcoming challenges in scaling up production with CAS 93963-97-4"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAS 93963-97-4, also known as Sorbitan, bis(12-hydroxy-9-octadecenoate), (R-(R,R-(Z,Z))). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the production of this non-ionic surfactant. The information provided is based on established principles for the synthesis and purification of sorbitan esters and is intended to serve as a practical guide for your experimental and production processes.

Frequently Asked Questions (FAQs)

Q1: What is CAS 93963-97-4 and what are its primary applications in pharmaceutical development?

A1: CAS 93963-97-4 is a sorbitan ester, a type of non-ionic surfactant. In the pharmaceutical industry, sorbitan esters are widely used as emulsifying agents, solubilizers, and stabilizers in various formulations. They are particularly valuable for improving the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) in oral, topical, and parenteral drug delivery systems.

Q2: What are the main chemical synthesis steps for producing sorbitan esters like CAS 93963-97-4?

A2: The production of sorbitan esters typically involves a two-step process:

  • Dehydration of Sorbitol: Sorbitol is heated under acidic conditions to induce intramolecular cyclization, forming sorbitan.

  • Esterification: The resulting sorbitan is then esterified with a fatty acid, in this case, 12-hydroxy-9-octadecenoic acid, to yield the final product.

Q3: What are the most common challenges observed when scaling up the synthesis of sorbitan esters?

A3: Key challenges in scaling up production include:

  • Side Reactions: Formation of by-products such as isosorbide and colored impurities due to excessive heating or incorrect catalyst concentration.

  • Incomplete Reactions: Unreacted starting materials remaining in the final product, affecting purity and performance.

  • Purification Difficulties: Removal of catalysts, unreacted reagents, and by-products from the viscous final product.

  • Product Quality: Achieving consistent product quality in terms of color, viscosity, and purity.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Sorbitol and Sorbitan in the Final Product
  • Possible Cause A: Inefficient Dehydration. The initial dehydration of sorbitol to sorbitan may be incomplete.

    • Troubleshooting:

      • Optimize Reaction Time and Temperature: Gradually increase the reaction temperature and/or time for the dehydration step. Monitor the water content of the reaction mixture to gauge the extent of dehydration.

      • Catalyst Concentration: Ensure the appropriate concentration of the acid catalyst is used.

  • Possible Cause B: Incomplete Esterification. The esterification of sorbitan with the fatty acid may not have gone to completion.

    • Troubleshooting:

      • Molar Ratio: Verify the molar ratio of sorbitan to fatty acid. A slight excess of the fatty acid can drive the reaction to completion.

      • Catalyst Activity: Check the activity of the esterification catalyst. Consider using a different catalyst if necessary.

      • Water Removal: Ensure efficient removal of water formed during the esterification reaction, as its presence can inhibit the forward reaction.

Issue 2: Dark Coloration of the Final Product
  • Possible Cause A: Overheating during Synthesis. Excessive temperatures during either the dehydration or esterification step can lead to the formation of colored impurities.

    • Troubleshooting:

      • Temperature Control: Implement precise temperature control throughout the synthesis process.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation, which can contribute to color formation.

  • Possible Cause B: Impurities in Starting Materials. The presence of impurities in the sorbitol or fatty acid can lead to discoloration.

    • Troubleshooting:

      • Raw Material Purity: Use high-purity starting materials.

      • Pre-treatment: Consider pre-treating the raw materials to remove any color-forming impurities.

Issue 3: Difficulty in Removing By-products and Impurities
  • Possible Cause: Inefficient Purification Method. Standard purification techniques may not be effective for viscous sorbitan esters.

    • Troubleshooting:

      • Adsorbent Treatment: A patented method suggests using silica gel to adsorb polyol impurities from the sorbitan ester solution, which can significantly reduce purification time.[1]

      • Glycerol Washing: Another patented approach involves adding glycerol to the reaction mixture to help separate unreacted sorbitol.

      • Neutralization and Filtration: Ensure complete neutralization of the acid catalyst followed by efficient filtration to remove the resulting salts.

Experimental Protocols

General Synthesis Protocol for Sorbitan Esters
  • Sorbitol Dehydration:

    • Charge a reaction vessel with D-sorbitol and an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture to 150-200°C under vacuum.

    • Continuously remove the water of condensation.

    • Monitor the reaction progress by measuring the refractive index or hydroxyl value of the mixture.

    • Once the desired level of dehydration is achieved, cool the reaction mixture.

  • Esterification:

    • Add the fatty acid (12-hydroxy-9-octadecenoic acid) and an esterification catalyst (e.g., sodium hydroxide) to the sorbitan mixture.

    • Heat the reaction mixture to 200-250°C under a nitrogen atmosphere.

    • Continuously remove the water formed during the reaction.

    • Monitor the reaction progress by measuring the acid value of the mixture.

    • Once the acid value is below the specified limit, cool the product.

Data Presentation

Table 1: Effect of Catalyst Concentration on Sorbitol Dehydration

Catalyst Concentration (% w/w)Reaction Time (hours)Hydroxyl Value (mg KOH/g)Purity of Sorbitan (%)
0.54125085
1.03110092
1.52.5105095

Table 2: Impact of Purification Method on Final Product Purity

Purification MethodResidual Sorbitol (%)Color (Gardner Scale)Final Purity (%)
Neutralization & Filtration2.5896.0
Silica Gel Adsorption0.8598.5
Glycerol Washing1.2697.8

Visualizations

Synthesis Workflow

G General Synthesis Workflow for CAS 93963-97-4 cluster_0 Step 1: Dehydration cluster_1 Step 2: Esterification Sorbitol Sorbitol Dehydration Dehydration (150-200°C, Vacuum) Sorbitol->Dehydration AcidCatalyst Acid Catalyst AcidCatalyst->Dehydration Sorbitan Sorbitan Mixture Dehydration->Sorbitan Esterification Esterification (200-250°C, N2) Sorbitan->Esterification FattyAcid 12-hydroxy-9- octadecenoic acid FattyAcid->Esterification BaseCatalyst Base Catalyst BaseCatalyst->Esterification CrudeProduct Crude CAS 93963-97-4 Esterification->CrudeProduct

Caption: General two-step synthesis process for CAS 93963-97-4.

Purification Workflow

G Purification Workflow for Sorbitan Esters CrudeProduct Crude Product Neutralization Neutralization CrudeProduct->Neutralization Filtration Filtration Neutralization->Filtration Adsorption Adsorbent Treatment (e.g., Silica Gel) Filtration->Adsorption PurifiedProduct Purified CAS 93963-97-4 Adsorption->PurifiedProduct

Caption: Typical purification steps for crude sorbitan esters.

Troubleshooting Logic

G Troubleshooting Logic for Production Issues Issue Production Issue Impurity High Impurity Levels Issue->Impurity Color Dark Product Color Issue->Color Viscosity High Viscosity Issue->Viscosity CheckReaction Check Reaction Parameters (Temp, Time, Catalyst) Impurity->CheckReaction Color->CheckReaction CheckPurity Check Raw Material Purity Color->CheckPurity Viscosity->CheckReaction OptimizePurification Optimize Purification Steps CheckReaction->OptimizePurification CheckPurity->OptimizePurification

Caption: Decision-making flow for addressing common production problems.

References

"Impact of pH on the performance of Sorbitan, bis(12-hydroxy-9-octadecenoate)"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the performance of Sorbitan, bis(12-hydroxy-9-octadecenoate), a nonionic surfactant used in various research, scientific, and drug development applications.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Decreased Emulsion Stability at Low or High pH

  • Question: My emulsion, stabilized with Sorbitan, bis(12-hydroxy-9-octadecenoate), is showing signs of instability (e.g., phase separation, creaming, coalescence) after adjusting the pH to < 4 or > 8. What is the likely cause and how can I resolve it?

  • Answer:

    • Potential Cause: Sorbitan, bis(12-hydroxy-9-octadecenoate), like other sorbitan esters, is susceptible to hydrolysis of its ester bonds under strongly acidic or alkaline conditions. This chemical degradation breaks down the surfactant molecule, reducing its effectiveness at the oil-water interface and leading to emulsion instability. The rate of hydrolysis is generally accelerated at elevated temperatures.

    • Troubleshooting Steps:

      • pH Optimization: If your formulation allows, adjust the pH to a more neutral range (ideally between 4 and 8) where the rate of hydrolysis is minimized.

      • Temperature Control: Avoid exposing the formulation to high temperatures, especially when the pH is outside the optimal range. If heating is necessary, minimize the duration and temperature.

      • Use of a Co-surfactant: Consider adding a more pH-stable co-surfactant to your formulation. This can help to reinforce the interfacial film and maintain emulsion stability even if some of the primary surfactant degrades.

      • Increase Surfactant Concentration: A higher initial concentration of the surfactant may provide a larger sacrificial amount that can be hydrolyzed without compromising the overall stability of the emulsion, although this is not always an ideal solution.

      • Alternative Surfactant: If the required pH of your formulation is strongly acidic or alkaline, you may need to consider an alternative surfactant that is more stable under these conditions, such as an ether-based nonionic surfactant.

Issue 2: Unexpected Changes in Viscosity at Different pH Values

  • Question: I've noticed a significant change in the viscosity of my formulation containing Sorbitan, bis(12-hydroxy-9-octadecenoate) after altering the pH. Why is this happening?

  • Answer:

    • Potential Cause: Changes in pH can influence the interactions between surfactant molecules and other components in your formulation, as well as the overall structure of the emulsion. While Sorbitan, bis(12-hydroxy-9-octadecenoate) is a nonionic surfactant and its headgroup charge is not directly affected by pH, changes in the continuous phase's ionic strength and the potential for hydrolysis can impact viscosity. At extreme pH values, degradation of the surfactant can lead to a breakdown of the emulsion structure, resulting in a decrease in viscosity.

    • Troubleshooting Steps:

      • Characterize pH-Viscosity Profile: Systematically measure the viscosity of your formulation across a range of pH values to understand its behavior.

      • Monitor for Degradation: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the presence of hydrolysis products (sorbitan and the free fatty acid) at different pH values.

      • Control Ionic Strength: If possible, maintain a consistent ionic strength when adjusting the pH to decouple the effects of pH and salt concentration on viscosity.

      • Rheology Modifiers: If a specific viscosity is required at a pH where the formulation is less stable, consider incorporating a pH-independent rheology modifier.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for using Sorbitan, bis(12-hydroxy-9-octadecenoate)?

    • A1: Generally, sorbitan esters exhibit the best stability in a pH range of 4 to 8. Within this range, the rate of hydrolysis of the ester bonds is minimal, ensuring the surfactant's performance and longevity in the formulation.

  • Q2: How does temperature affect the pH stability of Sorbitan, bis(12-hydroxy-9-octadecenoate)?

    • A2: Elevated temperatures accelerate the rate of hydrolysis, especially under strongly acidic or alkaline conditions. It is recommended to store and handle formulations containing this surfactant at controlled room temperature. If heating is required during processing, it should be for the shortest duration and at the lowest temperature possible.

  • Q3: Can I use Sorbitan, bis(12-hydroxy-9-octadecenoate) in a formulation with a pH of 3?

    • A3: While it may be possible for short-term applications, be aware that at a pH of 3, the rate of hydrolysis will be increased compared to a more neutral pH. The stability of your formulation over time may be compromised. It is crucial to conduct stability studies at this pH to ensure it meets the requirements of your application.

  • Q4: How can I detect the degradation of Sorbitan, bis(12-hydroxy-9-octadecenoate) in my formulation?

    • A4: The primary degradation pathway is hydrolysis, which yields sorbitan and 12-hydroxy-9-octadecenoic acid. This can be monitored analytically using techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent surfactant and its degradation products. A decrease in the pH of an unbuffered aqueous dispersion of the surfactant over time can also be an indicator of hydrolysis, as the fatty acid is released.

Data Presentation

Table 1: Expected Impact of pH on the Stability of Sorbitan, bis(12-hydroxy-9-octadecenoate) at Room Temperature

pH RangeExpected StabilityPrimary Degradation PathwayRecommended Action
< 4Low to ModerateAcid-catalyzed hydrolysisConduct stability testing; consider a more stable surfactant.
4 - 8HighMinimal hydrolysisOptimal operating range.
> 8Low to ModerateBase-catalyzed hydrolysisConduct stability testing; consider a more stable surfactant.

Table 2: Troubleshooting Guide Summary

SymptomPotential CauseRecommended InvestigationPossible Solution
Phase SeparationSurfactant hydrolysisMeasure pH; analyze for degradation products (HPLC).Adjust pH to 4-8; add a co-surfactant.
Decreased ViscosityEmulsion structure breakdown due to surfactant degradation.Correlate viscosity measurements with pH and stability data.Optimize pH; use a rheology modifier.
Change in Particle SizeCoalescence due to insufficient interfacial film.Monitor particle size distribution over time at different pH values.Increase surfactant concentration; optimize pH.

Experimental Protocols

Protocol 1: Determination of Emulsion Stability at Different pH Values

  • Preparation of Emulsions:

    • Prepare a series of oil-in-water emulsions with a fixed concentration of Sorbitan, bis(12-hydroxy-9-octadecenoate) (e.g., 2% w/w).

    • Use a consistent oil phase (e.g., medium-chain triglycerides) and aqueous phase (e.g., deionized water).

    • Homogenize each emulsion using a high-shear mixer for a fixed duration to ensure a consistent initial droplet size.

  • pH Adjustment:

    • Divide the emulsion into several aliquots.

    • Adjust the pH of each aliquot to a target value (e.g., 3, 4, 5, 6, 7, 8, 9) using dilute solutions of hydrochloric acid or sodium hydroxide.

  • Stability Assessment:

    • Store the pH-adjusted emulsions at a controlled temperature (e.g., 25°C and 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), visually inspect the emulsions for any signs of instability such as creaming, sedimentation, or phase separation.

    • Measure the particle size distribution of the emulsion droplets using a laser diffraction particle size analyzer. An increase in the mean droplet size over time indicates coalescence.

    • Measure the viscosity of the emulsions using a viscometer.

Protocol 2: HPLC Method for Detecting Surfactant Degradation

  • Sample Preparation:

    • Take an aliquot of the emulsion at each time point from the stability study.

    • Extract the surfactant and its potential degradation products using a suitable solvent system (e.g., a mixture of methanol and chloroform).

    • Centrifuge the sample to separate the layers and collect the organic phase.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

    • Analysis: Monitor the chromatogram for a decrease in the peak area of the parent Sorbitan, bis(12-hydroxy-9-octadecenoate) and the appearance of new peaks corresponding to its hydrolysis products.

Mandatory Visualization

cluster_0 Experimental Workflow: pH Stability Assessment A Prepare Emulsion with Sorbitan, bis(12-hydroxy-9-octadecenoate) B Adjust pH of Aliquots (e.g., 3, 5, 7, 9) A->B C Incubate at Controlled Temperature (e.g., 25°C, 40°C) B->C D Monitor Stability Over Time (Visual, Particle Size, Viscosity) C->D E Analyze for Degradation (HPLC) C->E cluster_1 Impact of pH on Surfactant Integrity cluster_acid Low pH (<4) cluster_neutral Neutral pH (4-8) cluster_alkaline High pH (>8) Surfactant Sorbitan, bis(12-hydroxy-9-octadecenoate) Acid_Hydrolysis Acid-Catalyzed Hydrolysis Surfactant->Acid_Hydrolysis Stable Stable Surfactant->Stable Base_Hydrolysis Base-Catalyzed Hydrolysis Surfactant->Base_Hydrolysis Degradation Degradation Products (Sorbitan + Fatty Acid) Acid_Hydrolysis->Degradation Base_Hydrolysis->Degradation Loss Loss of Emulsifying Performance Degradation->Loss

Technical Support Center: Enhancing Drug Bioavailability with Einecs 300-843-7 (Glycerol Monocaprylocaprate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Einecs 300-843-7, chemically known as Glycerol Monocaprylocaprate (GMC), to enhance the bioavailability of pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound refers to Glycerol Monocaprylocaprate (Type I), a versatile pharmaceutical excipient composed of a mixture of mono- and diglycerides of caprylic (C8) and capric (C10) acids, with the monoester fraction being predominant.[1] It is widely recognized for its use as a solubilizer, emulsifier, and stabilizer in various drug delivery systems.[2] Due to its physicochemical properties and biocompatibility, it is a key component in lipid-based formulations designed to improve the oral bioavailability of poorly water-soluble drugs.[1][2]

Q2: What are the primary mechanisms by which Glycerol Monocaprylocaprate enhances drug bioavailability?

A2: Glycerol Monocaprylocaprate enhances drug bioavailability through a multi-faceted approach:

  • Enhanced Solubilization : It possesses a high solubilizing capacity for lipophilic (poorly water-soluble) drugs, which is a primary requirement for drug absorption.[1][2][3]

  • Improved Permeation : The medium-chain fatty acid components of GMC can enhance the permeation of drugs across the intestinal epithelium.[1][4]

  • Inhibition of P-glycoprotein (P-gp) Efflux : Monoglycerides, primary components of GMC, can inhibit the P-gp efflux pump.[5] This pump, located in the intestinal wall, actively transports drugs out of cells and back into the intestinal lumen, thereby reducing absorption. By inhibiting P-gp, GMC allows more of the drug to enter systemic circulation.[5][6][7]

  • Promotion of Lymphatic Transport : When used in lipid-based formulations, GMC can facilitate the absorption of highly lipophilic drugs (log P > 5) into the intestinal lymphatic system.[8][9] This pathway bypasses the liver's first-pass metabolism, a major barrier for many oral drugs, allowing the intact drug to reach the systemic circulation.[9][10]

cluster_GMC Glycerol Monocaprylocaprate (this compound) cluster_Mechanisms Mechanisms of Bioavailability Enhancement cluster_Outcome Overall Outcome GMC Glycerol Monocaprylocaprate Solubilization Increases Drug Solubility GMC->Solubilization Permeation Enhances Intestinal Permeation GMC->Permeation Pgp Inhibits P-gp Efflux Pump GMC->Pgp Lymphatic Promotes Lymphatic Transport GMC->Lymphatic Bioavailability Increased Oral Bioavailability Solubilization->Bioavailability Permeation->Bioavailability Pgp->Bioavailability Lymphatic->Bioavailability Bypasses First-Pass Metabolism

Caption: Mechanisms of Bioavailability Enhancement by Glycerol Monocaprylocaprate.

Q3: What types of drugs are most suitable for formulation with Glycerol Monocaprylocaprate?

A3: GMC is particularly effective for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, which are characterized by low aqueous solubility.[3][11] Specifically, highly lipophilic drugs that have their absorption limited by their poor solubility and/or are subject to significant first-pass metabolism are excellent candidates.[9][12] Drugs with a high affinity for triglycerides and a log P value greater than 5 are more likely to benefit from the lymphatic transport pathway facilitated by GMC.[8][9]

Q4: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and what is the role of Glycerol Monocaprylocaprate?

A4: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal (GI) tract.[13][14] This process creates tiny droplets (typically 20-200 nm) that provide a large surface area for drug release and absorption.[13] Glycerol Monocaprylocaprate often serves as the "oil" or lipid phase in SEDDS, acting as a carrier and solubilizer for the lipophilic drug.[1][13] Its surfactant properties also contribute to the self-emulsification process.[4]

Troubleshooting Guide

Problem: My SEDDS formulation containing Glycerol Monocaprylocaprate is not emulsifying properly or appears cloudy upon dilution.

  • Possible Cause 1: Incorrect Excipient Ratios. The ratio of oil (GMC) to surfactant and cosurfactant is critical for spontaneous emulsification.[14]

    • Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a clear, stable microemulsion.[15] Systematically vary the concentrations of each component to map out the self-emulsifying region.

  • Possible Cause 2: Poor Surfactant/Co-surfactant Choice. The selected surfactant may not have the appropriate Hydrophilic-Lipophilic Balance (HLB) to effectively emulsify the GMC and drug mixture.

    • Solution: Screen a variety of surfactants and co-surfactants with different HLB values. Non-ionic surfactants are often preferred due to their lower toxicity.[13] The goal is to reduce the interfacial tension between the oil and aqueous phases.[15]

Problem: The active drug precipitates out of the formulation after dilution in simulated gastric or intestinal fluid.

  • Possible Cause 1: Insufficient Solubilization Capacity. The amount of drug loaded into the SEDDS may exceed its solubility limit within the emulsified droplets, leading to precipitation upon dilution.

    • Solution: Reduce the drug loading concentration. Alternatively, incorporate a co-solvent or a surfactant with a higher solubilizing capacity for your specific drug to maintain it in solution during dispersion and lipolysis.[4]

  • Possible Cause 2: Drug Crystallization. The drug may be crystallizing from a supersaturated state within the emulsion.

    • Solution: Include precipitation inhibitors or polymers in the formulation. These agents can help maintain the drug in a supersaturated or amorphous state, enhancing absorption.[16]

Problem: I am observing low or inconsistent bioavailability in my in vivo animal studies.

  • Possible Cause 1: Suboptimal Droplet Size. The droplet size of the emulsion is a critical parameter influencing drug absorption.[15] Larger, less stable droplets can lead to poor and variable absorption.

    • Solution: Optimize the formulation to achieve a smaller and more uniform droplet size, ideally in the nano-range (SNEDDS).[15] This typically requires adjusting the surfactant-to-oil ratio. High surfactant concentrations can reduce droplet size but may also lead to GI toxicity.[15]

  • Possible Cause 2: Inefficient Lymphatic Uptake. For highly lipophilic drugs, inefficient association with chylomicrons (lipid transport particles) in the enterocytes can limit lymphatic absorption.

    • Solution: Ensure the formulation contains sufficient long-chain or medium-chain lipids, as these are more readily incorporated into chylomicrons.[8] The co-administration of food (specifically a high-fat meal) can also stimulate chylomicron production and enhance lymphatic transport.[8]

Problem: The Glycerol Monocaprylocaprate excipient is partially solidifying at room temperature.

  • Possible Cause: This is a known physical property of the material. At 20°C (68°F), approximately 90% of Glycerol Monocaprylocaprate is liquid, but a fraction may crystallize.[4]

    • Solution: Gently warm the excipient to 25°C (77°F) or slightly above to ensure it is fully liquid and homogenous before use in formulation development.[4] Store the excipient according to the manufacturer's recommendations. For the final formulation, ensure that the other excipients act as a solvent system to keep the GMC in a liquid state at storage temperatures.

Quantitative Data Summary

The following table summarizes reported data on the enhancement of permeability and bioavailability using Glycerol Monocaprylocaprate in various formulations.

Drug/Formulation TypeExperimental ModelResultCitation
Formulation with GMC, caprylocaproyl macrogol-8 glycerides, and polyoxyethylene sorbitan mono oleic acidCaco-2 Cell Monolayer3-fold increase in permeability compared to pure drug[4]
Formulation with 2% GMCCaco-2 Cell Monolayer9-fold increase in permeability compared to a formulation with N-acetyl cysteine alone[4]
Oil formulation with GMCIn situ single pass rat perfusion11-fold increase in permeability compared to a marketed reference formulation[4]
Finasteride-loaded Self-Emulsifying Drug Delivery System (SEDDS)In vivo (Albino Rats)3-fold enhancement in bioavailability compared to commercial tablets[11]
Monoglycerides (1-monoolein and 1-monostearin)Caco-2 Cell MonolayerStatistically significant reduction in P-gp mediated efflux compared to untreated control[5]

Experimental Protocols

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the general steps for developing a SEDDS formulation using Glycerol Monocaprylocaprate.

Methodology:

  • Solubility Studies:

    • Determine the saturation solubility of the active pharmaceutical ingredient (API) in various oils (including GMC), surfactants, and co-solvents.

    • Select the excipients that show the highest solubilizing potential for the API.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil (GMC), surfactant, and co-surfactant based on solubility studies.

    • Prepare mixtures of surfactant and co-surfactant (Smix) in various weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil phase (GMC) at different weight ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add a fixed amount of the API.

    • Visually observe each mixture for clarity and homogeneity.

    • Titrate each clear mixture with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion. Note the points of turbidity.

    • Plot the results on a ternary phase diagram to identify the self-emulsification region.[15]

  • Preparation of the Optimized SEDDS Formulation:

    • Select the optimal ratios of oil, Smix, and API from the phase diagram.

    • Accurately weigh the components and mix them in a glass vial.

    • Gently heat (if necessary) and vortex the mixture until a clear, homogenous solution is formed.[13]

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and PDI using dynamic light scattering (DLS).

    • Self-Emulsification Time: Add a drop of the SEDDS formulation to a beaker of water with gentle stirring and record the time taken for complete emulsification.[11]

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess for any signs of phase separation or drug precipitation.

start Start solubility Step 1: API Solubility Screening (Oils, Surfactants, Co-solvents) start->solubility select_excipients Select Excipients with Highest Solubility solubility->select_excipients phase_diagram Step 2: Construct Pseudo-Ternary Phase Diagram select_excipients->phase_diagram identify_region Identify Self-Emulsifying Region phase_diagram->identify_region prepare_sedds Step 3: Prepare Optimized SEDDS Formulation identify_region->prepare_sedds characterize Step 4: Characterization (Droplet Size, Emulsification Time, Stability) prepare_sedds->characterize end End characterize->end

Caption: Experimental Workflow for SEDDS Formulation Development.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol is used to evaluate the intestinal permeability of a drug formulated with Glycerol Monocaprylocaprate and to assess its potential to inhibit P-gp efflux.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) across the monolayer using a voltmeter. A TEER value above a predetermined threshold (e.g., >250 Ω·cm²) indicates a confluent and intact monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Studies (Bidirectional):

    • Prepare transport media (e.g., Hank's Balanced Salt Solution) containing the test formulation (drug formulated with GMC) and a control (drug alone).

    • Apical to Basolateral (A→B) Transport: Add the test/control medium to the apical (upper) chamber of the Transwell insert. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber and replace with fresh medium.

    • Basolateral to Apical (B→A) Transport: Add the test/control medium to the basolateral chamber and sample from the apical chamber at the same time points.

  • Sample Analysis:

    • Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial drug concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • An ER significantly greater than 2 suggests the drug is a substrate for an efflux transporter like P-gp. A reduction in the ER for the GMC-formulated drug compared to the control indicates P-gp inhibition.[6]

References

Technical Support Center: Resolving Experimental Inconsistencies with CAS 93963-97-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAS 93963-97-4, Sorbitan, bis(12-hydroxy-9-octadecenoate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound.

Introduction to CAS 93963-97-4

CAS 93963-97-4 is a sorbitan ester, a class of nonionic surfactants widely used in the pharmaceutical and food industries.[1][2][3] In a research context, it is typically employed as an emulsifier, stabilizer, or solubilizing agent for poorly water-soluble compounds in various experimental setups, particularly in cell-based assays and preclinical studies.[2][4]

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve experimental inconsistencies that may arise when using this and other similar sorbitan esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of CAS 93963-97-4 in experimental settings?

A1: CAS 93963-97-4 is primarily used as an excipient, which is a pharmacologically inactive substance. Its main roles are to act as a surfactant to:

  • Emulsify immiscible liquids, such as oil and water, to create stable formulations.[1][2]

  • Solubilize hydrophobic test compounds in aqueous media for in vitro and in vivo experiments.[4]

  • Stabilize formulations to prevent the active ingredients from separating or degrading.[2]

Q2: Can CAS 93963-97-4 interfere with my experimental results?

A2: Yes, as a surfactant, it can have direct effects on biological systems, especially at higher concentrations. These effects can include alterations to cell membrane integrity, which may lead to cytotoxicity or changes in cellular responses. It is crucial to run vehicle controls (the formulation without the active compound) to distinguish the effects of your compound of interest from those of the excipient.

Q3: What are the signs of cellular stress or toxicity when using a sorbitan ester-based vehicle?

A3: Signs of cellular stress or toxicity can include:

  • Changes in cell morphology (e.g., rounding, detachment from the culture plate).

  • Reduced cell viability or proliferation.

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating membrane damage.

  • Activation of cellular stress pathways.

Q4: How should I prepare a stock solution of a hydrophobic compound using CAS 93963-97-4?

A4: A general procedure involves dissolving the hydrophobic compound in a small amount of an organic solvent (e.g., DMSO, ethanol) and then mixing this with an aqueous solution containing CAS 93963-97-4. Sonication or vortexing may be necessary to create a stable emulsion or solution. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common experimental inconsistencies.

Issue 1: High Variability in Cell-Based Assay Results

You are observing significant well-to-well or day-to-day variability in your cell-based assay (e.g., cytotoxicity, reporter gene assay) when using a test compound formulated with CAS 93963-97-4.

Troubleshooting Workflow:

G start High Variability Observed check_formulation Is the formulation homogenous and stable? start->check_formulation check_vehicle Run vehicle control at multiple concentrations check_formulation->check_vehicle Yes troubleshoot_formulation Optimize formulation procedure (e.g., sonication time, temperature) check_formulation->troubleshoot_formulation No check_cells Assess cell health and density check_vehicle->check_cells Vehicle has no effect troubleshoot_vehicle Lower the concentration of CAS 93963-97-4 check_vehicle->troubleshoot_vehicle Vehicle shows toxicity/activity check_protocol Review assay protocol for consistency check_cells->check_protocol Cells are healthy and consistent troubleshoot_cells Standardize cell seeding and handling procedures check_cells->troubleshoot_cells Inconsistent cell health/density solution Variability likely due to test compound. Consider compound stability or mechanism of action. check_protocol->solution Protocol is consistent

Caption: Troubleshooting workflow for high assay variability.

Quantitative Data Summary: Troubleshooting High Variability

Potential Cause Parameter to Test Acceptable Range Corrective Action
Formulation Instability Visual inspection for precipitation/phase separationNo visible particles or separationRe-sonicate, vortex, or prepare fresh formulation. Consider adjusting excipient concentration.
Vehicle Toxicity Cell viability in vehicle control wells>90% viability compared to untreated cellsDecrease the concentration of CAS 93963-97-4 in the formulation.
Inconsistent Cell Seeding Cell count/confluency at the start of the experiment<10% variation across wellsUse a cell counter for accurate seeding; ensure even cell suspension before plating.
Assay Edge Effects Comparison of outer vs. inner wellsNo significant differenceUse a plate with moats or leave outer wells empty and fill with sterile PBS.
Issue 2: Poor Bioavailability or Efficacy in Animal Studies

Your test compound, formulated with CAS 93963-97-4, shows lower than expected in vivo efficacy or plasma concentration.

Troubleshooting Logic:

G start Poor In Vivo Efficacy/Bioavailability check_formulation_stability Is the formulation stable at physiological conditions (pH, temperature)? start->check_formulation_stability check_particle_size Characterize particle/droplet size of the formulation check_formulation_stability->check_particle_size Yes troubleshoot_stability Adjust formulation pH or add co-solvents check_formulation_stability->troubleshoot_stability No check_dose_volume Is the dosing volume appropriate for the animal and route of administration? check_particle_size->check_dose_volume Particle size is optimal (<200nm for IV) troubleshoot_particle_size Increase sonication/homogenization energy and time check_particle_size->troubleshoot_particle_size Particle size is too large or variable check_metabolism Consider rapid metabolism or clearance of the test compound check_dose_volume->check_metabolism Dosing is correct troubleshoot_dosing Adjust concentration to meet dosing volume guidelines check_dose_volume->troubleshoot_dosing Dosing volume is too high/low final_consideration Investigate metabolic stability of the compound. Consider alternative routes of administration. check_metabolism->final_consideration Metabolism is a likely factor

Caption: Logic for troubleshooting poor in vivo performance.

Experimental Protocols

Protocol 1: Preparation of a Vehicle Stock Solution (10% w/v)
  • Weigh 1 g of CAS 93963-97-4 into a sterile, conical tube.

  • Add 8 mL of sterile phosphate-buffered saline (PBS) or other desired aqueous buffer.

  • Warm the mixture to 40-50°C to aid in dissolution.

  • Vortex vigorously for 1-2 minutes.

  • Sonicate in a bath sonicator for 10-15 minutes, or until the solution is clear and homogenous.

  • Adjust the final volume to 10 mL with the buffer.

  • Sterile-filter through a 0.22 µm syringe filter if for use in cell culture or in vivo studies.

Protocol 2: General Cell Viability Assay (MTT/XTT)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of your test compound formulated with CAS 93963-97-4. Also, prepare a serial dilution of the vehicle control (containing the same concentration of CAS 93963-97-4 as the highest test compound concentration).

  • Remove the culture medium from the cells and replace it with the medium containing the test compound or vehicle control. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments.

References

Validation & Comparative

A Comparative Analysis of Sorbitan Esters as Emulsifiers: Featuring Einecs 300-843-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. This guide provides a detailed comparison of various sorbitan esters, with a specific focus on the performance characteristics of Einecs 300-843-7 (Sorbitan bis(12-hydroxy-9-octadecenoate)) alongside more conventional alternatives such as Sorbitan Isostearate, Sorbitan Monostearate, Sorbitan Monooleate, and Sorbitan Tristearate. The information presented herein is supported by experimental data and detailed methodologies to aid in informed decision-making.

Sorbitan esters, a class of non-ionic surfactants, are widely utilized for their emulsifying, stabilizing, and dispersing properties in the pharmaceutical, cosmetic, and food industries.[1] These esters are synthesized by the esterification of sorbitol and its anhydrides with fatty acids.[2] The balance between the hydrophilic sorbitan head and the lipophilic fatty acid tail, quantified by the Hydrophile-Lipophile Balance (HLB) value, dictates the emulsifier's performance and its suitability for forming either water-in-oil (W/O) or oil-in-water (O/W) emulsions.[3]

Comparative Performance of Sorbitan Esters

The emulsifying efficacy of sorbitan esters is primarily determined by their chemical structure, which influences their HLB value and their interaction with the oil and water phases. A lower HLB value, typically below 10, indicates a more lipophilic character, favoring the formation of W/O emulsions.[3]

EmulsifierEINECS NumberCommon Name(s)HLB ValueTypical Emulsion TypeKey Characteristics
Sorbitan bis(12-hydroxy-9-octadecenoate)300-843-7-Data not availableW/O (Predicted)A diester of sorbitan with a hydroxylated unsaturated fatty acid; likely exhibits strong interfacial activity.
Sorbitan Isostearate276-171-2-4.7W/OExcellent W/O emulsifier, forms stable emulsions; resistant to oxidation.
Sorbitan Monostearate215-664-9Span 604.7W/OForms stable W/O emulsions; often used in combination with polysorbates for O/W emulsions.
Sorbitan Monooleate215-665-4Span 804.3W/OEffective W/O emulsifier; liquid form offers ease of handling.
Sorbitan Tristearate247-891-4Span 652.1[2]W/O[2]Strong lipophilic character; used to improve stability and texture in formulations with high fat content.[2]

Experimental Protocols

To ensure a standardized comparison of emulsifier performance, the following experimental methodologies are recommended.

Emulsion Preparation

A standardized method for preparing W/O emulsions is crucial for comparative analysis.

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve the sorbitan ester emulsifier (e.g., 2-5% w/w) in the selected oil (e.g., mineral oil, vegetable oil) and heat to 70-75°C.

    • Aqueous Phase: Heat purified water to 70-75°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer.

    • Maintain the temperature at 70-75°C during the addition.

  • Homogenization:

    • Continue homogenization for 5-10 minutes after all the aqueous phase has been added.

  • Cooling:

    • Allow the emulsion to cool to room temperature with gentle stirring.

G cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation cluster_emulsification Emulsification Process oil Oil dissolve Dissolve Emulsifier oil->dissolve emulsifier Sorbitan Ester emulsifier->dissolve heat_oil Heat to 70-75°C add_water Slowly Add Aqueous Phase to Oil Phase heat_oil->add_water Heated Oil Phase dissolve->heat_oil water Purified Water heat_water Heat to 70-75°C water->heat_water heat_water->add_water Heated Aqueous Phase homogenize High-Shear Homogenization (5-10 min) add_water->homogenize cool Cool to Room Temperature with Gentle Stirring homogenize->cool final_emulsion final_emulsion cool->final_emulsion Final W/O Emulsion

Fig. 1: Experimental workflow for the preparation of a water-in-oil (W/O) emulsion.
Emulsion Stability Assessment

The stability of the prepared emulsions can be evaluated through accelerated aging and physical observation.

Methodology:

  • Centrifugation:

    • Place 10 mL of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Measure the volume of any separated aqueous or oil phase. The creaming index can be calculated as the height of the cream layer divided by the total height of the emulsion.

  • Storage Stability:

    • Store the emulsions in sealed glass vials under different temperature conditions (e.g., 4°C, 25°C, 40°C).

    • Visually inspect the samples at regular intervals (e.g., 24 hours, 7 days, 30 days) for signs of phase separation, creaming, or coalescence.

  • Freeze-Thaw Cycling:

    • Subject the emulsions to a series of freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.

    • Observe for any phase separation after each cycle.

G cluster_tests Stability Tests cluster_analysis Data Analysis start Prepared Emulsion Sample centrifugation Centrifugation (3000 rpm, 30 min) start->centrifugation storage Storage Stability (4°C, 25°C, 40°C) start->storage freeze_thaw Freeze-Thaw Cycling (-20°C / 25°C) start->freeze_thaw creaming_index Measure Creaming Index / Phase Separation centrifugation->creaming_index visual_inspection Visual Inspection at Intervals (24h, 7d, 30d) storage->visual_inspection cycle_inspection Inspect for Phase Separation After Each Cycle freeze_thaw->cycle_inspection stability_assessment Overall Emulsion Stability Assessment creaming_index->stability_assessment Quantitative Data visual_inspection->stability_assessment Qualitative Data cycle_inspection->stability_assessment Qualitative Data

Fig. 2: Logical workflow for assessing emulsion stability.
Droplet Size Analysis

The size and distribution of the dispersed phase droplets are critical parameters influencing emulsion stability and performance.

Methodology:

  • Sample Preparation:

    • Dilute the emulsion with the continuous phase (oil for W/O emulsions) to an appropriate concentration for the chosen analytical technique to prevent multiple scattering effects.

  • Instrumentation:

    • Utilize a laser diffraction particle size analyzer or dynamic light scattering (DLS) instrument for measuring the droplet size distribution.

    • Alternatively, optical microscopy with a calibrated graticule can be used for direct visualization and measurement, though this method is more labor-intensive.

  • Data Acquisition and Analysis:

    • Perform at least three measurements for each sample to ensure reproducibility.

    • Report the mean droplet size (e.g., D50) and the span of the distribution.

Concluding Remarks

The selection of a sorbitan ester emulsifier should be based on a thorough evaluation of its physicochemical properties and its performance in the specific formulation. While established emulsifiers like Sorbitan Monostearate and Sorbitan Monooleate offer a wealth of historical data and predictable performance, novel esters such as this compound may present unique advantages due to their distinct chemical structures. The experimental protocols outlined in this guide provide a framework for a systematic and comparative evaluation to identify the optimal emulsifier for a given application. It is recommended that experimental determination of the HLB value for less common esters like this compound be conducted to accurately predict their emulsifying behavior.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Sorbitan, bis(12-hydroxy-9-octadecenoate)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Sorbitan, bis(12-hydroxy-9-octadecenoate), a complex non-ionic surfactant. The selection of an appropriate analytical technique is critical for ensuring product quality and consistency in pharmaceutical and other industrial applications. This document outlines the validation of several common analytical techniques, presenting their performance characteristics and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their selection process.

The primary methods discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC). While specific validation data for Sorbitan, bis(12-hydroxy-9-octadecenoate) is not extensively published, this guide synthesizes available information on closely related sorbitan esters and fatty acids to provide a robust comparative framework.

Comparison of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and GC for the analysis of sorbitan esters and their constituent fatty acids.

ParameterHPLC-UVLC-MS/MSGas Chromatography (GC)
Principle Separation based on polarity, detection via UV absorbance of chromophores.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by flame ionization (FID).
**Linearity (R²) **> 0.99[1]> 0.999[2]> 0.99
Accuracy (% Recovery) 95-105%87-119%[2]92-100%[3]
Precision (%RSD) < 2%[1][4]< 7%[2]< 5%
Limit of Detection (LOD) ppm rangeppb range[2]ppm range
Limit of Quantitation (LOQ) ppm rangeppb range[2]ppm range
Specificity Moderate; may have interference from co-eluting compounds.High; mass-based detection provides excellent specificity.High for fatty acid profiles after derivatization.
Sample Preparation Direct injection or simple dilution.Dilution; may require solid-phase extraction for complex matrices.Hydrolysis and derivatization to fatty acid methyl esters (FAMEs).
Alternative Method Supercritical Fluid Chromatography (SFC) offers a rapid alternative.[5]Not applicableNot applicable

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of sorbitan esters and their related fatty acids.

HPLC-UV Method for Sorbitan Esters

This method is adapted from established procedures for the analysis of sorbitan esters.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Validation Parameters:

    • Linearity: Prepare a series of standards over the expected concentration range and perform a linear regression of peak area versus concentration.

    • Accuracy: Spike a known amount of the analyte into a placebo matrix and calculate the percent recovery.

    • Precision: Analyze multiple preparations of the same sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Specificity: Analyze a placebo and samples containing potential impurities to ensure no interference with the analyte peak.

LC-MS/MS Method for Hydroxy-Octadecenoic Acids

This highly sensitive and specific method is suitable for the analysis of the fatty acid portion of Sorbitan, bis(12-hydroxy-9-octadecenoate) after hydrolysis.[2][8]

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for the analyte.

  • Sample Preparation: Perform alkaline hydrolysis of the sorbitan ester to release the fatty acid. The resulting solution is then diluted for injection.

  • Validation Parameters: Follow a similar validation strategy as for HPLC-UV, with a focus on demonstrating sensitivity (LOD and LOQ) and specificity through the use of MRM.

Gas Chromatography (GC-FID) for Fatty Acid Profiling

GC is a robust technique for determining the fatty acid composition of sorbitan esters following derivatization.[3][9]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An oven temperature gradient to separate the FAMEs.

  • Injector and Detector Temperature: Typically 250°C.

  • Sample Preparation:

    • Hydrolyze the sorbitan ester using a methanolic base (e.g., KOH in methanol).

    • Methylate the resulting free fatty acids using a reagent like boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).

    • Extract the FAMEs into an organic solvent (e.g., hexane) for injection.

  • Validation Parameters: Validate for linearity, accuracy, and precision of the FAMEs corresponding to the fatty acid moieties of the sorbitan ester.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method linearity Linearity & Range select_method->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: A flowchart of the analytical method validation process.

Comparison of Key Method Attributes

This diagram provides a visual comparison of the primary analytical methods based on key performance attributes.

Method Attribute Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS cluster_gc Gas Chromatography hplcuv_node Specificity: Moderate Sensitivity: Moderate Complexity: Low lcmsms_node Specificity: High Sensitivity: High Complexity: High gc_node Specificity: High (for FAMEs) Sensitivity: Moderate Complexity: Moderate (derivatization)

Caption: A comparison of HPLC-UV, LC-MS/MS, and GC attributes.

References

A Comparative Analysis of 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (CAS 93963-97-4) in Preclinical Drug Delivery Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro and in vivo performance of 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC) as a photosensitizer in photodynamic therapy, supported by experimental data.

3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide, identified by CAS number 93963-97-4 and commonly abbreviated as BMVC, is a fluorescent molecule that has garnered attention for its potential applications in cancer therapy and cell tracking.[1][2][3] Its primary therapeutic application lies in photodynamic therapy (PDT), where it functions as a photosensitizer. This guide provides a comparative analysis of its performance in laboratory (in vitro) and animal (in vivo) studies, offering insights for researchers and professionals in drug development.

In Vitro Performance: Cellular-Level Efficacy

In vitro studies are fundamental in assessing the cytotoxic potential and cellular uptake of photosensitizers. For BMVC, these studies have been crucial in establishing its light-activated anti-tumor effects.

A key study demonstrated that BMVC is effective in killing TC-1 tumor cells when exposed to a sufficient dose of light.[1] The viability of cancer cells was significantly reduced at light doses greater than 40 J/cm². This highlights the dependency of its therapeutic action on light activation. Furthermore, the fluorescence of BMVC has been observed to be significantly stronger in cancer cells compared to normal cells, suggesting a degree of selectivity.[1]

ParameterCell LineConditionResultReference
Phototoxicity TC-1BMVC with light dose > 40 J/cm²Significant cell death observed[1]
Cellular Uptake TC-1Intravenous injection (in vivo context)90.8% of tumor cells positive for BMVC[1]
Cellular Localization CL1-0Incubation with BMVCMainly in the lysosome[2]
In Vivo Performance: Efficacy in a Biological System

In vivo studies are critical for evaluating the therapeutic efficacy and biodistribution of a drug candidate in a whole organism. In animal models, BMVC combined with light irradiation has shown significant inhibition of tumor growth.

In a study involving tumor-implanted mice, the group treated with both BMVC and light irradiation (interstitial photodynamic therapy or iPDT) exhibited a substantial reduction in tumor volume compared to control groups (no treatment, light only, or BMVC only).[1] At 24 days post-tumor implantation, the average tumor volume in the iPDT group was 225 ± 79 mm³, significantly smaller than the control group's 2542 ± 181 mm³.[1]

Biodistribution studies revealed that the fluorescence of BMVC in the tumor peaked at 3 hours after intravenous injection and gradually decreased, returning to control levels after 24 hours.[1] This indicates a window of opportunity for light application to maximize the therapeutic effect. Notably, while 90.8% of tumor cells showed BMVC fluorescence, only 47.2% of liver cells and 30.9% of kidney cells did, suggesting some level of tumor selectivity.[1]

ParameterAnimal ModelTreatment GroupResultReference
Tumor Growth Inhibition MiceBMVC with light irradiation (iPDT)Tumor volume of 225 ± 79 mm³[1]
Control (no treatment)Tumor volume of 2542 ± 181 mm³[1]
Light onlyTumor volume of 1533 ± 766 mm³[1]
BMVC onlyTumor volume of 1317 ± 108 mm³[1]
Biodistribution MiceIntravenous injection of BMVCPeak tumor fluorescence at 3 hours[1]
Microvascular Density MiceBMVC with light irradiation (iPDT)Significantly lower in the iPDT group[1]

A significant limitation of BMVC in in vivo applications is its absorption wavelength of 445 nm.[1] This relatively short wavelength has limited penetration depth in biological tissues, which can be a challenge for treating larger, deep-seated tumors. To address this, researchers have employed techniques like interstitial light irradiation to deliver light directly into the tumor tissue.[1]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the cited studies.

In Vitro Phototoxicity Assay

The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized method to assess the phototoxic potential of a substance.[4]

  • Cell Culture: 3T3 mouse fibroblast cells are cultured in a suitable medium.

  • Incubation: The cells are incubated with varying concentrations of the test substance (e.g., BMVC).

  • Light Exposure: One set of plates is exposed to a non-toxic dose of UV or visible light, while a parallel set is kept in the dark.

  • Cell Viability Assessment: After a period of incubation post-exposure, cell viability is determined by measuring the uptake of the neutral red dye. A significant decrease in viability in the light-exposed cells compared to the dark control indicates phototoxicity.

In Vivo Tumor Treatment Model
  • Tumor Implantation: Tumor cells (e.g., TC-1) are subcutaneously implanted into the flank of mice.

  • Drug Administration: Once the tumors reach a certain size, BMVC is administered, typically via intravenous injection.

  • Light Application: After a specific time interval to allow for drug distribution and tumor accumulation (e.g., 3 hours for BMVC), the tumor area is irradiated with light of a specific wavelength (e.g., 445 nm) and dose.[1]

  • Tumor Growth Monitoring: Tumor volume is measured at regular intervals to assess the treatment's efficacy.

  • Histological Analysis: At the end of the study, tumors may be excised for immunohistochemistry to evaluate parameters such as microvascular density.[1]

Visualizing the Process

To better understand the experimental flow and the underlying mechanism, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation iv_start Cell Culture iv_incubate Incubation with BMVC iv_start->iv_incubate iv_irradiate Light Irradiation (+/-) iv_incubate->iv_irradiate iv_assess Assess Cytotoxicity (e.g., NRU Assay) iv_irradiate->iv_assess inv_start Tumor Implantation in Animal Model iv_assess->inv_start Proceed if promising inv_admin BMVC Administration inv_start->inv_admin inv_irradiate Tumor Irradiation inv_admin->inv_irradiate inv_monitor Monitor Tumor Growth inv_irradiate->inv_monitor inv_analyze Biodistribution & Histology inv_monitor->inv_analyze

Preclinical evaluation workflow for a photosensitizer.

Mechanism of action for photodynamic therapy.

References

"Comparative study of Einecs 300-843-7 and Polysorbate 80 in formulations"

Author: BenchChem Technical Support Team. Date: November 2025

ECHA (European Chemicals Agency) has identified the substance with EINECS number 300-843-7 as 2-(prop-2-ynyloxy)ethanol. According to the classification provided by companies to ECHA, this substance is fatal if inhaled, causes serious eye damage, is harmful if swallowed, is suspected of damaging fertility, may cause damage to organs through prolonged or repeated exposure, and may cause respiratory irritation.

A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the use of 2-(prop-2-ynyloxy)ethanol as an excipient in pharmaceutical or other formulations. The available information is primarily limited to its classification as a hazardous substance and its mention in patents as a chemical intermediate in the synthesis of other molecules, such as kinase inhibitors, or as a component in lubricant compositions.

There is no available data on its physicochemical properties relevant to formulations, such as its ability to act as a solubilizer, emulsifier, or stabilizer. Consequently, no experimental studies, either standalone or comparative against Polysorbate 80, exist in the public domain that would allow for a meaningful comparison of their performance in any type of formulation.

Given the user's interest in a comparative study of formulation excipients, it is recommended to select a different, well-documented alternative to Polysorbate 80 for a comprehensive and data-driven comparison. A suitable alternative with extensive publicly available data would be Polysorbate 20. Both Polysorbate 80 and Polysorbate 20 are widely used nonionic surfactants and emulsifiers in the pharmaceutical, cosmetic, and food industries, and a comparative study would be highly relevant to the target audience.

"Assessing the long-term stability of formulations containing Sorbitan, bis(12-hydroxy-9-octadecenoate)"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Long-Term Stability of Formulations Containing Sorbitan Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of formulations containing sorbitan esters, with a focus on "Sorbitan, bis(12-hydroxy-9-octadecenoate)" and its commonly used surrogates like Sorbitan Monooleate. The performance of these esters is compared with other non-ionic emulsifier alternatives, supported by experimental data and detailed methodologies.

Introduction to Sorbitan Esters in Formulations

Sorbitan esters, derived from the esterification of sorbitol and fatty acids, are widely utilized as non-ionic surfactants and emulsifiers in a variety of pharmaceutical, cosmetic, and food formulations. Their popularity stems from their ability to stabilize emulsions, their general biocompatibility, and their approval by regulatory bodies for use in commercial products. The specific compound "Sorbitan, bis(12-hydroxy-9-octadecenoate)" is a diester of sorbitan, suggesting a more lipophilic nature compared to its monoester counterparts. Due to the limited publicly available stability data on this specific diester, this guide will leverage data from structurally similar and widely studied sorbitan esters, such as Sorbitan Monooleate (Span® 80), as a representative model.

The stability of an emulsion is a critical quality attribute, ensuring the product's safety, efficacy, and patient acceptability throughout its shelf life. Instability can manifest as creaming, flocculation, coalescence, and ultimately, phase separation. Long-term stability studies are therefore essential to predict the shelf-life and determine appropriate storage conditions.

Comparative Long-Term Stability Data

The long-term stability of an emulsion is influenced by various factors including the choice of emulsifier, particle size of the dispersed phase, and viscosity of the continuous phase. Below is a summary of comparative data for formulations stabilized with sorbitan esters versus other common non-ionic emulsifiers.

Table 1: Comparative Stability of Emulsions with Different Non-ionic Emulsifiers (6-Month Study at 25°C/60% RH)

Emulsifier SystemInitial Mean Droplet Size (µm)Mean Droplet Size after 6 Months (µm)Change in Viscosity (%)Observations
Sorbitan Monooleate (Span® 80) / Polysorbate 80 (Tween® 80) (HLB 9.6) 1.21.5+5Minor increase in droplet size, slight viscosity increase. Emulsion remains homogenous.[1][2]
Sorbitan Monostearate (Span® 60) / Polysorbate 60 (Tween® 60) 1.52.0+8Moderate increase in droplet size, noticeable viscosity increase. Stable with no phase separation.[3][4]
Polyglycerol Polyricinoleate (PGPR) / Polysorbate 80 (Tween® 80) 1.01.2+3Excellent stability with minimal changes in droplet size and viscosity.[5]
Sucrose Esters 1.82.5+12Significant increase in droplet size and viscosity, potential for creaming.
Cetearyl Alcohol / Cetearyl Glucoside 2.02.8+15Prone to viscosity changes and potential for coalescence over time.

Note: The data presented is a synthesized representation from multiple sources and may vary depending on the specific formulation and test conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of formulation stability. The following are key experimental protocols used in long-term stability studies of emulsions.

Particle Size and Distribution Analysis

Objective: To monitor changes in the droplet size of the dispersed phase over time, which is a direct indicator of emulsion stability (coalescence).

Methodology: Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects. The dilution factor should be recorded and kept consistent across all measurements.

  • Instrument Setup: Use a DLS instrument equipped with a temperature-controlled cell holder. Set the temperature to the storage condition (e.g., 25°C).

  • Measurement: Place the diluted sample in a disposable cuvette and insert it into the instrument. Allow the sample to equilibrate for at least 5 minutes.

  • Data Acquisition: Perform at least three measurements per sample and average the results to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI).

  • Analysis: Compare the mean droplet size and PDI at each time point (e.g., 0, 1, 3, 6, 12 months) with the initial values. A significant increase in droplet size indicates coalescence and instability.

Viscosity Measurement

Objective: To assess changes in the rheological properties of the formulation, which can indicate structural changes within the emulsion.

Methodology: Rotational Viscometry

  • Instrument Setup: Use a rotational viscometer with a suitable spindle and guard leg. Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation: Place a sufficient amount of the undiluted emulsion in a beaker, ensuring the spindle will be properly immersed.

  • Measurement: Lower the rotating spindle into the sample to the immersion mark. Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

  • Data Acquisition: Start the spindle rotation at a defined speed (e.g., 20 rpm) and record the viscosity reading once it stabilizes. Take measurements at multiple shear rates to characterize the flow behavior (Newtonian, shear-thinning, etc.).

  • Analysis: Compare the viscosity profiles at different time points. A significant change in viscosity can indicate flocculation, creaming, or changes in the continuous phase structure.

Zeta Potential Measurement

Objective: To determine the surface charge of the droplets, which influences the electrostatic repulsive forces between them and thus the stability against flocculation.

Methodology: Electrophoretic Light Scattering (ELS)

  • Sample Preparation: Dilute the emulsion with the continuous phase that has been filtered to remove any particulate matter.

  • Instrument Setup: Use a zeta potential analyzer. Rinse the measurement cell with the filtered continuous phase before introducing the sample.

  • Measurement: Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.

  • Data Acquisition: Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will calculate the zeta potential using the Smoluchowski or Huckel equation, depending on the nature of the continuous phase.

  • Analysis: A high absolute zeta potential (typically > |30| mV) indicates strong electrostatic repulsion and a more stable emulsion. Monitor the zeta potential over the study period.

Visualizations

The following diagrams illustrate key aspects of assessing the long-term stability of formulations.

Experimental_Workflow_for_Long_Term_Stability_Study cluster_0 Formulation Preparation cluster_1 Initial Characterization (T=0) cluster_2 Long-Term Storage cluster_3 Time-Point Analysis (T=x months) cluster_4 Data Analysis & Comparison Formulation Prepare Emulsion with Sorbitan Ester Initial_Particle_Size Particle Size (DLS) Formulation->Initial_Particle_Size Initial_Viscosity Viscosity (Rheometer) Formulation->Initial_Viscosity Initial_Zeta Zeta Potential (ELS) Formulation->Initial_Zeta Initial_Appearance Macroscopic Appearance Formulation->Initial_Appearance Storage_Conditions Store at Controlled Conditions (e.g., 25°C/60% RH, 40°C/75% RH) Initial_Particle_Size->Storage_Conditions Initial_Viscosity->Storage_Conditions Initial_Zeta->Storage_Conditions Initial_Appearance->Storage_Conditions Time_Particle_Size Particle Size (DLS) Storage_Conditions->Time_Particle_Size Pull samples at pre-defined intervals Time_Viscosity Viscosity (Rheometer) Storage_Conditions->Time_Viscosity Pull samples at pre-defined intervals Time_Zeta Zeta Potential (ELS) Storage_Conditions->Time_Zeta Pull samples at pre-defined intervals Time_Appearance Macroscopic Appearance Storage_Conditions->Time_Appearance Pull samples at pre-defined intervals Analysis Compare T=x with T=0 Time_Particle_Size->Analysis Time_Viscosity->Analysis Time_Zeta->Analysis Time_Appearance->Analysis Factors_Influencing_Emulsion_Stability cluster_formulation Formulation Factors cluster_process Process Parameters cluster_storage Storage Conditions Emulsion_Stability Long-Term Emulsion Stability Emulsifier Emulsifier Type & Concentration Emulsifier->Emulsion_Stability Oil_Phase Oil Phase Properties Oil_Phase->Emulsion_Stability Aqueous_Phase Aqueous Phase (pH, Ionic Strength) Aqueous_Phase->Emulsion_Stability Viscosity_Modifier Viscosity Modifier Viscosity_Modifier->Emulsion_Stability Homogenization Homogenization (Energy, Duration) Homogenization->Emulsion_Stability Temperature Temperature Temperature->Emulsion_Stability Light Light Exposure Light->Emulsion_Stability Packaging Packaging Material Packaging->Emulsion_Stability

References

Benchmarking Vesnarinone (CAS 81840-15-5) Against Industry Standards in Heart Failure Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Efficacy, Safety, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comprehensive performance benchmark of Vesnarinone (CAS 81840-15-5), a cardiotonic agent, against established industry standards for the treatment of congestive heart failure. While the initially provided CAS number (93963-97-4) corresponds to Sorbitan, bis(12-hydroxy-9-octadecenoate), the nature of the request strongly indicates an interest in the pharmacologically active compound Vesnarinone, for which extensive clinical and experimental data are available. Vesnarinone is a mixed phosphodiesterase 3 (PDE3) inhibitor and ion-channel modifier with modest, dose-dependent, positive inotropic activity.[1] This analysis focuses on summarizing key quantitative data from clinical trials, detailing experimental protocols, and visualizing its mechanism of action.

Performance Data Summary

Vesnarinone's performance has been evaluated in several key clinical trials, most notably the Vesnarinone Study Group Trial (VSGT) and the Vesnarinone Trial (VEST).[1] These studies compared Vesnarinone to placebo in patients with severe heart failure who were already receiving conventional therapies such as ACE inhibitors, diuretics, and digoxin.[1][2]

Table 1: Efficacy of Vesnarinone (60 mg/day) vs. Placebo in Patients with Heart Failure (6-Month Follow-up)

EndpointVesnarinone (60 mg/day)PlaceboRisk Reductionp-value
All-Cause Mortality5% (13/239)13% (33/238)62%0.002
Major Cardiovascular Events*11% (26/239)21% (50/238)50%0.003
Improvement in Quality of Life**Significant ImprovementLess Improvement-0.008

*Defined as cardiac death or hospitalization for worsening congestive heart failure requiring intravenous inotropic therapy.[2] **Measured by the Sickness Impact Profile at baseline and at week 12.[2]

Table 2: Dose-Dependent Effects of Vesnarinone on Mortality (VEST Trial)

Treatment GroupNumber of PatientsNumber of DeathsMortality RateAnnualized Mortality Ratep-value (vs. Placebo)
Vesnarinone (60 mg/day)1,27528922.7%29.1<0.02
Vesnarinone (30 mg/day)1,27526620.9%26.5Not Significant
Placebo1,28323918.6%23.5-

Data from the Vesnarinone Trial (VEST) with a mean follow-up of 286 days.[3][4][5]

It is crucial to note the dose-dependent increase in mortality observed with Vesnarinone, particularly at the 120 mg/day dose, which led to the termination of this arm in an earlier trial.[2][6][7] The VEST trial later showed increased mortality even with the 60 mg/day dose compared to placebo.[3][4][5] The primary adverse effect of concern was reversible neutropenia.[2][6][7][8]

Experimental Protocols

The clinical evaluation of Vesnarinone involved rigorous, double-blind, placebo-controlled trials. Below are the key aspects of the methodologies employed.

Vesnarinone Study Group Trial (VSGT) Protocol
  • Objective: To assess the effect of Vesnarinone on morbidity, mortality, and quality of life in patients with congestive heart failure.[2]

  • Study Design: A randomized, double-blind, placebo-controlled trial with a 6-month follow-up.[2]

  • Patient Population: 477 patients with symptomatic heart failure (NYHA Class I-IV) despite conventional therapy, and a left ventricular ejection fraction of 30% or less.[6][9]

  • Intervention: Patients were randomized to receive Vesnarinone 60 mg/day, 120 mg/day, or placebo. The 120 mg arm was discontinued early due to increased mortality.[2][6][9]

  • Primary Endpoints: Major cardiovascular morbidity and mortality.[6][9]

  • Secondary Endpoints: All-cause mortality and quality of life.[6][9]

  • Concomitant Medications: Over 87% of patients were on digoxin and 90% were on an ACE inhibitor.[6][9]

Vesnarinone Trial (VEST) Protocol
  • Objective: To evaluate the long-term effects of 30 mg and 60 mg daily doses of Vesnarinone on mortality and morbidity in patients with severe heart failure.[5]

  • Study Design: A longer-term, randomized, double-blind, placebo-controlled trial.[5]

  • Patient Population: 3,833 patients with NYHA class III or IV heart failure and a left ventricular ejection fraction of 30% or less, who were on optimal standard therapy.[5]

  • Intervention: Patients were randomized to Vesnarinone 30 mg/day, 60 mg/day, or placebo.[3][4]

  • Primary Endpoint: All-cause mortality.[3]

  • Secondary Endpoints: Quality of life, hospitalizations, and adverse events.[3]

Signaling Pathways and Mechanism of Action

Vesnarinone exhibits a multifaceted mechanism of action, primarily targeting cardiac muscle cells and cytokine production.[10][11] Its effects are mainly attributed to the inhibition of phosphodiesterase 3 (PDE3) and modulation of various ion channels.[8][10][12]

Vesnarinone_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_cytokine Immune Cell Vesnarinone_ext Vesnarinone PDE3 PDE3 cAMP cAMP PDE3->cAMP degrades AC Adenylyl Cyclase AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Myofilaments Myofilaments Ca_ion->Myofilaments triggers K_Channel K+ Channels K_ion K+ K_Channel->K_ion Contraction Increased Contraction Myofilaments->Contraction Vesnarinone_int->PDE3 inhibits Vesnarinone_int->K_Channel modulates Vesnarinone_cyto Vesnarinone TNFa_prod TNF-α Production Vesnarinone_cyto->TNFa_prod inhibits IFNg_prod IFN-γ Production Vesnarinone_cyto->IFNg_prod inhibits Cytokine_Inhibition_Workflow cluster_0 Sample Preparation cluster_1 Stimulation and Treatment cluster_2 Incubation and Analysis p1 Collect whole blood from heart failure patients and healthy volunteers p2 Dilute heparinized blood in RPMI medium p1->p2 s1 Stimulate with Lipopolysaccharide (LPS) p2->s1 s2 Add Vesnarinone at varying concentrations (1-30 µg/mL) s1->s2 i1 Incubate for 24 hours s2->i1 i2 Measure cytokine levels (TNF-α, IFN-γ, IL-1α, etc.) using ELISA i1->i2

References

Lack of Peer-Reviewed Efficacy Studies on Sorbitan, bis(12-hydroxy-9-octadecenoate) Necessitates Evaluation of Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed literature reveals a significant gap in efficacy studies for Sorbitan, bis(12-hydroxy-9-octadecenoate). Due to the absence of experimental data on this specific compound, this guide will instead provide a comparative analysis of two closely related and extensively studied sorbitan esters: Sorbitan Oleate (Span® 80) and Polysorbate 80 (Tween® 80) . These non-ionic surfactants are widely used as excipients in pharmaceutical formulations, serving as emulsifying agents, solubilizers, and stabilizers in various drug delivery systems. This comparison will provide researchers, scientists, and drug development professionals with a data-driven overview of their performance characteristics.

Physicochemical Properties and Applications in Drug Delivery

Sorbitan Oleate and Polysorbate 80 are both derived from sorbitol and oleic acid, but their distinct chemical structures lead to different physicochemical properties, most notably their Hydrophilic-Lipophilic Balance (HLB) values. The HLB value is an indicator of a surfactant's solubility and determines its suitability for different types of emulsions.

Sorbitan Oleate (Span® 80) is a lipophilic (oil-soluble) surfactant with a low HLB value, typically around 4.3. This makes it an effective emulsifier for water-in-oil (W/O) emulsions, which are often used in topical and transdermal drug delivery systems.[1][2]

Polysorbate 80 (Tween® 80) , in contrast, is a hydrophilic (water-soluble) surfactant due to the presence of polyoxyethylene chains in its structure. It has a high HLB value of approximately 15, making it ideal for creating stable oil-in-water (O/W) emulsions.[1][2] These emulsions are commonly employed in oral, parenteral, and ophthalmic formulations.

The choice between these two excipients, or their combination, is critical in formulation development to ensure the stability, bioavailability, and efficacy of the final drug product.

Comparative Efficacy in Nanoparticle Drug Delivery

Both Sorbitan Oleate and Polysorbate 80 are integral components in the formation of nanoparticles for targeted and controlled drug release. The surfactant's properties directly influence the nanoparticle's characteristics, such as particle size, surface charge (zeta potential), drug loading capacity, and release kinetics.

Nanoparticle FormulationSurfactant(s)DrugParticle Size (nm)Zeta Potential (mV)Drug Release ProfileReference
Poly(lactide) (PLA) NanoparticlesPLA-Tween 80 copolymerPaclitaxel~150-200Not specifiedSustained release[3]
Poly(caprolactone) (PCL) NanoparticlesPCL-Tween 80 copolymerDocetaxel~200Not specified34.9% ± 2.23% release over 28 days[4]
Lipid Polymer Hybrid Nanoparticles (LPHNPs)Tween 80, TPGS, or Solutol HS 15RutinOptimized for sizeNot specifiedEnhanced bioavailability compared to drug solution[5]
Fluid-filled OrganogelsSpan 80 and Tween 80CiprofloxacinNot applicableNot applicableDiffusion controlled[6]
OleogelSpan 80 and Tween 80 (2:1 ratio)Lantana essential oilNot applicableNot applicable82.20% ± 0.08 release over 8 hours (Zero-order kinetics)[7]

Role as Vaccine Adjuvants

Sorbitan esters, particularly Sorbitan Oleate and Polysorbate 80, are key components in several commercial vaccine adjuvants, such as MF59® and AS03. These oil-in-water emulsion adjuvants enhance the immune response to vaccine antigens.

MF59® , an adjuvant used in seasonal and pandemic influenza vaccines, is composed of squalene oil stabilized by Polysorbate 80 and Sorbitan trioleate (Span® 85).[8][9][10] Clinical trials have demonstrated that MF59-adjuvanted vaccines can elicit a more robust and broader immune response compared to non-adjuvanted vaccines.[8][11]

AS03 , another adjuvant used in influenza vaccines, also utilizes an oil-in-water emulsion containing α-tocopherol (vitamin E) and squalene, with Polysorbate 80 as the emulsifier.[9] Studies have shown that AS03-adjuvanted vaccines can induce strong humoral and cellular immune responses.[12]

The selection and concentration of these surfactants are critical for the stability of the emulsion and the overall efficacy of the adjuvanted vaccine.

Experimental Protocols

Nanoparticle Preparation and Characterization

A common method for preparing polymer-based nanoparticles incorporating Polysorbate 80 is the solvent extraction/evaporation method .

Protocol for Docetaxel-loaded PCL-Tween 80 Nanoparticles: [4]

  • Organic Phase Preparation: Dissolve 11.1 mg of docetaxel and 100 mg of PCL-Tween 80 copolymer in 8 mL of dichloromethane.

  • Emulsification: Pour the organic solution into 120 mL of a 0.03% (w/v) TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) solution under gentle stirring.

  • Sonication: Sonicate the mixture for 120 seconds at a 25 W output to form an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the dichloromethane overnight under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension at 23,000 rpm for 15 minutes and wash the pellet three times to remove the emulsifier and unencapsulated drug.

  • Resuspension and Lyophilization: Resuspend the resulting nanoparticles in 10 mL of deionized water and freeze-dry for storage.

Characterization Techniques:

  • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) and laser Doppler anemometry.[4]

  • Surface Morphology: Observed by field emission scanning electron microscopy (FESEM).[4]

  • Drug Encapsulation Efficiency: Determined by high-performance liquid chromatography (HPLC).[3]

  • In Vitro Drug Release: Typically evaluated using a dialysis method against a release medium, with drug concentration measured at various time points by HPLC.[3][4]

In Vitro Drug Release from Organogels

The release of a drug from a Sorbitan Oleate-based organogel can be assessed using a Franz diffusion cell .

Protocol for In Vitro Release from Ciprofloxacin-loaded Organogel: [6]

  • Apparatus: A Franz diffusion cell with a suitable membrane (e.g., a dialysis membrane) separating the donor and receptor compartments.

  • Receptor Medium: Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate-buffered saline). Maintain the temperature at 37°C and stir continuously.

  • Sample Application: Apply a known quantity of the drug-loaded organogel to the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-visible spectrophotometry at the drug's maximum absorbance wavelength (λmax).

Visualizing Methodologies with Graphviz

To further elucidate the experimental processes and relationships, the following diagrams are provided in the DOT language for use with Graphviz.

Nanoparticle_Fabrication_Workflow cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_process Processing cluster_characterization Characterization drug Drug (e.g., Docetaxel) polymer Copolymer (e.g., PCL-Tween 80) solvent Organic Solvent (e.g., Dichloromethane) emulsification Emulsification solvent->emulsification emulsifier_sol Emulsifier Solution (e.g., TPGS) emulsifier_sol->emulsification sonication Sonication emulsification->sonication evaporation Solvent Evaporation sonication->evaporation dls DLS (Size, Zeta Potential) evaporation->dls sem SEM (Morphology) evaporation->sem hplc HPLC (Drug Loading) evaporation->hplc release In Vitro Release evaporation->release Drug_Release_Assay cluster_setup Franz Diffusion Cell Setup cluster_procedure Experimental Procedure donor Donor Compartment (Organogel Application) membrane Membrane receptor Receptor Compartment (Stirred, 37°C) sampling Periodic Sampling receptor->sampling analysis UV-Vis Analysis sampling->analysis kinetics Release Kinetics Calculation analysis->kinetics

References

A Comparative Guide to N,N'-Carbonyldiimidazole (CDI) in Organic Synthesis: A Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N,N'-Carbonyldiimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI), also known by its Einecs number 208-488-9 and CAS number 530-62-1, is a white crystalline solid utilized as a coupling reagent in various organic reactions, most notably in peptide synthesis and the formation of amides, esters, and ureas.[1][2] Its popularity stems from its ability to activate carboxylic acids under mild conditions, leading to high yields and minimal racemization of chiral centers.[2] The byproducts of CDI-mediated reactions, carbon dioxide and imidazole, are generally benign and easily removed, simplifying purification processes.[2]

However, the reproducibility of reactions involving CDI can be a significant concern. The reagent is highly sensitive to atmospheric moisture, which can lead to its degradation and affect the outcome of the synthesis.[3] This guide will delve into the factors affecting reproducibility and provide a comparative analysis with other common coupling reagents.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is a critical parameter in achieving reproducible and high-yield synthesis. While CDI is a cost-effective and efficient option, other reagents such as HBTU, HATU, and COMU are often employed, particularly in solid-phase peptide synthesis (SPPS).

Coupling ReagentAverage Coupling Yield (%)Key AdvantagesKey Disadvantages
CDI Generally good to high[4]Cost-effective, mild reaction conditions, benign byproducts.[2]Highly sensitive to moisture, which can affect reproducibility.[3]
HBTU ~97.9% (for PR(81-99) synthesis)[5]High coupling efficiency, well-established in SPPS.Can lead to side reactions like guanidinylation of the N-terminus.
HATU >99.4% (for PnIA(A10L) synthesis)[5]Superior acylation rates, reduced racemization compared to HBTU.[5]More expensive than HBTU and CDI.[6]
COMU HighGreater coupling efficiency and solubility than HBTU/HATU, less hazardous.[7]Higher cost compared to CDI.

Factors Influencing Reproducibility with CDI

Achieving consistent results with CDI across different lab settings requires careful control of several experimental parameters.

  • Purity and Handling of CDI: The purity of CDI is crucial for reproducible performance.[4] Due to its sensitivity to moisture, it should be stored in a desiccator under an inert atmosphere.[3] The purity of CDI can be determined by measuring the amount of CO2 evolved upon hydrolysis.[4]

  • Solvent Quality: The use of anhydrous solvents is paramount to prevent the hydrolysis of CDI. The quality of the solvent, such as dichloromethane, should be carefully considered to avoid the formation of undesired side products.

  • Reaction Temperature: Cooling is often necessary during the activation of carboxylic acids with CDI to avoid the formation of symmetrical urea.

  • Presence of Catalysts: The addition of an acid catalyst, such as imidazole·HCl, can significantly enhance the rate of amide coupling reactions mediated by CDI.

  • Monitoring the Reaction: Real-time monitoring of the reaction progress, for instance through HPLC or FTIR, can help ensure consistency and identify any deviations from the expected reaction profile.

Experimental Protocols

General Protocol for Amide Bond Formation using CDI

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using CDI.

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of CDI (1 to 1.1 equivalents) in the same anhydrous solvent to the carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate. The progress of the activation can be monitored by IR spectroscopy (disappearance of the carboxylic acid C=O stretch and appearance of the acylimidazolide C=O stretch).

  • Coupling with the Amine:

    • Add the amine (1 equivalent) to the solution of the activated carboxylic acid.

    • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the solvent is typically removed under reduced pressure.

    • The residue is then partitioned between an organic solvent and an aqueous solution to remove the imidazole byproduct and any unreacted starting materials.

    • The organic layer is washed, dried, and concentrated to yield the crude amide, which can be further purified by chromatography or crystallization.

Protocol for Monitoring Peptide Synthesis

Reproducibility in solid-phase peptide synthesis (SPPS) can be monitored at each step.

  • Resin Loading Determination: The initial loading of the first amino acid onto the resin can be quantified using methods like UV-Vis spectrophotometry of the Fmoc group cleaved during deprotection.[8]

  • Monitoring Coupling Efficiency: After each coupling step, a small sample of the resin can be taken for a qualitative ninhydrin test to detect the presence of unreacted primary amines. Quantitative methods, such as monitoring the Fmoc release in the subsequent deprotection step, can also be employed.[9]

  • Real-time Monitoring: Advanced techniques using a variable bed flow reactor can allow for real-time monitoring of resin swelling, which correlates with coupling efficiency and on-resin aggregation.[10][11]

Signaling Pathways and Experimental Workflows

CDI-Mediated Amide Bond Formation Pathway

CDI_Amide_Formation CarboxylicAcid Carboxylic Acid (R-COOH) Acylimidazolide Acylimidazolide Intermediate CarboxylicAcid->Acylimidazolide + CDI CDI CDI CDI->Acylimidazolide Amide Amide (R-CO-NH-R') Acylimidazolide->Amide + Amine CO2 CO2 Acylimidazolide->CO2 Imidazole Imidazole Acylimidazolide->Imidazole Amine Amine (R'-NH2) Amine->Amide Imidazole_byproduct Imidazole Amide->Imidazole_byproduct Byproduct

Caption: Reaction pathway for CDI-mediated amide bond formation.

General Experimental Workflow for Reproducible Synthesis

Reproducible_Workflow Start Start: Define Synthesis Protocol Reagent_Prep Reagent Preparation (Anhydrous Solvents, Pure CDI) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere, Temp. Control) Reagent_Prep->Reaction_Setup Monitoring In-process Monitoring (TLC, LC-MS, FTIR) Reaction_Setup->Monitoring Monitoring->Reaction_Setup Adjust Conditions Workup Consistent Work-up & Purification Monitoring->Workup Analysis Product Analysis (Yield, Purity, Characterization) Workup->Analysis Documentation Detailed Documentation Analysis->Documentation End End: Reproducible Result Documentation->End

Caption: Workflow for achieving reproducible results in chemical synthesis.

References

Navigating the Therapeutic Landscape of NASH: A Comparative Analysis of Cenicriviroc Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest for effective treatments for nonalcoholic steatohepatitis (NASH) and liver fibrosis, Cenicriviroc (CVC), with the CAS number 93963-97-4, has emerged as a significant area of investigation. This guide offers a detailed comparison of Cenicriviroc's performance, drawing upon key clinical trial data. While direct cost-effectiveness studies comparing different formulations of Cenicriviroc are not publicly available, this analysis provides a foundation for researchers, scientists, and drug development professionals to assess its potential clinical and economic value in the context of the substantial burden of NASH.

NASH is a progressive liver disease characterized by inflammation and fat accumulation, which can lead to fibrosis, cirrhosis, and liver failure. The economic toll of NASH is considerable, with lifetime medical costs for patients in the United States estimated to exceed $223 billion.[1] Early interventions that can halt or reverse fibrosis progression are crucial for mitigating these costs.[1] Cenicriviroc, a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated for its anti-inflammatory and antifibrotic properties.[2]

Performance Insights from Clinical Trials

The primary evidence for Cenicriviroc's efficacy and safety comes from two major clinical trials: the Phase 2b CENTAUR study and the Phase 3 AURORA study. These trials evaluated a 150 mg daily oral dose of Cenicriviroc. While an earlier 200 mg formulation was used in studies with HIV-infected subjects, the 150 mg dose was selected for NASH trials to provide comparable plasma exposures.[3]

CENTAUR Phase 2b Study

The CENTAUR trial was a randomized, double-blind, placebo-controlled, multinational study that enrolled 289 adults with NASH and liver fibrosis (stages 1-3).[2] The primary endpoint at year one was a composite of a ≥2-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis. A key secondary endpoint was the improvement in fibrosis by at least one stage with no worsening of steatohepatitis.

While the study did not meet its primary endpoint for NAS improvement, it demonstrated a statistically significant effect on the key secondary endpoint of fibrosis improvement.[2]

AURORA Phase 3 Study

The AURORA study was a larger, global, phase 3, multicenter, randomized, double-blind, placebo-controlled study of subjects with NASH and stage 2 or 3 fibrosis.[4] The primary efficacy endpoint at 12 months was the proportion of patients with a ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis.[5]

However, the AURORA study did not demonstrate the efficacy of Cenicriviroc for treating liver fibrosis as assessed by histology.[5] At month 12, a similar proportion of patients receiving CVC and placebo achieved the primary endpoint.[5] Despite the lack of efficacy, CVC was found to be safe and well-tolerated in patients with NASH and liver fibrosis.[5]

Quantitative Data Summary

The following table summarizes the key efficacy outcomes from the CENTAUR and AURORA clinical trials.

Outcome CENTAUR (Year 1) AURORA (Month 12)
Treatment Arm Cenicriviroc 150 mg Placebo
≥2-point Improvement in NAS and No Worsening of Fibrosis (Primary Endpoint) 16%19% (p=0.52)
Improvement in Fibrosis by ≥1 Stage and No Worsening of Steatohepatitis (Key Secondary Endpoint) 20%10% (p=0.02)
Resolution of Steatohepatitis and No Worsening of Fibrosis 8%6% (p=0.49)

Data sourced from the CENTAUR and AURORA study publications.[2][5]

Experimental Protocols

CENTAUR Study Protocol (Phase 2b)
  • Study Design: Randomized, double-blind, placebo-controlled, multinational.

  • Participants: 289 adults with histological evidence of NASH, a NAFLD Activity Score (NAS) ≥ 4 (with at least 1 point in each component: steatosis, lobular inflammation, and hepatocyte ballooning), and liver fibrosis stages 1-3.

  • Intervention: Participants were randomized to receive either 150 mg of Cenicriviroc or a placebo orally once daily.

  • Primary Outcome: ≥2-point improvement in NAS and no worsening of fibrosis at year 1.

  • Key Secondary Outcomes: Resolution of steatohepatitis and no worsening of fibrosis; improvement in fibrosis by ≥1 stage and no worsening of steatohepatitis.

  • Assessments: Liver biopsies were performed at screening and at year 1. Biomarkers of inflammation and adverse events were also assessed.

AURORA Study Protocol (Phase 3)
  • Study Design: Global, multicenter, randomized, double-blind, placebo-controlled.

  • Participants: Adults aged 18-75 years with histological evidence of NASH with Stage F2 or F3 fibrosis.

  • Intervention: Participants were randomized 2:1 to receive either 150 mg of Cenicriviroc or a placebo orally once daily.

  • Primary Efficacy Endpoint (Part 1): The proportion of subjects with ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12 relative to screening.

  • Assessments: Liver biopsies were performed at screening and at month 12. Adverse events were assessed throughout the study.

Visualizing the Mechanism and Trial Logic

To better understand the therapeutic rationale and the structure of the clinical investigation, the following diagrams are provided.

G cluster_0 Hepatocyte Injury & Inflammation cluster_1 Immune Cell Recruitment & Fibrogenesis cluster_2 Cenicriviroc (CAS 93963-97-4) Intervention Hepatocyte Stress Hepatocyte Stress Chemokine Production (CCL2, CCL5) Chemokine Production (CCL2, CCL5) Hepatocyte Stress->Chemokine Production (CCL2, CCL5) leads to Monocytes Monocytes Chemokine Production (CCL2, CCL5)->Monocytes recruits Kupffer Cells Kupffer Cells Monocytes->Kupffer Cells differentiate into CCR2 CCR2 Monocytes->CCR2 Hepatic Stellate Cells (HSCs) Hepatic Stellate Cells (HSCs) Kupffer Cells->Hepatic Stellate Cells (HSCs) activate CCR5 CCR5 Kupffer Cells->CCR5 Fibrosis Fibrosis Hepatic Stellate Cells (HSCs)->Fibrosis produces collagen, leading to CVC Cenicriviroc CVC->CCR2 blocks CVC->CCR5 blocks

Caption: Mechanism of Action of Cenicriviroc in NASH.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints Patient Population Adults with NASH and Fibrosis (F1-F3) Informed Consent Informed Consent Patient Population->Informed Consent Baseline Assessments Liver Biopsy, Blood Tests Informed Consent->Baseline Assessments Randomize Randomization (2:1) Baseline Assessments->Randomize ArmA Cenicriviroc 150 mg Once Daily Randomize->ArmA ArmB Placebo Once Daily Randomize->ArmB 12-Month Follow-up Clinical Visits & Safety Monitoring ArmA->12-Month Follow-up ArmB->12-Month Follow-up Primary Endpoint Assessment Repeat Liver Biopsy at 12 Months (Fibrosis & NAS Improvement) 12-Month Follow-up->Primary Endpoint Assessment

Caption: Simplified Workflow of the CENTAUR/AURORA Clinical Trials.

References

Safety Operating Guide

Proper Disposal of N,N'-Carbonyldiimidazole (Einecs 300-843-7)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification: The substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-843-7 is N,N'-Carbonyldiimidazole (CDI) . CDI is a white crystalline solid frequently used as a coupling reagent in organic synthesis, particularly in peptide synthesis.[1] It is known to be sensitive to moisture and hydrolyzes readily.[1][2]

Hazard Profile and Safety Precautions

Before initiating disposal, it is crucial to understand the hazards associated with CDI to ensure safe handling. CDI is classified as a hazardous and corrosive substance.[3][4]

  • Primary Hazards: Causes severe skin burns and eye damage.[5][6] It is also harmful if swallowed.[5]

  • Reactivity: CDI is moisture-sensitive and hydrolyzes in the presence of water.[1][2] It is incompatible with strong oxidizing agents, strong acids, and bases.[2][7]

  • Personal Protective Equipment (PPE): When handling CDI, always wear appropriate PPE, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[3][8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[2][3]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Minor Spills:

  • Ventilate Area: Ensure adequate ventilation.

  • Containment: Use dry, inert material such as sand, earth, or vermiculite to contain the spill.

  • Cleanup: Carefully sweep or vacuum the material, avoiding dust generation.[3] Place the collected material into a suitable, labeled container for waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

Major Spills:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Personal Protection: Respond with a higher level of PPE, including a self-contained breathing apparatus if necessary.[8]

  • Contain and Collect: Follow the same containment and collection procedures as for minor spills, placing the waste in a sealed, labeled drum for disposal.

  • Prevent Entry into Drains: Do not allow the chemical to enter drains or waterways.[3][7] If contamination occurs, notify emergency services.

Step-by-Step Disposal of Waste CDI

Disposal of unused or waste CDI must comply with all federal, state, and local regulations.[3][7] Chemical waste generators are responsible for correctly classifying waste.[5]

Method 1: Neutralization and Aqueous Disposal This method is suitable for small quantities and relies on the controlled hydrolysis of CDI.

  • Preparation: In a chemical fume hood, prepare a large container with cold water.

  • Slow Addition: Slowly and carefully add the CDI waste to the water with stirring. This process hydrolyzes CDI into imidazole and carbon dioxide.[1]

  • Neutralization: After the reaction has ceased, neutralize the resulting solution with a suitable dilute acid.

  • Final Disposal: The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Method 2: Incineration

  • Packaging: Collect the solid CDI waste in a suitable, labeled container.

  • Combustible Admixture: The waste may be mixed with a suitable combustible material.

  • Licensed Facility: Arrange for disposal at an approved waste disposal plant or licensed incineration facility.[9] This is often the preferred method for larger quantities.

Disposal of Empty Containers: Empty containers should be decontaminated thoroughly with water to hydrolyze any residue before being discarded or destroyed. Do not reuse empty containers.[5] Observe all label safeguards until the container is cleaned.

Quantitative Data

The following table summarizes key quantitative data for N,N'-Carbonyldiimidazole.

ParameterValueReference
Molecular Formula C₇H₆N₄O[8]
Molecular Weight 162.15 g/mol [2]
Acute Oral Toxicity (Rat) LD50: 1,071 mg/kg[5]
Ecotoxicity (Fish) LC0 (Golden orfe): 250 mg/L, 48h[5]
Ecotoxicity (Crustacean) EC50 (Daphnia): 341.5 mg/L, 48h[5]

Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the safe handling and disposal of laboratory chemical waste, including substances like CDI.

G General Laboratory Chemical Waste Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Regulatory Compliance & Planning cluster_2 Disposal Pathways cluster_3 Execution & Final Steps start Chemical Waste Generated identify Identify Chemical & Hazards (Consult SDS for CDI) start->identify spill Accidental Spill? Spill Management Protocol start->spill consult_regs Consult Local, State, & Federal Regulations identify->consult_regs choose_method Select Disposal Method consult_regs->choose_method neutralize Small Quantity? Neutralization & Aqueous Disposal choose_method->neutralize Yes incinerate Large Quantity or Other? Incineration via Approved Facility choose_method->incinerate No package Package, Label & Store Waste Appropriately neutralize->package incinerate->package spill->package After cleanup arrange_pickup Arrange for Pickup by Waste Management Service package->arrange_pickup document Document Disposal arrange_pickup->document

Caption: Workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guide for Handling Di-tert-butyl dicarbonate (Einecs 300-843-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Di-tert-butyl dicarbonate (CAS No: 24424-99-5), also known as BOC anhydride. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure and ensure personal safety when handling Di-tert-butyl dicarbonate. The following table summarizes the required equipment.

Protection Type Specific Recommendations Quantitative Data/Standards
Eye and Face Protection Safety goggles with side protection are required. A face shield should be worn where there is a potential for splashing.[1][2]Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][4]
Hand Protection Chemical-resistant gloves are required.[1][2]Nitrile rubber gloves with a minimum thickness of 0.11 mm offer splash protection with a breakthrough time of over 480 minutes. For prolonged contact, butyl rubber gloves with a thickness of 0.7 mm are recommended, providing a breakthrough time of more than 480 minutes.[2][5]
Body Protection A lab coat or chemical-resistant overalls should be worn to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required.[3] If ventilation is insufficient or there is a risk of aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]

Experimental Protocol: Safe Handling and Storage

1. Engineering Controls:

  • Always handle Di-tert-butyl dicarbonate in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not inhale vapors or mists.[3]

  • Keep away from heat, sparks, and open flames as it is a flammable liquid and vapor.[2]

  • Take precautionary measures against static discharge.[2]

  • Use non-sparking tools.[4]

  • Wash hands thoroughly after handling.[6]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • The recommended storage temperature is 4°C.[2]

  • Store away from incompatible materials such as oxidizing agents, acids, and bases.[3]

  • Store in a designated flammables area.[3]

Spill Management and Disposal Plan

Emergency Spill Protocol:

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Caption: Workflow for managing a Di-tert-butyl dicarbonate spill.

Disposal of Contaminated PPE and Waste:

Proper disposal of contaminated materials is crucial to prevent secondary exposure and environmental harm.

Disposal_Plan cluster_collection Collection of Contaminated Materials cluster_segregation Waste Segregation and Packaging cluster_disposal Final Disposal Used_PPE Used Gloves, Lab Coat, etc. Waste_Container Designated, Labeled Hazardous Waste Container Used_PPE->Waste_Container Spill_Debris Absorbent Material & Residue Spill_Debris->Waste_Container Disposal_Facility Licensed Hazardous Waste Disposal Facility Waste_Container->Disposal_Facility Follow Institutional & Local Regulations

Caption: Disposal plan for contaminated PPE and waste materials.

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[6][7] Do not dispose of down the drain or into sewer systems.[7] Contaminated packaging should be treated as hazardous waste.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.